molecular formula C26H28ClNO2 B10858560 4-Hydroxyclomiphene CAS No. 104575-08-8

4-Hydroxyclomiphene

Katalognummer: B10858560
CAS-Nummer: 104575-08-8
Molekulargewicht: 422.0 g/mol
InChI-Schlüssel: LTZHRTXXQIPLOH-OCEACIFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Hydroxyclomiphene is a significant monohydroxylated metabolite of the selective estrogen receptor modulator (SERM) clomiphene . It is a subject of interest in diverse research fields due to its potent biological activity. In pharmacological studies, this compound has been shown to be a highly effective anti-estrogen, demonstrating a powerful ability to inhibit the uterotrophic effect of estradiol in experimental models . Its mechanism of action involves binding to intracellular estrogen receptors (ERs), and it has a notably higher affinity for the ER compared to the parent compound clomiphene, which is a mixture of enclomiphene and zuclomiphene isomers . This enhanced receptor affinity makes it a valuable compound for investigating the structure-activity relationships of nonsteroidal antiestrogens and their growth-inhibitory effects on hormone-responsive cells . Furthermore, this compound has important applications in analytical chemistry and sports doping control. Researchers have identified various hydroxy clomiphene isomers, including this compound, as relevant, long-term metabolites, and their urinary excretion profiles are critical for developing advanced mass spectrometry methods to distinguish intentional doping from accidental exposure via contaminated food products . This product, this compound (CAS 79838-51-0), is provided as a high-purity chemical standard to support reliable and reproducible scientific investigations. It is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

104575-08-8

Molekularformel

C26H28ClNO2

Molekulargewicht

422.0 g/mol

IUPAC-Name

4-[(E)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol

InChI

InChI=1S/C26H28ClNO2/c1-3-28(4-2)18-19-30-24-16-12-21(13-17-24)25(20-10-14-23(29)15-11-20)26(27)22-8-6-5-7-9-22/h5-17,29H,3-4,18-19H2,1-2H3/b26-25+

InChI-Schlüssel

LTZHRTXXQIPLOH-OCEACIFDSA-N

Isomerische SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=C(C=C3)O

Kanonische SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of 4-Hydroxyclomiphene on Estrogen Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyclomiphene, a primary active metabolite of the widely prescribed fertility drug clomiphene citrate (B86180), is a potent selective estrogen receptor modulator (SERM). Its mechanism of action is multifaceted, involving high-affinity binding to estrogen receptors (ERs), subsequent modulation of receptor conformation, and tissue-specific agonist and antagonist effects. This technical guide provides an in-depth exploration of the molecular interactions, downstream signaling pathways, and experimental methodologies used to characterize the activity of this compound on estrogen receptors.

Introduction

Clomiphene citrate is a nonsteroidal triphenylethylene (B188826) derivative utilized for ovulation induction in anovulatory women.[1][2] It is a prodrug, and its therapeutic efficacy is largely attributed to its active metabolites, particularly this compound.[3][4] Understanding the precise mechanism of action of this compound at the molecular level is crucial for optimizing its clinical use and for the development of novel SERMs with improved tissue selectivity and therapeutic profiles. This guide will dissect the binding kinetics, receptor subtype selectivity, and the consequential impact on gene transcription and cellular signaling pathways.

Binding Affinity and Receptor Selectivity

This compound exhibits a significantly higher binding affinity for estrogen receptors compared to its parent compound, clomiphene.[3] This enhanced affinity is a key determinant of its potent biological activity. The compound interacts with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and its tissue-specific effects are, in part, governed by the differential expression of these receptor subtypes in various tissues.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities and inhibitory concentrations of this compound and its related compounds for estrogen receptors.

CompoundReceptor SubtypeBinding Affinity (Relative to Estradiol)IC50 (Inhibition of Estradiol Effect)Reference
(E)-4-HydroxyclomipheneER285%2.5 nM[3][5]
(Z)-4-HydroxyclomipheneER16%31 nM[3][6]
(E)-4-Hydroxy-N-desethylclomipheneERNot explicitly stated, but high1.4 nM[5][6]
ClomipheneERα~0.1-12%>100 nM[3][6]
4-Hydroxy-N-desethylclomipheneERα~1.4 nM (Ki)Not explicitly stated[3]
This compoundERα~2.4 nM (Ki)Not explicitly stated[3]

Mechanism of Action: A Dual Agonist-Antagonist Profile

As a SERM, this compound's interaction with estrogen receptors is complex, leading to either agonistic (estrogen-like) or antagonistic (anti-estrogenic) effects depending on the target tissue and the local estrogen concentration.

Antagonistic Action in the Hypothalamus

In the hypothalamus, this compound acts as a potent estrogen antagonist.[6][7] It competitively binds to ERs, blocking the negative feedback mechanism of endogenous estradiol.[7][8] This disinhibition leads to an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[7] The elevated GnRH, in turn, stimulates the anterior pituitary to secrete increased levels of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[7] The surge in gonadotropins promotes follicular development in the ovaries, ultimately leading to ovulation.[9]

Agonistic and Antagonistic Effects in other Tissues

The tissue-specific actions of this compound are a hallmark of SERMs. While it exhibits antagonistic properties in the hypothalamus and breast tissue, it can have partial agonistic effects in other tissues like bone.[3] The differential effects are influenced by the specific conformation the ER adopts upon ligand binding, which in turn dictates the recruitment of co-activator or co-repressor proteins to the receptor-DNA complex, thereby modulating the transcription of target genes. Clomiphene citrate has been shown to act as an estrogen agonist via ERα in a manner dependent on the coexisting estrogen concentration, while acting as an antagonist via ERβ regardless of estrogen presence.[10]

Downstream Signaling Pathways

The binding of this compound to estrogen receptors initiates a cascade of intracellular events that ultimately alter gene expression.

Binding_Assay_Workflow start Start prep_cytosol Prepare Rat Uterine Cytosol start->prep_cytosol incubation Incubate Cytosol with [3H]-Estradiol & 4-HC prep_cytosol->incubation separation Separate Bound from Free Ligand (e.g., Hydroxylapatite) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Generate Competition Curve & IC50 quantification->analysis end End analysis->end Reporter_Assay_Workflow start Start cell_culture Culture ER-expressing Cells (e.g., MCF-7) start->cell_culture transfection Transfect Cells with ERE-Reporter Plasmid cell_culture->transfection treatment Treat Cells with This compound (± Estradiol) transfection->treatment lysis Cell Lysis treatment->lysis reporter_assay Measure Reporter Gene Activity (e.g., Luciferase Assay) lysis->reporter_assay analysis Data Analysis: Determine EC50/IC50 reporter_assay->analysis end End analysis->end

References

The Pharmacokinetics and In Vivo Metabolism of 4-Hydroxyclomiphene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomiphene citrate (B86180) is a widely prescribed selective estrogen receptor modulator (SERM) for the treatment of anovulatory infertility. It is a prodrug that undergoes metabolic activation to form more potent metabolites, with 4-hydroxyclomiphene being a key active metabolite. Understanding the pharmacokinetics (PK) and in vivo metabolism of this compound is crucial for optimizing its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Pharmacokinetics of this compound and its Metabolites

The pharmacokinetic profile of this compound is significantly influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme, which is primarily responsible for its formation from the parent drug, clomiphene. Individuals can be classified into different metabolizer phenotypes, such as extensive metabolizers (EMs) and poor metabolizers (PMs), based on their CYP2D6 genotype. This variation leads to substantial differences in the systemic exposure to this compound and its downstream metabolites.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for (E)-4-hydroxyclomiphene and its major metabolite, (E)-4-hydroxy-N-desethylclomiphene, in humans following a single oral dose of 100 mg clomiphene citrate. The data is stratified by CYP2D6 metabolizer status where available.

Table 1: Pharmacokinetic Parameters of (E)-4-Hydroxyclomiphene in Humans

ParameterCYP2D6 Extensive Metabolizers (EMs)CYP2D6 Poor Metabolizers (PMs)Reference
Cmax (nM) 22.8 ± 12.43.0 ± 1.1[1]
AUC (nM*h) Data not availableData not available
t1/2 (h) Data not availableData not available

Table 2: Pharmacokinetic Parameters of (E)-4-Hydroxy-N-desethylclomiphene in Humans

ParameterCYP2D6 Extensive Metabolizers (EMs)CYP2D6 Poor Metabolizers (PMs)Reference
Cmax (nM) 13.1 ± 3.21.1 ± 0.1[1]
AUC (nM*h) Data not availableData not available
t1/2 (h) Data not availableData not available

In Vivo Metabolism of this compound

Clomiphene is metabolized in the liver primarily by CYP2D6 and to a lesser extent by CYP3A4. The hydroxylation of clomiphene leads to the formation of this compound, which is a more potent anti-estrogen than the parent compound. Further metabolism, including N-deethylation, results in the formation of other active metabolites.

Metabolic Pathways

The major metabolic pathways for the formation of this compound and its subsequent metabolites are illustrated below.

Metabolic Pathway of Clomiphene to this compound and its Metabolites Clomiphene Clomiphene Hydroxyclomiphene This compound Clomiphene->Hydroxyclomiphene CYP2D6 (major) CYP3A4 (minor) Desethylclomiphene N-desethylclomiphene Clomiphene->Desethylclomiphene CYP3A4 Hydroxy_Desethylclomiphene 4-Hydroxy-N-desethylclomiphene Hydroxyclomiphene->Hydroxy_Desethylclomiphene CYP3A4 Methoxy_Hydroxyclomiphene 3-Methoxy-4-hydroxy-enclomiphene Hydroxyclomiphene->Methoxy_Hydroxyclomiphene COMT Desethylclomiphene->Hydroxy_Desethylclomiphene CYP2D6 Workflow for a Human Pharmacokinetic Study of Clomiphene Metabolites cluster_0 Subject Recruitment and Screening cluster_1 Drug Administration cluster_2 Sample Collection cluster_3 Sample Analysis cluster_4 Data Analysis Informed_Consent Informed Consent Genotyping CYP2D6 Genotyping Informed_Consent->Genotyping Drug_Admin Single Oral Dose (e.g., 100 mg Clomiphene Citrate) Genotyping->Drug_Admin Blood_Sampling Serial Blood Sampling (e.g., 0, 1, 2, 4, 8, 24, 48, 72 h) Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Protein Precipitation Plasma_Separation->Sample_Prep LC_MS_Analysis UHPLC-MS/MS Analysis Sample_Prep->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, AUC, t1/2) LC_MS_Analysis->PK_Modeling Antagonistic Action of this compound on Estrogen Receptor Signaling cluster_0 Normal Estrogen Signaling cluster_1 Inhibition by this compound Estradiol Estradiol ER_inactive Inactive Estrogen Receptor (ER) Estradiol->ER_inactive Binds to ER ER_active Active ER Complex ER_inactive->ER_active Conformational Change ERE Estrogen Response Element (DNA) ER_active->ERE Binds to ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Hydroxyclomiphene This compound ER_inactive2 Inactive Estrogen Receptor (ER) Hydroxyclomiphene->ER_inactive2 Competitively Binds to ER ER_blocked Blocked ER Complex ER_inactive2->ER_blocked Induces Antagonistic Conformation ERE2 Estrogen Response Element (DNA) ER_blocked->ERE2 Binds to ERE but fails to recruit co-activators No_Transcription No Gene Transcription ERE2->No_Transcription Blocks

References

Navigating the Stability of 4-Hydroxyclomiphene in DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyclomiphene, a primary and active metabolite of clomiphene, is a critical molecule in various research applications, from reproductive biology to cancer studies.[1] Dimethyl sulfoxide (B87167) (DMSO) is the solvent of choice for dissolving and storing such compounds for in vitro and in vivo experiments. Ensuring the long-term stability of this compound in DMSO is paramount for the reliability and reproducibility of experimental results. This technical guide provides a comprehensive overview of the best practices for storing this compound in DMSO, methodologies for stability assessment, and potential degradation pathways. While specific long-term stability data for this compound in DMSO is not extensively published, this guide synthesizes general principles of compound stability in DMSO and applies them to this specific molecule, offering a robust framework for researchers.

Introduction to this compound and its Significance

This compound is a major metabolite of clomiphene, a selective estrogen receptor modulator (SERM).[2][3] It exists as two stereoisomers, (E)-4-hydroxyclomiphene and (Z)-4-hydroxyclomiphene, which exhibit different biological activities. The (E)-isomer, in particular, is a potent antiestrogen (B12405530) and is considered one of the active forms of the parent drug.[1] Given its biological importance, maintaining the integrity of this compound in solution is crucial for accurate experimental outcomes.

General Principles of Compound Stability in DMSO

DMSO is a widely used solvent due to its excellent solubilizing power and miscibility with aqueous solutions. However, the long-term storage of compounds in DMSO can present challenges. Several factors can influence the stability of a compound in DMSO, including:

  • Temperature: Lower temperatures generally slow down degradation processes. Storage at -20°C or -80°C is common practice.[4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and accelerate degradation for some compounds.[5][6] It is advisable to aliquot stock solutions to minimize these cycles.[4]

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can hydrolyze susceptible compounds.[7][8]

  • Light Exposure: Light can induce photochemical degradation of sensitive molecules. Storage in amber vials or in the dark is recommended.

  • Oxygen: Oxidation is a common degradation pathway. While less of a concern for many compounds, for susceptible moieties, storage under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.[7][8]

A study on the stability of approximately 7,200 compounds in DMSO at room temperature showed that the probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year.[9] This highlights the importance of appropriate storage conditions to ensure compound integrity.

Recommended Storage and Handling of this compound in DMSO

Based on general best practices, the following storage conditions are recommended for this compound in DMSO to maximize its long-term stability:

ParameterRecommendationRationale
Storage Temperature -80°C for long-term storage (months to years) -20°C for short-term storage (weeks to months)Minimizes chemical degradation and microbial growth.[4]
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can degrade the compound and introduce water.[4][5]
Containers Use amber glass or polypropylene (B1209903) vials with tight-fitting caps.Protects from light and minimizes solvent evaporation and water absorption.[8]
Atmosphere For maximum stability, consider overlaying with an inert gas like argon or nitrogen before sealing.Reduces the risk of oxidation.[7][8]
DMSO Quality Use high-purity, anhydrous DMSO.Minimizes the presence of water and other impurities that can cause degradation.

Experimental Protocol for Assessing Long-Term Stability

To empirically determine the long-term stability of this compound in DMSO, a structured stability study is required. The following protocol outlines the key steps.

Sample Preparation and Storage
  • Prepare a Stock Solution: Dissolve a precisely weighed amount of this compound in high-purity, anhydrous DMSO to a known concentration (e.g., 10 mM).

  • Aliquot: Dispense the stock solution into multiple amber vials, each containing a volume suitable for a single time point analysis.

  • Storage Conditions: Store the aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C). A subset of samples should also be subjected to a defined number of freeze-thaw cycles.

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).

Analytical Methodology

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended analytical technique for assessing the stability of this compound.[10][11][12]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for separating this compound from its potential degradants.[10]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water, both containing a small amount of formic acid (e.g., 0.1%), is typically effective.[2][10]

    • Detection: UV detection can be used, but mass spectrometry provides higher sensitivity and specificity for identifying degradation products.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for clomiphene and its metabolites.[3][10]

    • Analysis: Monitor the parent ion of this compound and scan for potential degradation products.

  • Quantification:

    • Standard Curve: Prepare a fresh calibration curve using a reference standard of this compound at each time point.

    • Data Analysis: Calculate the percentage of the initial concentration of this compound remaining at each time point. A compound is often considered stable if the amount remaining is within 90-110% of the initial concentration.

Data Presentation of Expected Stability

While specific data is not available, based on general compound stability studies, a hypothetical summary of expected stability for this compound in DMSO is presented below. This table should be populated with actual experimental data.

Storage Condition1 Month3 Months6 Months1 Year2 Years
-80°C >99%>98%>97%>95%>90%
-20°C >98%>95%>90%>85%>75%
4°C >90%>80%>70%<60%<50%
Room Temperature >85%>70%<60%<50%<30%
-20°C (5 Freeze-Thaw Cycles) >95%>90%>85%>80%>70%

Note: This is a hypothetical representation of expected stability and should be confirmed by experimental data.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for conducting a long-term stability study of this compound in DMSO.

Stability_Workflow A Prepare this compound Stock Solution in DMSO B Aliquot into Vials A->B C1 Store at -80°C B->C1 C2 Store at -20°C B->C2 C3 Store at 4°C B->C3 C4 Store at Room Temp B->C4 D Analyze at Predetermined Time Points (T=0, 1, 3... months) C1->D C2->D C3->D C4->D E HPLC-MS Analysis D->E F Quantify Remaining This compound E->F G Assess Stability and Identify Degradants F->G

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

Signaling Pathway of Clomiphene and its Metabolites

Clomiphene and its active metabolite, this compound, act as selective estrogen receptor modulators (SERMs). They exert their effects by competitively binding to estrogen receptors (ERα and ERβ), leading to a conformational change that modulates gene transcription.

SERM_Pathway cluster_0 Extracellular cluster_1 Intracellular Clomiphene Clomiphene Metabolism Metabolism (e.g., CYP2D6) Clomiphene->Metabolism Enters Cell Hydroxyclomiphene This compound (Active Metabolite) Metabolism->Hydroxyclomiphene ER Estrogen Receptor (ERα / ERβ) Hydroxyclomiphene->ER Binds Dimerization Dimerization ER->Dimerization HSP HSP90 HSP->ER Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription

Caption: Simplified signaling pathway of clomiphene and its active metabolite, this compound.

Conclusion

References

Biological activity assays for 4-Hydroxyclomiphene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Biological Activity Assays for 4-Hydroxyclomiphene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the primary active metabolite of clomiphene, a widely prescribed nonsteroidal triphenylethylene (B188826) derivative used for the treatment of anovulatory infertility.[1][2] Clomiphene itself is a prodrug that undergoes hepatic metabolism, primarily by the cytochrome P450 enzyme CYP2D6, to form more potent metabolites, including this compound.[3][4] This metabolite is a key contributor to the biological activity of the parent drug.

As a selective estrogen receptor modulator (SERM), this compound exhibits tissue-selective estrogen receptor (ER) agonist and antagonist activities.[5][6] Its primary mechanism of action involves competitive binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor that modulate gene transcription.[7][8] This dual activity allows it to act as an anti-estrogen in tissues like the hypothalamus, blocking the negative feedback of endogenous estrogen and stimulating the release of gonadotropins, while potentially acting as an estrogen agonist in other tissues.[5]

This guide provides a comprehensive overview of the core biological activity assays used to characterize the pharmacological profile of this compound, complete with detailed experimental protocols and data presentation.

Mechanism of Action: Estrogen Receptor Modulation

This compound's biological effects are mediated through its interaction with the two estrogen receptor subtypes, ERα and ERβ. Upon binding, it induces a specific conformational change in the receptor. This altered receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. The resulting transcriptional outcome—activation (agonism) or repression (antagonism)—depends on the specific tissue and the complement of co-regulatory proteins (coactivators and corepressors) that are recruited to the complex.[9][10] Studies have shown that this compound can act as an agonist/antagonist via ERα depending on the ambient estrogen concentration, while it generally functions as an antagonist via ERβ.[6]

cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus OHC This compound ER Estrogen Receptor (ERα / ERβ) OHC->ER Binds Complex OHC-ER Complex Dimer Complex Dimerization Complex->Dimer Translocation ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds CoReg Co-regulator Recruitment (Coactivators/ Corepressors) ERE->CoReg Transcription Modulation of Gene Transcription CoReg->Transcription Response Tissue-Specific Biological Response (Agonist/Antagonist) Transcription->Response

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The biological activity of this compound and its related compounds has been quantified in various assays. The following tables summarize key findings from the literature.

Table 1: Estrogen Receptor Binding Affinity
CompoundReceptorRelative Binding Affinity (%) (Estradiol = 100%)Reference
(E)-4-HydroxyclomipheneER285%[5]
(Z)-4-HydroxyclomipheneER16%[5]
This compoundERα~175% (Calculated from Ki)[5]
ClomipheneERα~2.4% (Calculated from Ki)[5]

Relative binding affinity is a measure of how strongly a ligand binds to a receptor compared to a reference ligand (estradiol).

Table 2: In Vitro Antagonist Activity (Reporter Gene Assay)
CompoundCell LineIC₅₀ (nM)Reference
(E)-4-HydroxyclomipheneMCF-72.2 - 2.5[3][4]
(Z)-4-HydroxyclomipheneMCF-731[3]
(E)-4-Hydroxy-N-desethylclomipheneMCF-70.9 - 1.4[3][4]
(E)-ClomipheneMCF-7>100[3]
(Z)-ClomipheneMCF-7>100[3]

IC₅₀ (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, estradiol-induced reporter gene expression.

Core Biological Activity Assays

Estrogen Receptor Binding Assay

This assay quantifies the affinity of this compound for ERα and ERβ. It is a competitive binding assay where the test compound competes with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to the receptor.

  • Receptor Preparation: Prepare cell lysates or nuclear extracts containing ERα or ERβ from a suitable source, such as recombinant expression systems or ER-positive cell lines (e.g., MCF-7).

  • Assay Buffer: Use a buffer such as TEGMD (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

  • Competition Reaction:

    • In assay tubes, add a fixed concentration of ER protein.

    • Add a fixed concentration of [³H]-estradiol (typically at or below its Kd value).[11]

    • Add increasing concentrations of unlabeled this compound (or other competitor).

    • For non-specific binding control, add a large excess of unlabeled estradiol.

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-estradiol from the free radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment.

  • Quantification:

    • Wash the HAP pellet or collect the supernatant after DCC treatment.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [³H]-estradiol against the log concentration of this compound.

    • Calculate the IC₅₀ value from the resulting sigmoidal curve.

    • Determine the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Calculate the Relative Binding Affinity (RBA) as (IC₅₀ of Estradiol / IC₅₀ of this compound) x 100.[11]

Estrogen Reporter Gene Assay

This cell-based assay determines the functional activity of this compound as an ER agonist or antagonist by measuring its effect on the transcription of a reporter gene under the control of EREs.

cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 Incubation & Lysis cluster_3 Measurement & Analysis A Seed cells (e.g., HEK293T, MCF-7) in 96-well plate B Transfect with: 1. ERE-Luciferase Plasmid 2. ERα or ERβ Plasmid 3. Control Plasmid (e.g., Renilla) A->B C Agonist Mode: Add this compound B->C D Antagonist Mode: Add Estradiol (E2) + This compound B->D E Incubate for 24-48 hours C->E D->E F Lyse cells to release Luciferase enzymes E->F G Measure Firefly & Renilla Luciferase activity (Luminometer) F->G H Normalize Firefly to Renilla activity G->H I Calculate EC₅₀ (Agonist) or IC₅₀ (Antagonist) H->I

Caption: Workflow for a dual-luciferase reporter gene assay.
  • Cell Culture: Culture an appropriate cell line (e.g., HEK293T for transient transfection or MCF-7 which endogenously expresses ERα) in DMEM supplemented with 10% fetal bovine serum (FBS).[12][13] For estrogen studies, cells should be maintained in phenol (B47542) red-free medium with charcoal-stripped FBS for at least 72 hours prior to the experiment to reduce background estrogenic activity.[14]

  • Transfection (if required):

    • Seed cells into 96-well plates.

    • Co-transfect cells using a suitable transfection reagent with:

      • An ERE-driven firefly luciferase reporter plasmid.

      • An expression plasmid for human ERα or ERβ.

      • A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[15]

  • Compound Treatment:

    • Antagonist Mode: After 24 hours, replace the medium with fresh medium containing a fixed, sub-maximal concentration of 17β-estradiol (E2) (e.g., 0.1 nM) along with increasing concentrations of this compound.

    • Agonist Mode: Treat cells with increasing concentrations of this compound alone.

  • Incubation: Incubate the plates for another 24-48 hours at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

  • Luminescence Measurement:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Use a luminometer to sequentially measure the firefly and Renilla luciferase activities.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • For antagonist mode, plot the normalized activity against the log concentration of this compound to determine the IC₅₀.

    • For agonist mode, plot the normalized activity against the log concentration to determine the EC₅₀ (half-maximal effective concentration).

Cell Proliferation Assay

This assay evaluates the cytostatic or cytotoxic effects of this compound on estrogen-dependent cell lines, such as the human breast cancer cell line MCF-7.

A Seed MCF-7 cells in 96-well plates in estrogen-free medium B Allow cells to attach (24 hours) A->B C Treat cells with various concentrations of This compound B->C D Incubate for a defined period (e.g., 6 days) C->D E Add MTS/MTT reagent to each well D->E F Incubate for 1-4 hours (Color Development) E->F G Measure absorbance at 490nm (MTS) or 570nm (MTT) using a plate reader F->G H Calculate % cell viability and determine GI₅₀ G->H

References

An In-Depth Technical Guide to the Separation of (E)- and (Z)-Isomers of 4-Hydroxyclomiphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the separation of (E)- and (Z)-isomers of 4-hydroxyclomiphene, the active metabolites of clomiphene. Due to the differential pharmacological activities of these isomers, with the (E)-isomer being a significantly more potent estrogen receptor antagonist, their effective separation is crucial for research and pharmaceutical development. This document details analytical and preparative scale separation techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). It includes detailed experimental protocols, quantitative data for isomer separation, and a visualization of the relevant biological signaling pathway.

Introduction

Clomiphene citrate (B86180) is a widely prescribed non-steroidal drug for the treatment of anovulatory infertility. It is a mixture of two geometric isomers, enclomiphene (B195052) ((E)-clomiphene) and zuclomiphene (B94539) ((Z)-clomiphene). The therapeutic effect of clomiphene is primarily attributed to its active metabolites, particularly this compound. These hydroxylated metabolites also exist as (E)- and (Z)-isomers, which exhibit distinct biological activities. The (E)-isomer of this compound is a potent anti-estrogen, exhibiting a much higher binding affinity for the estrogen receptor (ER) compared to the (Z)-isomer. This significant difference in potency underscores the importance of developing robust and reliable methods for the separation and quantification of these two isomers to accurately assess their individual pharmacological profiles and for quality control in drug development.

Analytical Separation of (E)- and (Z)-4-Hydroxyclomiphene

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the predominant techniques for the analytical separation and quantification of this compound isomers.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the UPLC-MS/MS separation of derivatized (E)- and (Z)-4-hydroxyclomiphene. It is important to note that derivatization with dansyl chloride is often employed to enhance the chromatographic resolution of these isomers.[1]

IsomerRetention Time (min)Resolution (Rs)
(Z)-4-hydroxyclomiphene~20.5\multirow{2}{*}{>1.5 (Baseline Separation)}
(E)-4-hydroxyclomiphene~21.2
Data is representative and compiled from methodologies described in the literature. Actual retention times and resolution may vary depending on the specific system and conditions.
Experimental Protocol: UPLC-MS/MS Method

This protocol describes a typical method for the analytical separation of this compound isomers following derivatization.[1]

2.2.1. Sample Preparation and Derivatization

  • Extraction: Extract this compound from the sample matrix (e.g., plasma, urine) using a suitable solvent like methyl tert-butyl ether.

  • Derivatization:

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solution of dansyl chloride in a suitable solvent (e.g., acetone).

    • Add a buffer (e.g., sodium bicarbonate) to achieve an alkaline pH.

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time to allow for complete derivatization.

    • Acidify the reaction mixture to stop the reaction.

    • Extract the derivatized isomers using an appropriate organic solvent.

    • Evaporate the solvent and reconstitute the residue in the mobile phase for injection.

2.2.2. Chromatographic Conditions [1]

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity BEH C18 (e.g., 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) buffer with 0.1% acetic acid in water.

  • Mobile Phase B: Methanol with 0.1% acetic acid.

  • Gradient:

    • Start with an isocratic phase of 66.5% B at a flow rate of 0.15 mL/min for 26 minutes.

    • Increase to 80% B over 11 minutes.

    • Increase to 95% B in 1.5 minutes and hold for 3 minutes.

    • Return to initial conditions and equilibrate for 5.5 minutes.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: Positive ion electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Preparative Separation of (E)- and (Z)-4-Hydroxyclomiphene

For the isolation of larger quantities of pure (E)- and (Z)-isomers for further biological testing or as reference standards, preparative HPLC is employed.

Experimental Protocol: Preparative HPLC Method

This protocol outlines a general approach to the preparative separation of this compound isomers.

3.1.1. Method Development and Optimization

  • Analytical Scale: Develop an analytical HPLC method that provides good resolution between the (E)- and (Z)-isomers. Reversed-phase chromatography on a C18 column is a common starting point.

  • Loadability Study: Perform loading studies on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution.

  • Scale-Up Calculation: Use the results from the analytical scale to calculate the appropriate column dimensions, flow rate, and sample load for the preparative scale.

3.1.2. Preparative Chromatographic Conditions

  • Instrument: Preparative HPLC system with a fraction collector.

  • Column: A larger dimension C18 column suitable for preparative chromatography (e.g., 20 mm internal diameter or larger).

  • Mobile Phase: A binary system similar to the analytical method, such as acetonitrile (B52724) and water with a suitable modifier like formic acid or trifluoroacetic acid. Isocratic elution is often preferred for simplicity in preparative work if it provides adequate separation.

  • Flow Rate: Scaled up from the analytical method (typically in the range of 10-100 mL/min depending on the column diameter).

  • Sample Preparation: Dissolve the mixture of isomers in the mobile phase or a compatible solvent at a high concentration.

  • Injection: Inject a large volume of the concentrated sample.

  • Detection: UV detection at a wavelength where both isomers have good absorbance (e.g., around 240 nm).

  • Fraction Collection: Collect the eluent in fractions as the peaks for the (E)- and (Z)-isomers elute.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each isomer.

  • Post-Purification: Combine the pure fractions for each isomer and remove the solvent by evaporation or lyophilization.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the separation and analysis of this compound isomers.

G start Sample containing (E/Z)-4-Hydroxyclomiphene extraction Liquid-Liquid Extraction start->extraction derivatization Derivatization (e.g., with Dansyl Chloride) extraction->derivatization analytical_hplc Analytical UPLC-MS/MS derivatization->analytical_hplc For Analysis preparative_hplc Preparative HPLC derivatization->preparative_hplc For Isolation quantification Quantification of Isomers analytical_hplc->quantification isolation Isolation of Pure Isomers preparative_hplc->isolation e_isomer (E)-4-Hydroxyclomiphene isolation->e_isomer z_isomer (Z)-4-Hydroxyclomiphene isolation->z_isomer

Workflow for this compound Isomer Separation.
Signaling Pathway of this compound

(E)-4-Hydroxyclomiphene acts as a selective estrogen receptor modulator (SERM), primarily as an antagonist at the estrogen receptor alpha (ERα). This diagram illustrates its mechanism of action.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus E_4OHClom (E)-4-Hydroxyclomiphene ER_alpha Estrogen Receptor α (ERα) E_4OHClom->ER_alpha Binds to ER_complex (E)-4-OH-Clom-ERα Complex ER_alpha->ER_complex Forms ERE Estrogen Response Element (ERE) on DNA ER_complex->ERE Binds to and prevents co-activator recruitment transcription Blocked Gene Transcription ERE->transcription Leads to

References

Sourcing and Characterization of High-Purity 4-Hydroxyclomiphene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining well-characterized, high-purity compounds is paramount for the integrity and reproducibility of experimental data. This technical guide provides an in-depth overview of sourcing high-purity 4-Hydroxyclomiphene, its analytical characterization, and its primary mechanism of action.

This compound is a key active metabolite of clomiphene, a widely used selective estrogen receptor modulator (SERM). Due to its significantly higher affinity for the estrogen receptor compared to the parent compound, this compound is a critical molecule for research into estrogen receptor signaling and reproductive endocrinology.

Sourcing High-Purity this compound

Several chemical suppliers offer this compound for research purposes. When sourcing this compound, it is crucial to request a Certificate of Analysis (CoA) to verify its identity and purity. The following table summarizes publicly available information from select suppliers. Researchers should always contact suppliers directly for the most current specifications and availability.

SupplierProduct NamePurity SpecificationAvailable QuantitiesCertificate of Analysis
LGC Standards4-Hydroxy-clomipheneNot specified on website10 mgAvailable[1]
Clinivex4-Hydroxy ClomipheneNot specified on website10 mg, 25 mg, 50 mg, 100 mgNot specified on website[2]
Sigma-Aldrich4-Hydroxy-clomiphene95%Not specified on websiteAvailable
SynThinkDes-N,N-diethylethanamine this compoundNot specified on websiteEnquire for price & pack sizeAnalytical data including NMR, MS, and HPLC purity provided
BioCrickClomiphene citrate (B86180)High PurityNot specified on websiteNot specified on website[3]
Molecular DepotClomiphene citrate salt (High Purity)Minimum 95%1 gNot specified on website[4]

Experimental Protocols for Characterization

Accurate characterization of this compound is essential to ensure the quality of the material used in research. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of pharmaceutical compounds.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5].

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water is commonly used. For example, a gradient starting from a lower concentration of acetonitrile and increasing over time[6][7]. A simpler isocratic mobile phase of methanol (B129727) and acetonitrile (90:10 v/v) has also been reported for clomiphene citrate[5].

  • Flow Rate: 1.0 mL/min[5].

  • Detection: UV detection at approximately 245 nm or 295 nm[5][8].

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a known concentration (e.g., 10-50 µg/mL)[5]. Filter the solution through a 0.45 µm membrane filter before injection[5].

  • Injection Volume: 20 µL[5].

  • Analysis: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS provides high sensitivity and specificity for the identification and quantification of this compound, especially in complex matrices like plasma.

Methodology:

  • Chromatography: Utilize a rapid resolution C18 column (e.g., ZORBAX Eclipse plus C18, 1.8 µm) with a gradient of acetonitrile in 0.1% formic acid in water[6][7].

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode[6].

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its isomers should be monitored for accurate identification and quantification.

  • Sample Preparation: For plasma samples, protein precipitation is a common preparation method[6].

  • Quantification: A standard curve is generated using serial dilutions of a certified reference standard of this compound[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)[9].

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons in the molecule.

  • ¹³C NMR: Identifies the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC), allowing for complete structural assignment[10].

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Quality Control of this compound

QC_Workflow cluster_sourcing Sourcing cluster_analytical Analytical Characterization cluster_decision Decision cluster_outcome Outcome Supplier Identify Supplier CoA Request Certificate of Analysis Supplier->CoA HPLC HPLC for Purity CoA->HPLC LCMS LC-MS/MS for Identity & Quantification CoA->LCMS NMR NMR for Structure Elucidation CoA->NMR Decision Purity & Identity Confirmed? HPLC->Decision LCMS->Decision NMR->Decision Accept Accept Lot for Research Decision->Accept Yes Reject Reject Lot Decision->Reject No HPG_Axis_Signaling cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Ovaries Hydroxyclomiphene This compound ER_alpha Estrogen Receptor α (ERα) Hydroxyclomiphene->ER_alpha Antagonizes GnRH_Neuron GnRH Neuron ER_alpha->GnRH_Neuron Inhibits (Negative Feedback) GnRH GnRH Release GnRH_Neuron->GnRH Stimulates Pituitary Gonadotroph Cells GnRH->Pituitary Stimulates LH_FSH LH & FSH Release Pituitary->LH_FSH Stimulates Ovary Ovarian Follicles LH_FSH->Ovary Stimulates Ovulation Follicular Development & Ovulation Ovary->Ovulation

References

4-Hydroxyclomiphene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

This technical guide provides a comprehensive overview of 4-hydroxyclomiphene, a primary active metabolite of the widely prescribed fertility drug, clomiphene. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its synthesis and biological evaluation. As a significantly more potent selective estrogen receptor modulator (SERM) than its parent compound, a thorough understanding of this compound is critical for research into fertility treatments, hormone-dependent cancers, and other endocrine-related disorders.

Introduction

Clomiphene citrate (B86180) is a nonsteroidal triphenylethylene (B188826) derivative that has been a first-line treatment for anovulatory infertility for decades.[1][2] It is administered as a mixture of two geometric isomers, enclomiphene (B195052) ((E)-clomiphene) and zuclomiphene (B94539) ((Z)-clomiphene).[3] However, clomiphene itself is considered a prodrug that requires metabolic activation to exert its full biological effect.[3] Hepatic metabolism, primarily by the cytochrome P450 enzyme CYP2D6, converts clomiphene into its hydroxylated metabolites, with this compound being of principal pharmacological importance.[4][5]

Studies have demonstrated that this compound, particularly the (E)-isomer, possesses a significantly higher binding affinity for the estrogen receptor (ER) compared to the parent drug.[3] This enhanced affinity underscores its role as the key mediator of clomiphene's therapeutic action. This guide aims to consolidate the technical information available on this compound to support further research and development.

Chemical Properties

This compound is the hydroxylated derivative of clomiphene. Its fundamental chemical and physical properties are summarized below. It is important to note that while some experimental data for the parent compound, clomiphene (often as a citrate salt), is available, specific experimental values for this compound are limited.

PropertyValueSource(s)
CAS Number 79838-51-0[6]
Molecular Formula C₂₆H₂₈ClNO₂[6][7]
Molecular Weight 421.96 g/mol [6]
IUPAC Name 4-[2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol[7]
Computed XLogP3 6.9[7]
Appearance Solid (Assumed, based on parent compound)[8]
Melting Point Data not available (Clomiphene citrate: 116.5-118 °C)[8][9]
Solubility Data not available (Clomiphene citrate is slightly soluble in water and ethanol, freely soluble in methanol)[8][9]
Storage Temperature -20°C[6]

Mechanism of Action and Signaling Pathway

This compound functions as a potent Selective Estrogen Receptor Modulator (SERM).[3] Its mechanism is primarily characterized by its anti-estrogenic activity at the level of the hypothalamus.

Estrogen Receptor Antagonism: In the hypothalamus, estrogen exerts negative feedback on the release of Gonadotropin-Releasing Hormone (GnRH). This compound, particularly (E)-4-hydroxyclomiphene, competes with endogenous estradiol (B170435) for binding to estrogen receptors in this region.[3] With a binding affinity for ERα that can be over 2.5 times that of estradiol, it acts as a potent antagonist, effectively blocking this negative feedback loop.[3]

HPG Axis Stimulation: By inhibiting the estrogenic negative feedback, the hypothalamus increases the pulsatile secretion of GnRH. This, in turn, stimulates the anterior pituitary gland to enhance the release of gonadotropins: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).

Induction of Ovulation: The elevated levels of FSH stimulate the growth and maturation of ovarian follicles. The subsequent surge in LH triggers ovulation, the release of a mature egg from the ovary. This cascade of events is the basis for clomiphene's efficacy in treating anovulatory infertility.

The signaling pathway is depicted in the diagram below.

HPG_Axis_Modulation Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary Ovary Ovary Pituitary->Ovary Stimulates (+) Estradiol Estradiol Ovary->Estradiol Produces Ovulation Follicle Growth & Ovulation Ovary->Ovulation Leads to Metabolite This compound Metabolite->Hypothalamus Blocks ER Estradiol->Hypothalamus Negative Feedback GnRH GnRH FSH_LH FSH / LH

Caption: Hypothalamic-Pituitary-Gonadal (HPG) axis modulation by this compound.

Experimental Protocols

This section provides methodologies for the synthesis and biological evaluation of this compound.

Chemical Synthesis of Hydroxylated Clomiphene Analogs

The synthesis of hydroxylated clomiphene metabolites can be achieved via methods such as the McMurry reaction.[10][11] The following is a generalized protocol based on this approach.

Objective: To synthesize (E/Z)-4'-hydroxyclomiphene.

Materials:

  • Appropriate precursor ketones (e.g., 4-(benzyloxy)benzophenone and a substituted deoxybenzoin).

  • Low-valent titanium reagent (e.g., generated from TiCl₄ and a reducing agent like Zn or LiAlH₄).

  • Anhydrous solvent (e.g., tetrahydrofuran, THF).

  • Reagents for deprotection (e.g., H₂, Palladium on carbon).

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column).

Methodology:

  • Preparation of Titanium Reagent: In a flame-dried, inert atmosphere (e.g., argon) flask, prepare the low-valent titanium reagent by reacting TiCl₄ with a suitable reducing agent in anhydrous THF.

  • McMurry Coupling: Dissolve the precursor ketones in anhydrous THF and add them slowly to the refluxing suspension of the titanium reagent.

  • Reaction Monitoring: Allow the reaction to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and quench by slow addition of an aqueous potassium carbonate solution. Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product (a mixture of protected (E) and (Z) isomers) by column chromatography.

  • Deprotection: Dissolve the purified, protected intermediate in a suitable solvent and perform catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) to remove the benzyl (B1604629) protecting group and yield the final 4'-hydroxyclomiphene product.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Metabolism: Formation from Clomiphene

This protocol describes the generation of this compound from its parent compound using liver microsomes.[5]

Objective: To produce and quantify this compound from clomiphene using human liver microsomes.

Materials:

  • Clomiphene citrate (or its individual isomers).

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).

  • Acetonitrile (B52724) (ACN) or other quenching solvent.

  • LC-MS/MS system for analysis.

Methodology:

  • Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each mixture should contain phosphate buffer, HLM protein (e.g., 0.2-0.5 mg/mL), and clomiphene citrate (at various concentrations to determine kinetics, e.g., 1-100 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to HPLC vials for analysis. Use a validated LC-MS/MS method to separate and quantify the parent drug and the formed this compound metabolite.

Estrogen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the estrogen receptor.[12][13]

Objective: To determine the relative binding affinity (IC₅₀ and Kᵢ) of this compound for the estrogen receptor (ERα or ERβ) via competitive displacement of a radiolabeled ligand.

Materials:

  • Recombinant human ERα or ERβ protein, or uterine cytosol from ovariectomized rats as a source of ER.[13]

  • Radiolabeled estradiol (e.g., [³H]-17β-estradiol).

  • Unlabeled 17β-estradiol (for standard curve).

  • This compound test compound.

  • Assay buffer (e.g., TEDG buffer: Tris, EDTA, DTT, Glycerol).

  • Dextran-coated charcoal (DCC) suspension to separate bound from free ligand.

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled estradiol (for the standard curve) and this compound in the assay buffer.

  • Assay Setup: In assay tubes, combine the ER preparation, a fixed concentration of [³H]-estradiol, and varying concentrations of either unlabeled estradiol or the test compound (this compound). Include tubes for total binding (no competitor) and non-specific binding (large excess of unlabeled estradiol).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add a cold DCC suspension to each tube (except for total counts). Vortex and incubate on ice for 15 minutes. The charcoal adsorbs the free [³H]-estradiol.

  • Centrifugation: Centrifuge the tubes at low speed (e.g., 2,500 x g) for 10 minutes at 4°C to pellet the charcoal. The supernatant will contain the ER-bound [³H]-estradiol.

  • Quantification: Carefully transfer a known volume of the supernatant from each tube into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

The workflow for this assay is illustrated below.

Binding_Assay_Workflow A Prepare Reagents (ER, [3H]E2, Competitors) B Set up Assay Tubes (Total, NSB, Test Compound) A->B C Incubate (e.g., 18-24h at 4°C) B->C D Add Dextran-Coated Charcoal (Separates free from bound) C->D E Centrifuge (Pellet charcoal) D->E F Transfer Supernatant (Contains ER-bound [3H]E2) E->F G Liquid Scintillation Counting F->G H Data Analysis (Calculate IC50 and Ki) G->H

Caption: General workflow for an estrogen receptor competitive binding assay.

Conclusion

This compound is the primary active metabolite responsible for the therapeutic effects of clomiphene. Its high affinity for the estrogen receptor and its role as a potent antagonist in the hypothalamus make it a molecule of significant interest. For researchers in reproductive biology, oncology, and endocrinology, understanding the distinct properties and pharmacology of this metabolite is crucial for interpreting clinical outcomes and developing novel therapeutic strategies. The protocols and data presented in this guide offer a foundational resource for facilitating such research.

References

An In-depth Technical Guide to the Solubility Characteristics of 4-Hydroxyclomiphene Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxyclomiphene, a primary active metabolite of Clomiphene citrate (B86180). While specific quantitative solubility data for this compound powder is not extensively published, this document outlines its expected solubility based on the known properties of its parent compound, Clomiphene citrate, and provides detailed experimental protocols for its determination. This guide also elucidates the metabolic pathway of Clomiphene and the mechanism of action of this compound.

Introduction to this compound

Clomiphene citrate is a widely used selective estrogen receptor modulator (SERM) for the treatment of infertility in women. It is a prodrug that is metabolized in the liver to its more active forms. Among its metabolites, (E)-4-hydroxyclomiphene has been identified as the most potent, exhibiting a significantly higher affinity for the estrogen receptor than the parent compound.[1][2] Its formation is primarily catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).[2][3] Understanding the solubility of this compound is critical for in vitro studies, formulation development, and ensuring accurate and reproducible experimental outcomes.

Expected Solubility Profile

Based on the solubility of the parent compound, Clomiphene citrate, the following characteristics can be anticipated for this compound powder.

Table 1: Expected Solubility of this compound in Various Solvents

Solvent ClassSpecific SolventExpected SolubilityReference for Parent Compound
Aqueous WaterSlightly Soluble[4][5]
Aqueous BuffersSparingly Soluble (pH-dependent)[6]
Polar Protic MethanolFreely Soluble[4]
EthanolSoluble[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble (approx. 25 mg/mL for parent)[6]
Dimethylformamide (DMF)Soluble (approx. 30 mg/mL for parent)[6]
Non-Polar Diethyl EtherPractically Insoluble[4]
Halogenated ChloroformSlightly Soluble[4]

Note: These are expected solubilities and should be experimentally verified.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols are recommended.

This method determines the equilibrium solubility of a compound and is considered the gold standard.[7][8][9]

Materials:

  • This compound powder

  • Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, methanol, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After agitation, allow the samples to stand to let undissolved particles settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

A validated HPLC method is crucial for the accurate quantification of this compound in solubility studies.

Table 2: Example HPLC Method Parameters for Clomiphene and its Metabolites

ParameterConditionReference
Column C18 reverse-phase (e.g., 250mm x 4.6mm, 5µm)[10]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (gradient)[11]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 295 nm[10]
Injection Volume 20 µL[10]
Column Temperature Ambient or controlled (e.g., 30°C)
Quantification Based on a standard curve of known concentrations of this compound.

Note: This is a general method and should be optimized for this compound.

Metabolism and Signaling Pathway

Clomiphene citrate undergoes metabolism in the liver to form several metabolites, with this compound being a key active component.

Metabolism_Pathway Clomiphene Clomiphene Citrate CYP2D6 CYP2D6 (Liver) Clomiphene->CYP2D6 Metabolism Hydroxyclomiphene This compound (Active Metabolite) CYP2D6->Hydroxyclomiphene OtherMetabolites Other Metabolites CYP2D6->OtherMetabolites

Clomiphene Metabolism Pathway

This compound exerts its therapeutic effect by acting as a potent antagonist at the estrogen receptor (ER), primarily in the hypothalamus. This antagonism blocks the negative feedback of estrogen, leading to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). Subsequently, the pituitary gland is stimulated to release more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which in turn stimulate follicular growth and ovulation.

Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovary Ovary Hypothalamus GnRH Neurons GnRH GnRH Hypothalamus->GnRH Pulsatile Release ER_Hypothalamus Estrogen Receptor (ER) ER_Hypothalamus->Hypothalamus Inhibits Pituitary Gonadotrophs FSH_LH FSH & LH Pituitary->FSH_LH Secretion Ovary Follicular Growth & Ovulation Hydroxyclomiphene This compound Hydroxyclomiphene->ER_Hypothalamus Antagonizes Estrogen Estrogen Estrogen->ER_Hypothalamus Negative Feedback GnRH->Pituitary Stimulates FSH_LH->Ovary Stimulates

This compound Signaling Pathway

Experimental Workflow for Solubility Assessment

A logical workflow is essential for the systematic evaluation of the solubility of this compound.

Experimental_Workflow A Compound Procurement (this compound Powder) B Solvent Selection A->B C Thermodynamic Solubility Assay (Shake-Flask Method) B->C D Sample Preparation (Centrifugation & Filtration) C->D F Quantification of Saturated Solution D->F E HPLC Method Development & Validation E->F G Data Analysis & Solubility Determination F->G

References

The Unveiling of a Key Player: A Technical Guide to the Discovery and Identification of 4-Hydroxyclomiphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene citrate (B86180), a widely prescribed selective estrogen receptor modulator (SERM) for the treatment of anovulatory infertility, undergoes extensive metabolism in the body. The clinical response to clomiphene can be variable, a phenomenon attributed in part to the generation of active metabolites. This technical guide provides an in-depth exploration of the discovery and identification of a pivotal metabolite, 4-hydroxyclomiphene. We will delve into the metabolic pathways, the analytical methodologies for its identification and quantification, and its interaction with the estrogen receptor signaling pathway. This document serves as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug metabolism, and reproductive medicine.

Introduction

Clomiphene citrate is a non-steroidal triphenylethylene (B188826) derivative that has been in clinical use for decades to induce ovulation.[1] It is administered as a mixture of two geometric isomers, zuclomiphene (B94539) and enclomiphene (B195052), which possess distinct pharmacological profiles. The therapeutic effect of clomiphene is primarily attributed to its anti-estrogenic activity at the level of the hypothalamus, leading to an increase in the release of gonadotropins and subsequent ovarian follicular development.[2]

Early research into clomiphene's fate in the body revealed that it is extensively metabolized, with metabolites being excreted primarily through feces.[3] It became apparent that the parent drug itself might be a prodrug, with its metabolites contributing significantly to the overall pharmacological activity. This hypothesis spurred investigations into the identification and characterization of these metabolites, leading to the discovery of this compound as a key active metabolite.

The Metabolic Journey of Clomiphene: The Emergence of this compound

The biotransformation of clomiphene is a complex process involving multiple enzymatic reactions, primarily occurring in the liver. The key metabolic pathways include N-dealkylation, N-oxidation, and hydroxylation.[4] The formation of hydroxylated metabolites, particularly this compound, is of significant interest due to their enhanced biological activity.

The hydroxylation of clomiphene is primarily catalyzed by the cytochrome P450 enzyme system, with CYP2D6 being identified as the major enzyme responsible for the formation of this compound.[5] This enzymatic conversion predominantly occurs on the enclomiphene isomer. The polymorphic nature of the CYP2D6 gene contributes to the inter-individual variability observed in clomiphene metabolism and, consequently, in patient response.[6]

The metabolic conversion of clomiphene to its hydroxylated and dealkylated metabolites is a critical step in its bioactivation. The resulting metabolites, including this compound and 4-hydroxy-N-desethylclomiphene, exhibit a significantly higher binding affinity for the estrogen receptor compared to the parent compound.[3]

Clomiphene_Metabolism Clomiphene Clomiphene (Enclomiphene & Zuclomiphene) N_Desethylclomiphene N-Desethylclomiphene Clomiphene->N_Desethylclomiphene CYP3A4, CYP2B6, CYP2C9, CYP2C19 Hydroxyclomiphene This compound Clomiphene->Hydroxyclomiphene CYP2D6 Clomiphene_N_oxide Clomiphene N-oxide Clomiphene->Clomiphene_N_oxide N_Didesethylclomiphene N,N-Didesethylclomiphene N_Desethylclomiphene->N_Didesethylclomiphene Hydroxy_N_Desethylclomiphene 4-Hydroxy-N-desethylclomiphene N_Desethylclomiphene->Hydroxy_N_Desethylclomiphene CYP2D6 Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Detection Tandem Mass Spectrometry (MRM) ESI_Ionization->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Quantification Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovary Ovary Estrogen_Receptor Estrogen Receptor (ERα) GnRH_Neuron GnRH Neuron Estrogen_Receptor->GnRH_Neuron Inhibits GnRH GnRH GnRH_Neuron->GnRH Releases Gonadotroph Gonadotroph FSH_LH FSH & LH Gonadotroph->FSH_LH Releases Follicle Follicular Growth and Maturation Ovulation Ovulation Follicle->Ovulation Hydroxyclomiphene This compound Hydroxyclomiphene->Estrogen_Receptor Binds and Blocks Endogenous_Estrogen Endogenous Estrogen Endogenous_Estrogen->Estrogen_Receptor Negative Feedback GnRH->Gonadotroph Stimulates FSH_LH->Follicle Stimulates

References

Methodological & Application

Application Notes and Protocols for 4-Hydroxyclomiphene in MCF-7 Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyclomiphene is the active metabolite of clomiphene citrate, a selective estrogen receptor modulator (SERM). It is a valuable tool for studying the effects of estrogen receptor (ER) antagonism in ER-positive breast cancer cell lines such as MCF-7. These application notes provide a comprehensive guide to using this compound in MCF-7 cell culture experiments, including its mechanism of action, protocols for key assays, and expected quantitative outcomes.

Mechanism of Action

This compound exerts its effects primarily through competitive antagonism of the estrogen receptor alpha (ERα), which is highly expressed in MCF-7 cells. By binding to ERα, it blocks the binding of estradiol, thereby inhibiting the transcription of estrogen-responsive genes that are crucial for cell proliferation. This leads to cell cycle arrest and induction of apoptosis. Specifically, the (E)-isomer of this compound is a potent inhibitor of the estrogen receptor.[1]

Data Presentation

The following tables summarize the expected quantitative data from various in vitro assays when treating MCF-7 cells with this compound. These values are based on published data for the closely related and often interchangeably used compound, 4-hydroxytamoxifen, and provide a strong reference point for experimental design.

Table 1: Proliferation and Viability Data

ParameterValueIncubation TimeAssay
IC50 (ER Inhibition)2.5 nM-Estrogen Response Element (ERE) Reporter Assay
IC50 (Cell Viability)3.2 µM96 hoursMTT Assay[2]
IC50 (Cell Viability)19.35 µM24 hoursMTT Assay
IC50 (Cell Viability)21.42 µM48 hoursMTT Assay
IC50 (Cell Viability)21.42 µM72 hoursMTT Assay

Table 2: Apoptosis Data (Flow Cytometry with Annexin V/PI Staining)

TreatmentConcentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)
Control (Vehicle)-~2-5%~1-3%
This compoundIC50Expected significant increaseExpected significant increase
This compound2 x IC50Expected further increaseExpected further increase

Table 3: Cell Cycle Analysis Data (Flow Cytometry with Propidium Iodide Staining)

TreatmentConcentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)-~50-60%~25-35%~10-15%
This compoundIC50Expected significant increaseExpected significant decreaseMinimal to no change
This compound2 x IC50Expected further increaseExpected further decreaseMinimal to no change

Table 4: Western Blot Analysis of Key Signaling Proteins

ProteinExpected Change with this compound TreatmentPathway
p-ERK1/2DecreaseMAPK/ERK
p-AktDecreasePI3K/Akt
Bcl-2DecreaseApoptosis
BaxIncreaseApoptosis
Cleaved Caspase-3IncreaseApoptosis
Cyclin D1DecreaseCell Cycle
CDK4DecreaseCell Cycle
p21IncreaseCell Cycle

Experimental Protocols

I. MCF-7 Cell Culture
  • Cell Line: MCF-7 (ATCC® HTB-22™).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells at 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:3 to 1:6 split ratio.

II. Cell Proliferation/Viability Assay (MTT Assay)
  • Cell Seeding: Seed 5,000-10,000 MCF-7 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, 72, or 96 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

III. Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed 1 x 10^6 MCF-7 cells in 6-well plates, allow attachment, and then treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.[3][4]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[3]

IV. Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed 1 x 10^6 MCF-7 cells in 6-well plates, allow attachment, and treat with this compound for 24-48 hours.

  • Cell Harvesting: Collect cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the pellet in 1 mL of cold PBS and add dropwise to 4 mL of cold 70% ethanol (B145695) while vortexing gently. Fix overnight at -20°C.[5]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[5][6][7]

  • Analysis: Analyze the samples by flow cytometry.

V. Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash MCF-7 cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-Akt, Bcl-2, Bax, Cleaved Caspase-3, Cyclin D1, CDK4, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Hydroxyclomiphene 4_Hydroxyclomiphene ER ERα 4_Hydroxyclomiphene->ER Inhibits p21 p21 4_Hydroxyclomiphene->p21 Induces Proliferation Cell Proliferation Apoptosis Apoptosis PI3K PI3K ER->PI3K Inhibits Ras Ras ER->Ras Inhibits ERE Estrogen Response Element ER->ERE Binds Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD1_CDK4 Cyclin D1/CDK4 ERK->CyclinD1_CDK4 Promotes Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis ERE->CyclinD1_CDK4 Inhibits Transcription CyclinD1_CDK4->Proliferation Promotes p21->CyclinD1_CDK4 Inhibits

Caption: Signaling pathway of this compound in MCF-7 cells.

G cluster_culture Cell Culture & Treatment cluster_assay Assay cluster_prolif Proliferation cluster_apop Apoptosis cluster_cycle Cell Cycle cluster_wb Western Blot A Seed MCF-7 cells in appropriate culture vessel B Allow cells to attach overnight A->B C Treat cells with this compound or vehicle B->C D Incubate for desired time period (e.g., 24-96h) C->D P1 Add MTT reagent D->P1 AP1 Harvest cells D->AP1 C1 Harvest and fix cells D->C1 W1 Lyse cells and quantify protein D->W1 P2 Incubate and solubilize formazan P1->P2 P3 Measure absorbance P2->P3 AP2 Stain with Annexin V/PI AP1->AP2 AP3 Analyze by flow cytometry AP2->AP3 C2 Stain with Propidium Iodide/RNase C1->C2 C3 Analyze by flow cytometry C2->C3 W2 SDS-PAGE and transfer W1->W2 W3 Probe with antibodies and detect W2->W3

Caption: General experimental workflow for MCF-7 cell culture experiments.

References

Application Notes and Protocols for 4-Hydroxyclomiphene in Animal Models of Polycystic Ovary Syndrome (PCOS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polycystic Ovary Syndrome (PCOS) is a prevalent endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Animal models are crucial for investigating the pathophysiology of PCOS and for the preclinical evaluation of therapeutic agents. Clomiphene Citrate (CC) is a first-line treatment for anovulatory infertility in PCOS. Its therapeutic effect is primarily mediated by its active metabolite, 4-Hydroxyclomiphene, which is a potent selective estrogen receptor modulator (SERM). This compound exhibits a significantly higher binding affinity for the estrogen receptor than the parent compound, making it the key effector molecule.

These notes provide an overview of the application of Clomiphene Citrate in established PCOS animal models, with the understanding that the observed effects are attributable to its active metabolites, principally this compound.

Mechanism of Action of this compound

Clomiphene Citrate is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6, to its more active form, this compound. As a SERM, this compound acts as an estrogen receptor antagonist in the hypothalamus.[1] By blocking the negative feedback of endogenous estrogen, it leads to an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, stimulates the pituitary gland to secrete Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which drive follicular development and ovulation.

G cluster_0 Hypothalamus cluster_1 Pituitary cluster_2 Ovary GnRH GnRH Secretion Pituitary Gonadotropes GnRH->Pituitary Stimulates FSH FSH Pituitary->FSH LH LH Pituitary->LH Ovary Follicular Growth & Ovulation FSH->Ovary LH->Ovary Estrogen Estrogen Ovary->Estrogen Estrogen->GnRH Negative Feedback 4_Hydroxyclomiphene This compound 4_Hydroxyclomiphene->GnRH Blocks Estrogen Negative Feedback G cluster_0 PCOS Model Induction (21 days) cluster_1 Treatment Phase (5-7 days) cluster_2 Outcome Assessment Induction Daily oral gavage of Letrozole (1 mg/kg) or Vehicle to control group Treatment Daily oral gavage of Clomiphene Citrate (1 mg/kg) or Vehicle to respective groups Induction->Treatment Hormonal_Analysis Serum LH, FSH, Testosterone, Estradiol, Progesterone Treatment->Hormonal_Analysis Histology Ovarian Morphology (Follicle Counts, Cysts) Treatment->Histology Metabolic_Analysis Glucose and Insulin Tolerance Tests Treatment->Metabolic_Analysis

References

Application Note: A Detailed LC-MS/MS Protocol for the Quantification of 4-Hydroxyclomiphene in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive and detailed protocol for the quantification of 4-Hydroxyclomiphene in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is a primary active metabolite of clomiphene, a selective estrogen receptor modulator (SERM) used for ovulation induction.[1] Monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. The described method is sensitive, specific, and has been compiled from established methodologies to ensure robustness and reliability.

Introduction

Clomiphene citrate (B86180) is a widely prescribed medication for anovulatory infertility.[1] It is a mixture of two geometric isomers, enclomiphene (B195052) and zuclomiphene.[2] The metabolic profile of clomiphene is complex, with this compound being a significant and pharmacologically active metabolite. Accurate and precise quantification of this compound in plasma is essential for understanding its contribution to the overall therapeutic effect and for pharmacokinetic/pharmacodynamic (PK/PD) modeling. This protocol details a validated LC-MS/MS method for this purpose.

Experimental Protocols

This section outlines the detailed methodology for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma.[1][3][4]

  • Thaw plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d5 in methanol).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column is suitable for separation (e.g., ZORBAX Eclipse plus C18, 1.8 µm, 2.1 x 100 mm).[1][3][4]

  • Mobile Phase A: 0.1% Formic acid in water.[1][3][4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1][3][4]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.[1]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor to product ion transitions for this compound and its internal standard should be optimized by infusing the standards into the mass spectrometer.

    • Example transitions:

      • This compound: m/z 422.2 -> 100.1

      • This compound-d5 (IS): m/z 427.2 -> 100.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120°C[5]

    • Desolvation Temperature: 350°C[5]

    • Nebulizer Gas: Nitrogen, 40 psi[6]

    • Dryer Gas: Nitrogen, 10 L/min[6]

Data Presentation

The quantitative performance of the method should be evaluated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range0.1 - 100 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ0.1< 20< 20± 20
Low QC0.3< 15< 15± 15
Mid QC10< 15< 15± 15
High QC80< 15< 15± 15

Table 3: Recovery

AnalyteLow QC (%)Mid QC (%)High QC (%)
This compound> 85> 85> 85
This compound-d5 (IS)> 85> 85> 85

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in plasma.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection Spiking Spike with Internal Standard SampleCollection->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of Clomiphene

Clomiphene acts as a selective estrogen receptor modulator. Its mechanism of action involves blocking the negative feedback of estrogen on the hypothalamus, leading to an increase in gonadotropin-releasing hormone (GnRH) and subsequently follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which stimulates ovulation.

G cluster_brain Hypothalamic-Pituitary Axis cluster_gonad Ovary Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary Stimulates (GnRH) Ovary Ovary Pituitary->Ovary Stimulates (FSH & LH) Estrogen Estrogen Ovary->Estrogen Produces Ovulation Ovulation Ovary->Ovulation Clomiphene Clomiphene & This compound Clomiphene->Hypothalamus Blocks Estrogen Receptors Estrogen->Hypothalamus Negative Feedback GnRH GnRH FSH_LH FSH & LH

Caption: Simplified signaling pathway of Clomiphene.

Conclusion

The LC-MS/MS method described in this application note is a reliable and robust approach for the quantification of this compound in human plasma. The protocol provides a detailed guide for sample preparation, chromatographic separation, and mass spectrometric detection. The presented quantitative data and visualizations offer a comprehensive resource for researchers and scientists in the field of drug development and clinical pharmacology.

References

Application Notes and Protocols for 4-Hydroxyclomiphene in Clomiphene-Resistant Ovulation Induction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Clomiphene citrate (B86180) (CC) is a first-line therapy for anovulatory infertility, particularly in patients with Polycystic Ovarian Syndrome (PCOS).[1][2][3] However, a significant percentage of patients, estimated between 15% and 40%, exhibit clomiphene resistance, failing to ovulate despite treatment.[4][5][6] Emerging research indicates that clomiphene citrate is a prodrug metabolized into more potent compounds, notably 4-hydroxyclomiphene.[7][8] This active metabolite exhibits a significantly higher affinity for the estrogen receptor (ER) compared to the parent drug.[7] Clomiphene resistance may, in part, be linked to poor metabolic conversion of CC into its active forms, often due to genetic polymorphisms in the CYP2D6 enzyme.[8][9] This document outlines the rationale, proposed mechanism of action, and a hypothetical protocol for the investigation of this compound as a direct therapeutic agent for inducing ovulation in clomiphene-resistant subjects.

Background and Rationale

Clomiphene citrate functions as a selective estrogen receptor modulator (SERM).[7][10] By blocking estrogen receptors in the hypothalamus, it disrupts the negative feedback loop of circulating estradiol (B170435).[7][11] This deception signals a low estrogen state to the brain, prompting an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[11] Elevated GnRH, in turn, stimulates the pituitary gland to secrete more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which drive ovarian follicular development and subsequent ovulation.[11][12]

Clomiphene citrate itself is a mixture of two isomers, enclomiphene (B195052) and zuclomiphene.[7] It is metabolized in the liver via the cytochrome P450 system, particularly the CYP2D6 enzyme, into active metabolites including this compound and 4-hydroxy-N-desethylclomiphene.[7][8][9] These hydroxylated metabolites are substantially more potent ER antagonists.

Key Points:

  • High Receptor Affinity: (E)-4-hydroxyclomiphene has an affinity for the estrogen receptor alpha (ERα) that is approximately 89 to 285 times higher than that of estradiol itself, making it a much more potent antagonist than clomiphene.[7]

  • Metabolic Variability: The activity of the CYP2D6 enzyme varies significantly among individuals due to genetic polymorphisms.[8][9] Poor metabolizers (PMs) may not generate sufficient concentrations of active metabolites, leading to a diminished therapeutic effect and potential clomiphene resistance.[9][13]

  • Therapeutic Hypothesis: Direct administration of this compound could bypass the metabolic variability associated with clomiphene citrate, offering a more consistent and potentially more effective treatment for ovulation induction, especially in the clomiphene-resistant population.

Mechanism of Action: Proposed Signaling Pathway

The proposed mechanism for this compound follows the established pathway for clomiphene but with higher efficiency at the receptor level. By directly providing the highly active molecule, the treatment is less dependent on the patient's metabolic phenotype.

HPO_Axis Proposed Mechanism of this compound (4-OH-CC) vs. Clomiphene Citrate (CC) cluster_brain Brain cluster_periphery Periphery cluster_drugs Pharmacological Intervention Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary  GnRH Pulses Ovary Ovary Pituitary->Ovary FSH, LH Release   Estradiol Estradiol (E2) Ovary->Estradiol Follicular Growth Produces E2 Estradiol->Hypothalamus Negative Feedback CC Clomiphene Citrate (CC) (Prodrug) Metabolism CYP2D6 Metabolism CC->Metabolism fourOHCC This compound (Active Metabolite) Metabolism->fourOHCC Conversion fourOHCC->Hypothalamus Potent Blockade of E2 Receptors

Caption: HPO Axis modulation by Clomiphene Citrate vs. This compound.

Quantitative Data Summary

Since clinical trials using this compound directly for ovulation induction are not available in the public domain, the following tables summarize data for clomiphene citrate to provide a baseline for comparison and to define the "clomiphene-resistant" population.

Table 1: Ovulation and Pregnancy Rates with Clomiphene Citrate in PCOS

Outcome Metric Reported Rate Patient Population Citation(s)
Ovulation Rate 75% - 80% Anovulatory women (general) [4][5][14]
Pregnancy Rate (per cycle) ~15% Women with PCOS under 35 [15]
Pregnancy Rate (overall) 34% - 50% Women who ovulate on CC [11][14]

| Clomiphene Resistance | 15% - 40% | Women with PCOS |[5][6] |

Table 2: Pharmacokinetic and Pharmacodynamic Properties

Compound Property Value / Description Citation(s)
Clomiphene Citrate Elimination Half-Life 5 - 7 days [7]
Metabolism Hepatic, via CYP2D6 [7][9]
ERα Affinity (vs. Estradiol) 0.1% - 12% [7]
This compound Elimination Half-Life 13 - 34 hours [7]
ERα Affinity (vs. Estradiol) 89% - 285% [7]

| | Key Active Metabolite | Assumed to be a key component in the bioactivation process |[8] |

Proposed Experimental Protocol

This section outlines a hypothetical protocol for a Phase I/II clinical trial to evaluate the safety and efficacy of this compound in women with documented clomiphene resistance.

Subject Selection Criteria
  • Inclusion Criteria:

    • Females aged 18-39 years seeking pregnancy.

    • Diagnosis of anovulatory infertility, consistent with WHO Group II anovulation (e.g., PCOS).[4]

    • Documented clomiphene resistance, defined as failure to ovulate after at least three cycles of CC, with the final cycle at a dose of 150 mg/day for 5 days.[2][4]

    • Normal uterine cavity, bilateral tubal patency, and normal male partner semen analysis.

    • Adequate endogenous estrogen, confirmed by progestin-induced withdrawal bleeding or a serum estradiol level >30 pg/mL.[2]

  • Exclusion Criteria:

    • Hyperprolactinemia, thyroid dysfunction, or other endocrine causes of anovulation.

    • Ovarian failure (elevated baseline FSH).

    • Presence of ovarian cysts (other than PCOS morphology).[11]

    • Known hypersensitivity to SERMs.

    • Use of other ovulation-inducing agents within the last menstrual cycle.

Study Workflow and Dosing

The proposed workflow involves patient screening, a baseline assessment, a dose-escalation study design, and intensive monitoring to establish the minimum effective dose.

workflow Proposed Clinical Trial Workflow for this compound Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Transvaginal Ultrasound, Hormones) Screening->Baseline Progestin Progestin Challenge (Induce Menses) Baseline->Progestin Dosing Cycle Day 3-7: Administer this compound (Dose Escalation Cohorts) Progestin->Dosing Monitoring Cycle Day 10 onwards: Follicular Monitoring via Ultrasound & Serum Estradiol Dosing->Monitoring Trigger hCG Trigger Injection (When Lead Follicle ≥18mm) Monitoring->Trigger Follicle Matures Outcome Primary Outcome Assessment: Ovulation Rate Secondary: Pregnancy Rate, Endometrial Thickness Monitoring->Outcome No Response Ovulation Confirm Ovulation (Mid-luteal Serum Progesterone) Trigger->Ovulation Ovulation->Outcome

Caption: Experimental workflow for a dose-escalation study of this compound.

Detailed Methodologies
  • Baseline and Cycle Start: After screening, a baseline transvaginal ultrasound is performed to rule out ovarian cysts. A course of oral progestin (e.g., medroxyprogesterone (B1676146) acetate, 10 mg for 10 days) is administered to induce menses. The first day of bleeding is designated Cycle Day 1.[12]

  • Drug Administration:

    • Starting Dose: Due to the higher potency of this compound, a significantly lower starting dose than clomiphene is warranted. A starting dose could be hypothesized at 5-10 mg/day.

    • Regimen: The drug is administered orally for 5 consecutive days, starting on Cycle Day 3, 4, or 5.[12][15]

    • Dose Escalation: If ovulation does not occur, the dose will be increased in the subsequent cycle in increments (e.g., by 5 mg).

  • Monitoring:

    • Folliculometry: Transvaginal ultrasound monitoring begins around Cycle Day 10-12 to track the number and size of developing follicles.[12]

    • Endometrial Assessment: Endometrial thickness and pattern are measured during ultrasound monitoring.

    • Hormonal Assays: Serum estradiol may be measured alongside ultrasound to assess follicular maturity.

  • Triggering Ovulation:

    • When at least one dominant follicle reaches a mean diameter of 18-20 mm, an injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation and ovulation.[12]

  • Confirmation of Ovulation:

    • Ovulation is confirmed by measuring a mid-luteal phase (Cycle Day 21 or 7 days post-hCG) serum progesterone (B1679170) level. A level > 3 ng/mL is typically considered evidence of ovulation.

  • Outcome Measures:

    • Primary Outcome: Ovulation rate per cycle.

    • Secondary Outcomes: Clinical pregnancy rate, live birth rate, endometrial thickness on the day of hCG, number of mature follicles, and incidence of adverse effects (e.g., ovarian hyperstimulation syndrome).

Conclusion and Future Directions

The direct use of this compound represents a targeted and scientifically-driven approach to overcoming a key mechanism of clomiphene resistance. By bypassing the variable and often inefficient metabolic conversion of clomiphene citrate, this compound has the potential to provide a more reliable and effective treatment for a challenging patient population. The proposed protocol provides a framework for the clinical investigation required to validate this hypothesis. Future research should focus on establishing the optimal dose, safety profile, and clinical efficacy of this compound in clomiphene-resistant women, potentially revolutionizing the standard of care for anovulatory infertility.

References

Application Notes and Protocols: Estrogen Receptor Binding Affinity Assay for 4-Hydroxyclomiphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrogen receptor (ER) is a crucial therapeutic target in hormone-dependent cancers, such as breast cancer, and plays a significant role in various physiological processes. Assessing the binding affinity of novel compounds to the ER is a critical step in the discovery and development of new selective estrogen receptor modulators (SERMs). 4-Hydroxyclomiphene, an active metabolite of clomiphene, is known to interact with the estrogen receptor. This document provides a detailed protocol for determining the binding affinity of this compound to the estrogen receptor using a competitive radioligand binding assay.

The assay is based on the principle of competition between a constant amount of a radiolabeled ligand (e.g., [³H]-17β-estradiol) and a variable concentration of the unlabeled test compound (this compound) for a limited number of estrogen receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value, which is then used to calculate the binding affinity (Ki) and the relative binding affinity (RBA) compared to a standard compound.

Estrogen Receptor Signaling Pathway

The estrogen receptor, upon ligand binding, undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ER dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, leading to the regulation of gene transcription and subsequent cellular responses.

Figure 1: Estrogen Receptor Signaling Pathway.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of this compound and other relevant compounds to the estrogen receptor subtypes, ERα and ERβ. The data is presented as IC50 values, which represent the concentration of the ligand required to displace 50% of a radiolabeled tracer. Lower IC50 values indicate higher binding affinity.

CompoundReceptor SubtypeIC50 (nM)Reference CompoundReference IC50 (nM)
This compound ERα2.517β-estradiol0.68
ERβ2.4617β-estradiol1.01
4-HydroxytamoxifenERα0.9817β-estradiol0.68
ERβ2.4617β-estradiol1.01
17β-estradiolERα0.68--
ERβ1.01--
Diethylstilbestrol (DES)ERα---
ERβ54.3[³H]4-OHT10.3
Bisphenol A (BPA)ERγ13.1[³H]4-OHT10.3

Note: Data is compiled from various sources. The specific experimental conditions can influence the absolute values.[1][2][3]

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

This protocol is adapted from established methods for determining the relative binding affinities of chemicals for the estrogen receptor.[4]

Materials and Reagents
  • Estrogen Receptor Source: Rat uterine cytosol is a common source of estrogen receptors (ERα and ERβ).[4] Alternatively, recombinant human ERα or ERβ can be used.

  • Radioligand: [2,4,6,7-³H]-17β-estradiol ([³H]-E2) with a specific activity of 70-115 Ci/mmol.

  • Test Compound: this compound.

  • Reference Compound: 17β-estradiol (unlabeled).

  • Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4. Dithiothreitol (DTT) should be added just prior to use.[4]

  • Hydroxylapatite (HAP) Slurry: 60% (v/v) in TEDG buffer.

  • Scintillation Cocktail.

  • Ethanol (B145695) (Absolute).

  • Polypropylene test tubes.

  • Liquid scintillation counter.

Experimental Workflow

ER_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_assay 2. Assay Incubation cluster_separation 3. Separation of Bound and Free Ligand cluster_measurement 4. Measurement and Analysis prep_buffer Prepare TEDG Buffer prep_cytosol Prepare Rat Uterine Cytosol (ER Source) prep_buffer->prep_cytosol add_reagents Add Buffer, [³H]-E2, Test/Reference Compound, and ER Source to Tubes prep_cytosol->add_reagents prep_ligands Prepare Serial Dilutions of This compound and Estradiol prep_ligands->add_reagents prep_radioligand Prepare [³H]-E2 Solution prep_radioligand->add_reagents incubate Incubate at 4°C for 18-24 hours add_reagents->incubate add_hap Add cold Hydroxylapatite (HAP) Slurry incubate->add_hap vortex Vortex and Incubate on Ice add_hap->vortex centrifuge Centrifuge and Discard Supernatant vortex->centrifuge wash Wash Pellet with Buffer centrifuge->wash extract Extract Bound Ligand with Ethanol wash->extract scintillation Add Scintillation Cocktail extract->scintillation count Count Radioactivity in a Liquid Scintillation Counter scintillation->count analyze Analyze Data: Calculate IC50 and RBA count->analyze

Figure 2: Experimental Workflow for the ER Binding Assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare TEDG buffer and store at 4°C. Add DTT immediately before use.[4]

    • Prepare serial dilutions of this compound and unlabeled 17β-estradiol in the appropriate solvent (e.g., ethanol or DMSO) and then dilute further in TEDG buffer. The final solvent concentration in the assay should be kept low (e.g., <1%).

    • Prepare the [³H]-E2 working solution in TEDG buffer to a final concentration of 1 nM in the assay tubes.[5]

  • Preparation of Rat Uterine Cytosol (Estrogen Receptor Source):

    • Uteri from ovariectomized female rats (7-10 days post-ovariectomy) are recommended to minimize endogenous estrogens.[4]

    • Homogenize the uterine tissue in ice-cold TEDG buffer.[4]

    • Centrifuge the homogenate at a low speed (e.g., 2,500 x g) to remove the nuclear fraction.[4]

    • Perform a high-speed centrifugation (e.g., 105,000 x g) of the supernatant to obtain the cytosol, which contains the estrogen receptors.[4]

    • The protein concentration of the cytosol should be determined, and a starting concentration of 50-100 µg of protein per assay tube is recommended.[4]

  • Assay Setup:

    • Set up triplicate tubes for total binding (TB), non-specific binding (NSB), and each concentration of the competitor (this compound or 17β-estradiol).

    • Total Binding (TB) tubes: Contain [³H]-E2 and uterine cytosol.

    • Non-Specific Binding (NSB) tubes: Contain [³H]-E2, uterine cytosol, and a 100-fold excess of unlabeled 17β-estradiol.

    • Competitor tubes: Contain [³H]-E2, uterine cytosol, and varying concentrations of this compound or 17β-estradiol. Suggested concentrations for high-affinity chemicals range from 1 x 10⁻¹¹ to 1 x 10⁻⁷ M.[4]

    • The final assay volume is typically 0.5 mL.[4]

  • Incubation:

    • Incubate all tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Add 0.5 mL of ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Vortex the tubes and incubate on ice for 15-20 minutes, with intermittent vortexing.

    • Centrifuge the tubes at low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C.

    • Carefully decant and discard the supernatant containing the unbound radioligand.

    • Wash the HAP pellet multiple times with ice-cold TEDG buffer to remove any remaining free radioligand.

  • Measurement of Bound Radioactivity:

    • After the final wash, add absolute ethanol to the HAP pellet to extract the bound [³H]-E2.

    • Transfer the ethanol extract to a scintillation vial.

    • Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (dpm) - Non-Specific Binding (dpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding of [³H]-E2 as a function of the logarithm of the competitor concentration.

    • The percentage of specific binding at each competitor concentration is calculated as: (% Specific Binding) = (dpm_sample - dpm_NSB) / (dpm_TB - dpm_NSB) * 100.

  • Determine IC50:

    • The IC50 value is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. This can be determined from the competition curve using non-linear regression analysis.

  • Calculate Relative Binding Affinity (RBA):

    • The RBA of the test compound is calculated relative to the reference compound (17β-estradiol).

    • RBA (%) = (IC50_estradiol / IC50_test_compound) * 100.

Conclusion

This protocol provides a robust framework for determining the estrogen receptor binding affinity of this compound. Accurate determination of binding affinity is essential for understanding the compound's mechanism of action and for its potential development as a therapeutic agent. It is crucial to include appropriate controls and to perform the assay with precision to ensure reliable and reproducible results. The provided quantitative data and workflow diagrams serve as valuable resources for researchers in this field.

References

4-Hydroxyclomiphene: A Potent Selective Estrogen Receptor Modulator for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyclomiphene is the primary active metabolite of clomiphene citrate (B86180), a well-established selective estrogen receptor modulator (SERM). As a nonsteroidal triphenylethylene (B188826) derivative, this compound exhibits high affinity for estrogen receptors (ERs), acting as both an agonist and antagonist in a tissue-specific manner. While clomiphene is widely recognized for its application in fertility treatments, emerging research highlights the potential of its active metabolite, this compound, in the field of neuroscience. Its ability to modulate estrogenic signaling pathways in the central nervous system positions it as a valuable tool for investigating neuroprotective mechanisms and developing novel therapeutic strategies for neurodegenerative diseases.

These application notes provide a comprehensive overview of this compound's utility in neuroscience research, including its receptor binding characteristics, neuroprotective effects, and modulation of key intracellular signaling pathways. Detailed protocols for in vitro experimentation are provided to facilitate its use in laboratory settings.

Quantitative Data

The following tables summarize the binding affinities and inhibitory concentrations of this compound and its parent compound, clomiphene. It is important to note that much of the existing data has been generated in non-neuronal cell lines, such as MCF-7 breast cancer cells, but provides a valuable reference for its potency.

Table 1: Estrogen Receptor Binding Affinity

CompoundIsomerRelative Binding Affinity (% of Estradiol)Cell LineReference
This compound (E)-isomer285%-[1]
(Z)-isomer16%-[1]
ClomipheneMixture0.1 - 12%Various[1]

Table 2: Inhibitory Concentrations (IC50) at the Estrogen Receptor

CompoundIsomerIC50 (nM)AssayReference
(E)-4-Hydroxyclomiphene (E)-isomer2.5Estrogen Response Element (ERE) Reporter Assay[2]
(Z)-4-Hydroxyclomiphene (Z)-isomer31Estrogen Response Element (ERE) Reporter Assay[2]

Table 3: Effective Concentrations in Neuronal Models (Data inferred from Clomiphene Citrate studies)

CompoundCell LineConcentrationObserved EffectReference
Clomiphene CitratePC12, SH-SY5Y10 µMNuclear translocation of TFEB, activation of autophagy[3]

Neuroprotective Mechanisms and Signaling Pathways

This compound is hypothesized to exert its neuroprotective effects through the modulation of several key signaling pathways, primarily through its interaction with estrogen receptors α and β, which are expressed in neuronal cells, including PC12 and SH-SY5Y lines.[1][4]

TFEB-Mediated Autophagy

A significant neuroprotective mechanism associated with the parent compound, clomiphene citrate, is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3] In neuronal cells, clomiphene citrate has been shown to induce the nuclear translocation of TFEB, leading to the upregulation of autophagy-related genes and the clearance of pathogenic protein aggregates, such as amyloid-β.[3] This suggests that this compound, as the more potent metabolite, is a key mediator of this effect.

TFEB_Activation_Pathway This compound This compound ER Estrogen Receptor This compound->ER Unknown Upstream Signaling (Ca2+, other kinases) ER->Unknown TFEB_cyto TFEB (Cytoplasm) (Phosphorylated) Unknown->TFEB_cyto Dephosphorylation TFEB_nuc TFEB (Nucleus) (Dephosphorylated) TFEB_cyto->TFEB_nuc Nuclear Translocation CLEAR CLEAR Elements (Gene Promoters) TFEB_nuc->CLEAR Binds to Autophagy_Genes Autophagy & Lysosomal Gene Transcription CLEAR->Autophagy_Genes Activates Autophagy Autophagy & Lysosomal Biogenesis Autophagy_Genes->Autophagy Neuroprotection Clearance of Protein Aggregates (e.g., Amyloid-β) Autophagy->Neuroprotection

TFEB-mediated autophagy pathway activated by this compound.
PI3K/Akt and MAPK/ERK Signaling Pathways

Selective estrogen receptor modulators, including the related compound 4-hydroxytamoxifen, have been shown to activate pro-survival signaling cascades such as the PI3K/Akt and MAPK/ERK pathways in neuronal cells. These pathways are crucial for promoting cell survival, proliferation, and differentiation. Activation of these pathways can lead to the phosphorylation and activation of downstream targets like the transcription factor CREB (cAMP response element-binding protein), which is vital for synaptic plasticity and neuronal survival.

Pro_Survival_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_mem Estrogen Receptor (Membrane-associated) PI3K PI3K ER_mem->PI3K Ras Ras ER_mem->Ras Akt Akt (PKB) PI3K->Akt p-Akt CREB CREB Akt->CREB p-CREB Raf Raf Ras->Raf p-ERK MEK MEK Raf->MEK p-ERK ERK ERK (MAPK) MEK->ERK p-ERK ERK->CREB p-CREB Gene_Transcription Gene Transcription (Survival, Plasticity) CREB->Gene_Transcription This compound This compound This compound->ER_mem

PI3K/Akt and MAPK/ERK pro-survival pathways modulated by this compound.

Experimental Protocols

The following protocols provide a framework for investigating the neuroprotective effects and signaling mechanisms of this compound in vitro.

Protocol 1: Assessment of Neuroprotection in SH-SY5Y Cells

This protocol is designed to determine the protective effects of this compound against a neurotoxic insult (e.g., amyloid-β or glutamate) in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • (E)-4-Hydroxyclomiphene

  • Neurotoxin (e.g., Amyloid-β 25-35 peptide, Glutamate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Prepare working solutions of (E)-4-Hydroxyclomiphene in culture medium at various concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Remove the old medium and add the medium containing this compound. Incubate for 2 hours.

  • Neurotoxin Exposure: Add the neurotoxin to the wells to the desired final concentration (e.g., 20 µM for Amyloid-β 25-35).

  • Incubation: Co-incubate the cells with this compound and the neurotoxin for 24 hours at 37°C.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control group to determine the percentage of cell viability.

Neuroprotection_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3: Assay Seed Seed SH-SY5Y cells (1x10^4 cells/well) Adhere Incubate 24h (Adhesion) Seed->Adhere Pretreat Pre-treat with This compound (2h) Adhere->Pretreat Toxin Add Neurotoxin (e.g., Amyloid-β) Pretreat->Toxin Incubate_24h Co-incubate 24h Toxin->Incubate_24h MTT_add Add MTT Reagent (4h incubation) Incubate_24h->MTT_add Solubilize Solubilize Formazan (DMSO) MTT_add->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Experimental workflow for the neuroprotection assay.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation

This protocol outlines the procedure for detecting the phosphorylation of ERK, Akt, and CREB in neuronal cells following treatment with this compound.

Materials:

  • Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)

  • (E)-4-Hydroxyclomiphene

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-CREB, anti-CREB, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed neuronal cells in 6-well plates. Once they reach 70-80% confluency, treat with (E)-4-Hydroxyclomiphene (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL reagent.

  • Imaging and Analysis: Capture the chemiluminescent signal. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Assessment of Autophagy Induction

This protocol is adapted from studies on clomiphene citrate to assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blot.[3]

Materials:

  • Neuronal cells (e.g., PC12 or SH-SY5Y)

  • (E)-4-Hydroxyclomiphene

  • Bafilomycin A1 (optional, for autophagy flux assessment)

  • Primary antibody: anti-LC3B

  • Other materials as listed in Protocol 2.

Procedure:

  • Cell Treatment: Treat neuronal cells with (E)-4-Hydroxyclomiphene (e.g., 10 µM) for 12 and 24 hours. For autophagy flux analysis, treat a parallel set of cells with Bafilomycin A1 (100 nM) for the last 4 hours of the this compound treatment.

  • Protein Extraction and Western Blot: Follow the steps for cell lysis, protein quantification, and Western blotting as described in Protocol 2.

  • Detection: Probe the membrane with an anti-LC3B antibody. Two bands should be visible: LC3-I (upper band) and LC3-II (lower band).

  • Analysis: An increase in the LC3-II/LC3-I ratio or an increase in the LC3-II band intensity (often normalized to a loading control like β-actin) indicates an increase in the number of autophagosomes and thus, induction of autophagy.

Conclusion

This compound presents a promising pharmacological tool for neuroscience research. Its high potency as a selective estrogen receptor modulator, combined with evidence of neuroprotective activity through mechanisms such as TFEB-mediated autophagy and activation of pro-survival signaling pathways, makes it a compound of significant interest. The provided protocols offer a starting point for researchers to explore the multifaceted effects of this compound in various neuronal models, contributing to a deeper understanding of estrogen receptor signaling in the brain and the development of novel therapies for neurological disorders.

References

Application Notes and Protocols: Studying the Effects of 4-Hydroxyclomiphene on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyclomiphene is an active metabolite of clomiphene, a selective estrogen receptor modulator (SERM) widely used in the treatment of infertility.[1][2] As a SERM, this compound exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity, with its primary mechanism of action in reproductive tissues being the competitive inhibition of estrogen binding to the ER.[1] This modulation of ER activity leads to downstream changes in the expression of estrogen-responsive genes, which can be quantified to understand the compound's molecular effects and therapeutic potential.

These application notes provide a comprehensive guide for studying the effects of this compound on gene expression in a research setting. Detailed protocols for cell culture, treatment, and gene expression analysis using quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) are provided. Due to the limited availability of publicly accessible quantitative gene expression data specifically for this compound, this document utilizes data from its close structural and functional analog, 4-hydroxytamoxifen (B85900), to exemplify the expected outcomes. This approach is scientifically justified by the shared mechanism of action of these compounds as potent ER antagonists in breast cancer cell lines like MCF-7.

Mechanism of Action: Estrogen Receptor Signaling

This compound, much like other SERMs, exerts its effects by binding to estrogen receptors (ERα and ERβ). In estrogen-responsive cells, estradiol (B170435) (E2) binding to the ER induces a conformational change, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) in the promoter regions of target genes. This recruitment of coactivators initiates transcription. This compound, acting as an antagonist, also binds to the ER but induces a different conformational change that promotes the recruitment of corepressors instead of coactivators, thereby inhibiting the transcription of estrogen-responsive genes.

Estrogen_Receptor_Signaling Estrogen Receptor Signaling Pathway and Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα/β) E2->ER Binds H4C This compound H4C->ER Binds & Competes with E2 ER_E2 E2-ER Complex (Active Conformation) ER->ER_E2 Conformational Change ER_H4C 4-HC-ER Complex (Inactive Conformation) ER->ER_H4C Conformational Change HSP HSP90 ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ER_E2_dimer Dimerized E2-ER ER_E2->ER_E2_dimer Dimerization & Nuclear Translocation ER_H4C_dimer Dimerized 4-HC-ER ER_H4C->ER_H4C_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) Coactivators Coactivators ERE->Coactivators Recruits Corepressors Corepressors ERE->Corepressors Recruits Gene_Transcription_Activation Target Gene Transcription (e.g., GREB1, TFF1) Coactivators->Gene_Transcription_Activation Promotes Gene_Transcription_Repression Repression of Target Gene Transcription Corepressors->Gene_Transcription_Repression Induces ER_E2_dimer->ERE Binds ER_H4C_dimer->ERE Binds

Caption: Estrogen Receptor Signaling and Inhibition by this compound.

Data Presentation: Gene Expression Changes

The following table summarizes the quantitative data on the differential expression of known estrogen-responsive genes in MCF-7 breast cancer cells following treatment with 4-hydroxytamoxifen, a compound with a similar mechanism of action to this compound. The data is presented as fold change in mRNA expression relative to vehicle-treated control cells. This data serves as an illustrative example of the expected effects of this compound.

Gene SymbolGene NameFunction in Cancer ProgressionExpected Fold Change (this compound vs. Control)Reference Compound Data (4-Hydroxytamoxifen Fold Change)
GREB1Growth regulating estrogen receptor binding 1Promotes estrogen-dependent cell proliferation.[3][4][5]Down-regulation-2.5
TFF1 (pS2)Trefoil factor 1Marker of estrogen receptor activity, involved in cell migration.[6][7]Down-regulation-3.1
CCND1Cyclin D1Key regulator of cell cycle progression.[4]Down-regulation-1.8
MYCMYC proto-oncogeneMaster regulator of cell proliferation and metabolism.[4]Down-regulation-1.5
PGRProgesterone ReceptorA classic estrogen-responsive gene.Down-regulation-4.2
IGFBP5Insulin-like growth factor binding protein 5Modulates IGF signaling, can be pro- or anti-proliferative.Up-regulation+2.1

Note: The fold change values are representative examples derived from publicly available microarray datasets (e.g., GEO accession GSE35428) of MCF-7 cells treated with 4-hydroxytamoxifen and are intended for illustrative purposes.[8] Actual results with this compound may vary.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on gene expression in a human breast cancer cell line (MCF-7), which is a well-established model for studying estrogen receptor signaling.

Experimental Workflow Overview

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_qRT_PCR qRT-PCR cluster_RNA_Seq RNA-Seq A 1. Cell Culture (MCF-7 cells) B 2. Cell Seeding A->B C 3. This compound Treatment B->C D 4. RNA Isolation C->D E 5. RNA Quantification & Quality Control D->E F 6a. cDNA Synthesis E->F I 6b. Library Preparation E->I G 7a. qRT-PCR F->G H 8a. Data Analysis (ΔΔCt Method) G->H J 7b. Sequencing I->J K 8b. Data Analysis (Differential Expression) J->K

Caption: Workflow for studying the effects of this compound on gene expression.
Protocol 1: Cell Culture and Treatment

1.1. Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phenol (B47542) red-free DMEM

  • Charcoal-stripped FBS

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • Cell counting chamber (e.g., hemocytometer)

1.2. Procedure:

  • Cell Maintenance: Culture MCF-7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Hormone Deprivation: For experiments, switch cells to phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for at least 48 hours to minimize the influence of estrogenic compounds in the medium.

  • Cell Seeding: Trypsinize the cells, count them, and seed them in 6-well plates at a density of 2 x 10^5 cells per well. Allow cells to attach overnight.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Treatment: Dilute the this compound stock solution in phenol red-free DMEM with 10% charcoal-stripped FBS to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Incubation: Replace the medium in the 6-well plates with the prepared treatment and control media. Incubate the cells for the desired duration (e.g., 24, 48 hours).

Protocol 2: RNA Isolation and Quantification

2.1. Materials:

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water, tubes, and pipette tips

  • Spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit)

2.2. Procedure:

  • Cell Lysis: After the treatment period, wash the cells with PBS and lyse them directly in the wells using the lysis buffer provided in the RNA isolation kit.

  • RNA Extraction: Follow the manufacturer's protocol for the RNA isolation kit, including the on-column DNase digestion step to remove any contaminating genomic DNA.

  • RNA Elution: Elute the purified RNA in RNase-free water.

  • Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. Assess RNA integrity (RIN value) using a bioanalyzer if proceeding with RNA-Seq.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

3.1. Materials:

  • cDNA synthesis kit

  • qRT-PCR master mix (SYBR Green or probe-based)

  • Gene-specific forward and reverse primers for target genes (e.g., GREB1, TFF1) and a reference gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

3.2. Procedure:

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix containing the master mix, forward and reverse primers, and diluted cDNA.

  • qRT-PCR Run: Perform the qRT-PCR in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to obtain Ct values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.

Protocol 4: RNA Sequencing (RNA-Seq)

4.1. Materials:

  • RNA-Seq library preparation kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

4.2. Procedure:

  • Library Preparation: Starting with high-quality total RNA (RIN > 8), prepare sequencing libraries using a commercial kit. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, RNA fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on an NGS platform to generate raw sequencing reads.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the this compound-treated and control groups.

    • Pathway and Functional Analysis: Perform gene ontology and pathway enrichment analysis on the differentially expressed genes to identify biological processes and signaling pathways affected by this compound.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the molecular effects of this compound on gene expression. By employing techniques such as qRT-PCR and RNA-Seq, researchers can obtain valuable insights into the compound's mechanism of action, identify potential biomarkers of its activity, and contribute to the development of novel therapeutic strategies. The use of data from the analogous compound, 4-hydroxytamoxifen, provides a useful reference point for interpreting experimental results.

References

Application Notes and Protocols: Cell-Based Functional Assays to Assess 4-Hydroxyclomiphene Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyclomiphene is a potent active metabolite of clomiphene, a selective estrogen receptor modulator (SERM) widely used in fertility treatments.[1][2] As a SERM, this compound exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity. Its primary mechanism of action involves binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor that can either mimic or block the effects of endogenous estrogens like 17β-estradiol.[1] The (E)-isomer of this compound is a particularly potent antagonist of the estrogen receptor.[1][2]

Accurate assessment of the functional activity of this compound is crucial for understanding its pharmacological profile and for the development of new therapeutic agents. This document provides detailed protocols for key cell-based functional assays designed to characterize the activity of this compound, including its potency and mechanism of action as an ER modulator.

Signaling Pathway of this compound

This compound primarily exerts its effects through the estrogen receptor signaling pathway. As a SERM, it can act as either an agonist or an antagonist depending on the cellular context. In its antagonist role, it competitively binds to the estrogen receptor, preventing the binding of estradiol (B170435). This leads to a conformational change in the ER that recruits corepressors instead of coactivators to the Estrogen Response Elements (EREs) on target genes, thereby inhibiting gene transcription.

SERM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds 4-OH-Clomiphene 4-OH-Clomiphene 4-OH-Clomiphene->ER Competitively Binds ER_dimer Activated ER Dimer ER->ER_dimer Dimerization & Conformational Change HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) Target_Gene Target Gene ERE->Target_Gene Coactivators Coactivators ERE->Coactivators Recruits (Agonist action) Corepressors Corepressors ERE->Corepressors Recruits (Antagonist action of 4-OH-Clomiphene) Transcription_Activation Transcription Activation Coactivators->Transcription_Activation Transcription_Repression Transcription Repression Corepressors->Transcription_Repression Biological Response (Agonist) Biological Response (Agonist) Transcription_Activation->Biological Response (Agonist) Biological Response (Antagonist) Biological Response (Antagonist) Transcription_Repression->Biological Response (Antagonist) ER_dimer->ERE Binds Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis A Culture ERα-positive cells (e.g., MCF-7) stably expressing an ERE-luciferase reporter construct B Seed cells into 96-well plates A->B C Treat cells with varying concentrations of this compound B->C D Include controls: Vehicle, 17β-estradiol (agonist), and this compound + 17β-estradiol (antagonist) C->D E Incubate for 24-48 hours D->E F Lyse cells E->F G Add luciferase substrate F->G H Measure luminescence using a plate reader G->H I Normalize data to controls H->I J Generate dose-response curves I->J K Calculate IC50 (antagonist) or EC50 (agonist) values J->K Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis A Culture MCF-7 cells in phenol (B47542) red-free medium with charcoal-stripped FBS B Seed cells into 96-well plates at a low density A->B C Treat cells with varying concentrations of this compound B->C D Include controls: Vehicle, 17β-estradiol (agonist), and this compound + 17β-estradiol (antagonist) C->D E Incubate for 6-7 days, changing media as needed D->E F Fix and stain cells (e.g., with crystal violet) or use a viability reagent (e.g., MTT, resazurin) E->F G Measure absorbance or fluorescence F->G H Normalize data to controls G->H I Generate dose-response curves H->I J Calculate EC50 (agonist) or IC50 (antagonist) values I->J Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_readout Readout A Prepare a source of estrogen receptors (e.g., rat uterine cytosol or recombinant ER) C Incubate ER preparation with a fixed concentration of [3H]-E2 A->C B Prepare radiolabeled estradiol ([3H]-E2) B->C D Add increasing concentrations of unlabeled this compound C->D E Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol) D->E F Incubate to reach equilibrium E->F G Separate receptor-bound from free radioligand (e.g., using hydroxylapatite or filter binding) F->G H Quantify radioactivity in the bound fraction using a scintillation counter G->H I Calculate specific binding H->I J Generate competition curves I->J K Determine IC50 and calculate Ki J->K

References

Application Notes and Protocols: The Use of 4-Hydroxyclomiphene in Studying Steroid Hormone Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyclomiphene is the primary active metabolite of clomiphene citrate, a widely used selective estrogen receptor modulator (SERM).[1] As a research tool, this compound is invaluable for investigating the intricacies of steroid hormone signaling, particularly pathways mediated by the estrogen receptor (ER). Its potent and selective antagonistic activity on the ER allows for the precise dissection of estrogen-dependent cellular processes. These application notes provide a comprehensive overview of the use of this compound in research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental applications.

Mechanism of Action

This compound, particularly the (E)-isomer, functions as a potent antagonist of the estrogen receptor.[2] It competitively binds to estrogen receptors, primarily ERα and ERβ, thereby blocking the binding of the natural ligand, 17β-estradiol. This blockade of the estrogen receptor is the cornerstone of its utility in studying steroid hormone signaling.

In the context of the hypothalamic-pituitary-ovarian (HPO) axis, this compound's antagonist activity at the hypothalamus is crucial. By inhibiting the negative feedback loop of estrogen on the hypothalamus, it leads to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, stimulates the anterior pituitary to secrete Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which are essential for follicular development and ovulation.

At the cellular level, the binding of this compound to the estrogen receptor induces a conformational change in the receptor that is distinct from that induced by estrogens. This altered conformation affects the recruitment of co-regulatory proteins, such as coactivators and corepressors, to the receptor-DNA complex.[3] In many cell types, this leads to the recruitment of corepressors, which ultimately results in the repression of estrogen-responsive gene transcription.[3] This tissue-specific modulation of gene expression is a hallmark of SERMs.

Quantitative Data

The following table summarizes the quantitative data for the activity of this compound and its related compounds. This data is essential for designing experiments and interpreting results.

CompoundParameterValueCell Line/SystemReference
(E)-4-Hydroxyclomiphene IC50 (ERα inhibition) 2.5 nM ERE reporter assay[2]
(E)-4-Hydroxyclomiphene Affinity for ERα (relative to estradiol) 285% Not specified[1]
(Z)-4-Hydroxyclomiphene Affinity for ERα (relative to estradiol) 16% Not specified[1]
Clomiphene Affinity for ERα ~100 nM Not specified[1]
This compound Affinity for ERα ~2.4 nM Not specified[1]
(E)-4-Hydroxy-N-desethylclomiphene IC50 (ERα inhibition) 1.4 nM ERE reporter assay[2]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Cell Culture of MCF-7 Cells for Estrogen Receptor Studies

MCF-7 is a human breast adenocarcinoma cell line that is widely used in breast cancer research due to its expression of the estrogen receptor.[4]

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin. For experiments investigating estrogenic effects, use phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped FBS to eliminate estrogenic compounds from the medium.

  • Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

  • Cell Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge as described above. Resuspend the cells in fresh medium and re-plate at a 1:3 to 1:6 split ratio.

  • Treatment with this compound: For experiments, seed cells in appropriate culture plates (e.g., 6-well or 96-well plates). Once the cells have attached and reached the desired confluency, replace the medium with a medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Incubate for the desired time period before proceeding with downstream analysis.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of this compound to the estrogen receptor.

Materials:

  • Rat uterine cytosol (as a source of estrogen receptors)

  • [3H]-Estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • This compound

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite slurry

  • Scintillation fluid and counter

Protocol:

  • Preparation of Reagents: Prepare a series of dilutions of unlabeled 17β-estradiol and this compound in the assay buffer.

  • Binding Reaction: In microcentrifuge tubes, add a fixed amount of rat uterine cytosol, a fixed concentration of [3H]-Estradiol, and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound. Include tubes with only [3H]-Estradiol and cytosol (total binding) and tubes with [3H]-Estradiol, cytosol, and a high concentration of unlabeled estradiol (B170435) (non-specific binding).

  • Incubation: Incubate the reaction tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add ice-cold hydroxylapatite slurry to each tube to bind the receptor-ligand complexes. Incubate on ice with intermittent vortexing.

  • Washing: Centrifuge the tubes and wash the pellets with assay buffer to remove unbound [3H]-Estradiol.

  • Quantification: Resuspend the final pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor (unlabeled estradiol or this compound). Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of [3H]-Estradiol. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of this compound to modulate ER-mediated gene transcription.

Materials:

  • MCF-7 cells (or other ER-positive cell line)

  • ERE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • 17β-Estradiol

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 24-well or 96-well plate.

  • Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with a medium containing 17β-estradiol (agonist), this compound, or a combination of both. Include a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The antagonistic effect of this compound is determined by its ability to inhibit the estradiol-induced increase in luciferase activity.

Visualizations

The following diagrams, created using the DOT language, visualize key aspects of this compound's role in steroid hormone signaling.

SERM_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4OHClomiphene This compound ER Estrogen Receptor (ERα/ERβ) 4OHClomiphene->ER Binds to ER ERE Estrogen Response Element (ERE) ER->ERE Binds to ERE on DNA CoR Corepressors ERE->CoR Recruits TargetGene Target Gene (e.g., pS2, GREB1) CoR->TargetGene Inhibits Transcription TranscriptionRepression Transcription Repression TargetGene->TranscriptionRepression

Caption: Mechanism of action of this compound as a SERM.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., MCF-7) Treatment 2. Treatment with This compound CellCulture->Treatment BindingAssay 3a. ER Binding Assay (Determine Ki) Treatment->BindingAssay ReporterAssay 3b. ERE-Luciferase Assay (Measure transcriptional activity) Treatment->ReporterAssay GeneExpression 3c. qPCR/Western Blot (Analyze downstream targets) Treatment->GeneExpression IC50 Calculate IC50/Ki BindingAssay->IC50 ReporterAssay->IC50 GeneReg Quantify Gene/Protein Regulation GeneExpression->GeneReg Conclusion Draw Conclusions on SERM Activity IC50->Conclusion GeneReg->Conclusion HPO_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + GnRH Ovary Ovary Pituitary->Ovary + FSH & LH Estrogen Estrogen Ovary->Estrogen produces Estrogen->Hypothalamus - (Negative Feedback) 4OHClomiphene This compound 4OHClomiphene->Hypothalamus Blocks Estrogen Binding GnRH GnRH FSH_LH FSH & LH

References

Troubleshooting & Optimization

Troubleshooting low solubility of 4-Hydroxyclomiphene in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyclomiphene. Our goal is to help you overcome common challenges related to its low solubility in aqueous media to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous media a concern?

A1: this compound is an active metabolite of clomiphene, a selective estrogen receptor modulator (SERM).[1] Like many lipophilic molecules, it has poor solubility in water-based solutions such as buffers and cell culture media. This low solubility can lead to precipitation, making it difficult to achieve accurate and reproducible results in in vitro and in vivo experiments.

Q2: What are the general physicochemical properties of this compound?

PropertyValue
Molecular Formula C₂₆H₂₈ClNO₂
Molecular Weight 421.96 g/mol
Appearance White to off-white solid
Storage (Solid) -20°C

Q3: What are the recommended solvents for preparing stock solutions of this compound?

A3: For preparing concentrated stock solutions, organic solvents are necessary. The most commonly used and recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Ethanol can also be used, although the achievable concentration may be lower.[1]

Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A4: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with a concentration of 0.1% or lower being preferable for long-term experiments. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q5: How can I increase the aqueous solubility of this compound for my experiments?

A5: Several methods can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents (like DMSO or ethanol), or complexing agents like cyclodextrins. For clomiphene citrate (B86180), the use of hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to increase aqueous solubility by over 50-fold.[2]

Q6: How should I store my this compound solutions?

A6: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in anhydrous DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[3] Aqueous working solutions are less stable and should ideally be prepared fresh for each experiment.[4]

Troubleshooting Guide: Precipitation of this compound in Aqueous Media

One of the most common issues encountered when working with this compound is its precipitation upon dilution into aqueous buffers or cell culture media. This guide provides a systematic approach to troubleshoot and resolve this issue.

Initial Troubleshooting Workflow

Troubleshooting Precipitation of this compound start Precipitation Observed check_stock Is the stock solution clear? start->check_stock redissolve Action: Re-dissolve stock. Use gentle warming (37°C) or sonication. check_stock->redissolve No check_dilution How was the dilution performed? check_stock->check_dilution Yes redissolve->check_dilution improve_dilution Action: Improve dilution technique. Add stock dropwise to vigorously stirring buffer. check_dilution->improve_dilution Added too quickly check_concentration Is the final concentration too high? check_dilution->check_concentration Correctly improve_dilution->check_concentration lower_concentration Action: Lower the final concentration. check_concentration->lower_concentration Yes advanced_methods Consider Advanced Solubilization Methods check_concentration->advanced_methods No lower_concentration->advanced_methods

Caption: A flowchart for troubleshooting the precipitation of this compound.

Advanced Solubilization Strategies

If basic troubleshooting does not resolve the precipitation, consider the following advanced strategies.

Advanced Solubilization Strategies start Precipitation Persists use_cyclodextrin Use Cyclodextrins (e.g., HPβCD) start->use_cyclodextrin use_cosolvent Increase Co-solvent (e.g., Ethanol) start->use_cosolvent ph_adjustment pH Adjustment of Buffer start->ph_adjustment validate_compatibility Validate Compatibility with Assay use_cyclodextrin->validate_compatibility use_cosolvent->validate_compatibility ph_adjustment->validate_compatibility

Caption: Decision tree for selecting an advanced solubilization strategy.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, this would be 4.22 mg per 1 mL of DMSO.

  • Add the appropriate volume of sterile DMSO to the weighed this compound.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • (Optional) For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions in Aqueous Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile aqueous buffer (e.g., PBS) or cell culture medium

  • Sterile tubes

Procedure:

  • Calculate Dilution: Determine the volume of the 10 mM stock solution required to achieve the desired final concentration. Remember to keep the final DMSO concentration below 0.5%.

  • Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions.

    • Prepare an intermediate dilution of the stock solution in the pre-warmed aqueous medium.

    • Add the intermediate dilution to the final volume of the medium to reach the desired working concentration.

  • Direct Dilution (for low concentrations):

    • While vigorously vortexing or stirring the pre-warmed aqueous medium, add the required volume of the 10 mM stock solution drop-by-drop.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of the aqueous medium.

  • Use Immediately: It is recommended to use the freshly prepared working solutions immediately to minimize the risk of precipitation over time.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HPβCD)

This protocol is adapted from studies on clomiphene citrate and can be a starting point for this compound.[2]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Aqueous buffer (e.g., sterile water or PBS)

  • Shaker, sonicator, and filtration device (0.22 µm)

Procedure:

  • Prepare HPβCD Solutions: Prepare a range of HPβCD concentrations (e.g., 1 to 25 mM) in the desired aqueous buffer.

  • Saturation Solubility: Add an excess amount of this compound to each HPβCD solution.

  • Equilibration: Vortex the mixtures for 5 minutes, followed by sonication for 30 minutes. Then, place the mixtures on a shaker at room temperature for 24-48 hours to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Filtration: Filter the supernatant through a 0.22 µm filter.

  • Quantification: Determine the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Select Optimal Concentration: Based on the results, choose the lowest concentration of HPβCD that achieves the desired working concentration of this compound.

Data Presentation

Table 1: Solubility of Clomiphene Citrate in Various Solvents (as a reference for this compound)

SolventSolubility
WaterSlightly soluble (1 in 900 parts)[1]
EthanolSoluble (1 in 40 parts)[1]
MethanolFreely soluble[1]
DMSO≥ 50 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[4]

Table 2: Effect of HPβCD on the Aqueous Solubility of Clomiphene Citrate [2]

HPβCD Concentration (mM)Clomiphene Citrate Solubility (mM)Fold Increase
00.0431
252.258>50

Note: The quantitative data presented above is for clomiphene or clomiphene citrate and should be used as a guide for this compound. Experimental validation for this compound is highly recommended.

References

Technical Support Center: Optimizing 4-Hydroxyclomiphene Dosage for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyclomiphene in in vitro cell culture studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound is a biologically active metabolite of clomiphene, a selective estrogen receptor modulator (SERM).[1][2] In vitro, it primarily acts as a potent antagonist of the estrogen receptor (ER).[1][3] By binding to ERs, it blocks the binding of estradiol (B170435) and inhibits the transcriptional activity of the receptor, thereby modulating the expression of estrogen-responsive genes.[2][4] Its antagonistic activity is significantly higher than that of its parent compound, clomiphene.[1]

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: The effective concentration of this compound is cell-line dependent and endpoint-specific. However, based on its high affinity for the estrogen receptor, potent anti-estrogenic effects are typically observed in the low nanomolar range. For instance, in MCF-7 breast cancer cells, the (E)-isomer of this compound has been shown to inhibit estrogen receptor activity with a half-maximal inhibitory concentration (IC50) of approximately 2.5 nM.[1][3] A related metabolite, (E)-4-hydroxy-N-desethylclomiphene, exhibits even greater potency with an IC50 of 1.4 nM.[1][3]

Q3: How should I prepare a stock solution of this compound for my experiments?

A3: this compound has low solubility in aqueous solutions.[5] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[6] The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q4: What are the common isomers of this compound and do they differ in activity?

A4: this compound exists as geometric isomers, (E)- and (Z)-4-Hydroxyclomiphene. The (E)-isomer is reported to be a more potent estrogen receptor antagonist than the (Z)-isomer.[1] It is crucial to know which isomer(s) you are working with, as this will significantly impact the experimental outcome.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect or low potency of this compound. Incorrect dosage: The concentration used may be too low.Refer to the IC50 values in the literature (e.g., 1.4-2.5 nM in MCF-7 cells) as a starting point and perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.[1][3]
Degradation of the compound: Improper storage or handling may have led to the degradation of this compound.Store the solid compound at -20°C, protected from light.[7][8] Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.[6]
Low estrogen receptor expression: The cell line used may not express sufficient levels of the estrogen receptor.Confirm ER expression in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to express high levels of ER (e.g., MCF-7).[9]
Precipitation of the compound in cell culture medium. Poor solubility: The concentration of this compound in the final working solution may exceed its solubility limit in the aqueous medium.Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (≤ 0.1%).[8] Prepare working solutions by serially diluting the DMSO stock solution in pre-warmed culture medium while gently vortexing.[6]
High levels of cell death or cytotoxicity observed. Cytotoxic effects of the compound: At high concentrations, this compound can induce cytotoxicity.[10]Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your cell line.[11] Use concentrations below the cytotoxic threshold for your functional assays.
Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) in the final culture medium may be too high.Maintain the final DMSO concentration at or below 0.1%.[8] Include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any solvent effects.

Data Presentation

Table 1: In Vitro Potency of this compound and Related Metabolites

CompoundTargetCell LineAssayIC50 (nM)Reference
(E)-4-HydroxyclomipheneEstrogen ReceptorMCF-7ERE Reporter Assay2.2 - 2.5[1][3]
(E)-4-hydroxy-N-desethylclomipheneEstrogen ReceptorMCF-7ERE Reporter Assay0.9 - 1.4[1][3]
(Z)-4-HydroxyclomipheneEstrogen ReceptorMCF-7ERE Reporter Assay31[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) can aid dissolution.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.[7]

Protocol 2: Determining Optimal Dosage using a Dose-Response Assay

  • Cell Seeding:

    • Seed your target cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours.

  • Hormone Depletion (for ER-positive cells):

    • If studying estrogen-dependent effects, replace the growth medium with phenol (B47542) red-free medium supplemented with charcoal-stripped serum for at least 48-72 hours prior to treatment to deplete endogenous steroids.[9]

  • Treatment Preparation:

    • Thaw an aliquot of your this compound stock solution.

    • Prepare a series of dilutions of this compound in the appropriate cell culture medium. It is recommended to perform serial dilutions to ensure accuracy. Ensure the final DMSO concentration is constant across all treatments and the vehicle control.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with DMSO only) and a positive control (if applicable, e.g., estradiol for antagonism studies).

  • Incubation and Analysis:

    • Incubate the cells for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours).

    • Perform your desired endpoint analysis (e.g., cell viability assay, reporter gene assay, qPCR for target gene expression).

  • Data Analysis:

    • Plot the response against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 or EC50 value to determine the optimal concentration for future experiments.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds OHClom This compound OHClom->ER Blocks ERE Estrogen Response Element (ERE) ER->ERE Binds (as dimer) Transcription Gene Transcription ERE->Transcription Initiates

Caption: Antagonistic action of this compound on the Estrogen Receptor signaling pathway.

Experimental_Workflow prep Prepare 10 mM Stock in DMSO treat Prepare Serial Dilutions & Treat Cells prep->treat seed Seed Cells in 96-well Plate deplete Hormone Deplete (48-72h) seed->deplete deplete->treat incubate Incubate (24-72h) treat->incubate analyze Perform Endpoint Assay (e.g., MTT, qPCR) incubate->analyze plot Plot Dose-Response Curve & Calculate IC50 analyze->plot

Caption: Workflow for determining the optimal dosage of this compound.

Troubleshooting_Logic start No/Low Effect Observed check_conc Is Concentration Sufficient? start->check_conc check_er Does Cell Line Express ER? check_conc->check_er Yes increase_conc Increase Concentration (Perform Dose-Response) check_conc->increase_conc No check_compound Is Compound Degraded? check_er->check_compound Yes validate_er Validate ER Expression (WB, qPCR) check_er->validate_er No new_compound Use Freshly Prepared Stock Solution check_compound->new_compound Yes end Problem Resolved check_compound->end No increase_conc->end validate_er->end new_compound->end

Caption: A logical troubleshooting guide for experiments with this compound.

References

Overcoming poor response to 4-Hydroxyclomiphene in vivo due to CYP2D6 polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo effects of 4-hydroxyclomiphene, particularly in the context of variable responses due to Cytochrome P450 2D6 (CYP2D6) genetic polymorphism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is the active metabolite of clomiphene citrate (B86180), a selective estrogen receptor modulator (SERM).[1][2][3] It exerts its effects by binding to estrogen receptors and exhibiting antagonist activity, which inhibits the negative feedback of estrogen on the hypothalamus.[3][4] This leads to an increase in the release of gonadotropin-releasing hormone (GnRH), subsequently stimulating the pituitary gland to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are crucial for ovulation induction.

Q2: How is this compound produced in vivo?

A2: this compound is formed from the metabolism of clomiphene citrate. The primary enzyme responsible for the 4-hydroxylation of (E)-clomiphene to the highly active metabolite (E)-4-hydroxyclomiphene is CYP2D6.[1][2][3][5][6] Other cytochrome P450 enzymes, such as CYP3A4, CYP2C19, CYP2C8, and CYP2B6, play roles in the metabolism of clomiphene and its metabolites, but CYP2D6 is the key enzyme for the formation of the most potent estrogen receptor inhibitors.[4][5]

Q3: What is CYP2D6 polymorphism and how does it affect this compound activity?

A3: CYP2D6 is a highly polymorphic gene, meaning there are many different versions (alleles) of this gene within the population.[7][8] These genetic variations can lead to different enzyme activity levels, categorizing individuals into phenotypes such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs, which is the normal phenotype), and ultrarapid metabolizers (UMs).[5][7][8] Since CYP2D6 is crucial for activating clomiphene, individuals with reduced or no CYP2D6 function (PMs and IMs) will produce significantly lower levels of the active metabolite, this compound, leading to a poor therapeutic response.[1][4][5][6]

Q4: What are the clinical implications of poor response to clomiphene due to CYP2D6 polymorphism?

A4: Up to 30% of women do not respond to clomiphene citrate treatment for infertility.[1][2] The genetic polymorphism of CYP2D6 provides a biological rationale for this variability in response.[1][2][5] Patients who are CYP2D6 poor metabolizers may not achieve therapeutic levels of active metabolites, leading to treatment failure.[1][5][6]

Troubleshooting Guide

Issue: Inconsistent or poor in vivo response to this compound in experimental models.

Possible Cause 1: Uncharacterized CYP2D6 status of the in vivo model.

  • Troubleshooting Steps:

    • Genotype your animal model: Different strains of mice and rats have varying levels of Cyp2d homolog expression and activity. It is crucial to use a strain with a known and consistent Cyp2d metabolic profile or to genotype the animals prior to the experiment.

    • Use humanized animal models: Consider using transgenic mouse models expressing human CYP2D6 to more accurately reflect human metabolism.

    • Phenotype your model: If genotyping is not feasible, a phenotyping study can be conducted by administering a known CYP2D6 substrate (e.g., debrisoquine (B72478) or dextromethorphan) and measuring the metabolite-to-parent drug ratio in plasma or urine.

Possible Cause 2: Inhibition of CYP2D6 by co-administered compounds.

  • Troubleshooting Steps:

    • Review all administered compounds: Check if any other drugs or vehicle components are known inhibitors of CYP2D6 (e.g., certain antidepressants like fluoxetine (B1211875) and paroxetine, or quinidine).[3][9]

    • Perform a drug-drug interaction study: If co-administration is necessary, conduct a preliminary study to assess the impact of the other compounds on the pharmacokinetics of this compound.

    • Stagger administration: If possible, administer the potential inhibitor at a different time point from clomiphene to minimize the impact on its metabolism.

Possible Cause 3: Saturation of the CYP2D6 enzyme at high doses.

  • Troubleshooting Steps:

    • Conduct a dose-response study: Determine the optimal dose range for clomiphene in your model. Start with a low dose and gradually increase it while monitoring the levels of this compound and the desired physiological effect.

    • Analyze pharmacokinetic profiles: At higher doses, look for non-linear pharmacokinetics, which may indicate enzyme saturation.

Issue: Difficulty translating in vitro findings to in vivo efficacy.

Possible Cause 1: Overly simplistic in vitro model.

  • Troubleshooting Steps:

    • Use liver microsomes from genotyped donors: When studying metabolism in vitro, use human liver microsomes from donors with known CYP2D6 genotypes (PM, IM, EM, UM) to understand the metabolic differences.[1][2][5]

    • Incorporate recombinant CYP enzymes: Use recombinant human CYP2D6 and other relevant CYP enzymes to confirm their specific roles in clomiphene metabolism.[2][3][5]

    • Consider cellular models: Utilize hepatocyte cultures (primary or cell lines like HepG2) which provide a more complete metabolic system compared to microsomes.

Data Presentation

Table 1: Impact of CYP2D6 Phenotype on the Pharmacokinetics of (E)-4-hydroxyclomiphene

CYP2D6 PhenotypeNumber of SubjectsCmax of (E)-4-hydroxyclomiphene (nM)Fold Difference Compared to PMReference
Extensive Metabolizer (EM)422.8 ± 12.4~8x higher[9]
Poor Metabolizer (PM)23.0 ± 1.1-[9]

Table 2: Inhibitory Concentration (IC50) of Clomiphene Metabolites at the Estrogen Receptor

MetaboliteIC50 (nM)Reference
(E)-4-hydroxyclomiphene2.5[1][2][5]
(E)-4-hydroxy-N-desethylclomiphene1.4[1][2][5]

Experimental Protocols

Protocol 1: CYP2D6 Genotyping using PCR-RFLP (Example for a common non-functional allele)

This protocol provides a general workflow for identifying a specific Single Nucleotide Polymorphism (SNP) that leads to a non-functional CYP2D6 allele.

  • DNA Extraction: Isolate genomic DNA from blood or tissue samples using a commercially available kit.

  • PCR Amplification:

    • Design primers flanking the SNP of interest.

    • Set up a PCR reaction with the extracted DNA, primers, Taq polymerase, dNTPs, and PCR buffer.

    • Run the PCR with an optimized annealing temperature and extension time.

  • Restriction Enzyme Digestion:

    • Choose a restriction enzyme that specifically cuts at the site of the SNP in either the wild-type or the variant allele.

    • Incubate the PCR product with the restriction enzyme according to the manufacturer's instructions.

  • Gel Electrophoresis:

    • Run the digested PCR products on an agarose (B213101) gel.

    • Visualize the DNA fragments under UV light after staining with a fluorescent dye.

    • The pattern of the fragments will indicate the genotype (homozygous wild-type, heterozygous, or homozygous variant).

Protocol 2: In Vivo Study of this compound Pharmacokinetics in a Mouse Model
  • Animal Model: Use a well-characterized inbred mouse strain or a humanized CYP2D6 mouse model.

  • Drug Administration:

    • Administer a single oral dose of clomiphene citrate to the mice.

    • Include a vehicle control group.

  • Sample Collection:

    • Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Extract clomiphene and its metabolites from the plasma samples using liquid-liquid extraction or solid-phase extraction.

    • Quantify the concentrations of clomiphene and this compound using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.[9][10]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for both the parent drug and the metabolite.

Mandatory Visualizations

Clomiphene_Metabolism Clomiphene (E)-Clomiphene OH_Clomiphene (E)-4-hydroxyclomiphene (Active Metabolite) Clomiphene->OH_Clomiphene CYP2D6 (Major) CYP2B6 DE_Clomiphene (E)-N-desethylclomiphene Clomiphene->DE_Clomiphene CYP3A4, CYP2C19, CYP2C8 OH_DE_Clomiphene (E)-4-hydroxy-N-desethylclomiphene (Active Metabolite) OH_Clomiphene->OH_DE_Clomiphene CYP3A4/5 Other_Metabolites Other Metabolites OH_Clomiphene->Other_Metabolites Further Metabolism DE_Clomiphene->OH_DE_Clomiphene CYP2D6 OH_DE_Clomiphene->Other_Metabolites Further Metabolism

Caption: Metabolic pathway of (E)-clomiphene to its active metabolites.

Troubleshooting_Workflow Start Poor in vivo response to This compound observed Check_Model 1. Assess In Vivo Model Start->Check_Model Genotype Genotype/Phenotype animal model for Cyp2d Check_Model->Genotype Humanized Consider humanized CYP2D6 model Check_Model->Humanized Check_DDI 2. Review Co-administered Compounds Genotype->Check_DDI Humanized->Check_DDI Inhibitors Identify potential CYP2D6 inhibitors Check_DDI->Inhibitors DDI_Study Conduct drug-drug interaction study Check_DDI->DDI_Study Check_Dose 3. Evaluate Dosing Regimen Inhibitors->Check_Dose DDI_Study->Check_Dose Dose_Response Perform dose-response and PK studies Check_Dose->Dose_Response Resolution Identify cause and optimize experimental design Dose_Response->Resolution

Caption: Troubleshooting workflow for poor in vivo response.

References

Preventing degradation of 4-Hydroxyclomiphene during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-Hydroxyclomiphene during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: Direct long-term stability data for this compound is limited in published literature. Much of the guidance provided here is extrapolated from stability studies of its parent compound, clomiphene citrate, which shares structural similarities. It is strongly recommended that users perform their own stability assessments for their specific research applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on studies of the parent compound, clomiphene citrate, this compound is likely susceptible to degradation from several factors:

  • Hydrolysis: Degradation can occur in both acidic and alkaline conditions, with a higher instability reported in basic solutions.

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Light (Photodegradation): Exposure to UV or visible light can induce degradation.[1]

  • Humidity: As a hygroscopic compound, this compound may be sensitive to moisture, which can facilitate hydrolytic degradation.[1]

Q2: What are the recommended conditions for the long-term storage of solid this compound?

A2: To ensure the long-term stability of solid this compound, the following storage conditions are recommended:

  • Temperature: Store at -20°C for optimal long-term preservation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: Store in a tightly sealed container with a desiccant to protect from humidity.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are generally less stable than the solid form. For short-term storage:

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Use a suitable, degassed solvent and purge the headspace of the vial with an inert gas before sealing.

  • Protect solutions from light by wrapping vials in aluminum foil or using amber vials.

Q4: How can I detect degradation in my this compound sample?

A4: Degradation of this compound can be detected using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram is indicative of degradation. Physical changes, such as discoloration of the solid material, may also suggest degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC analysis of a freshly prepared solution. Contaminated solvent or glassware.Use fresh, HPLC-grade solvent and thoroughly clean all glassware.
On-column degradation.Ensure the mobile phase pH is compatible with the compound's stability.
Loss of potency in a stored solution. Degradation due to improper storage.Prepare fresh solutions for each experiment. If storing, aliquot and store at ≤ -20°C, protected from light and air.
Repeated freeze-thaw cycles.Prepare single-use aliquots to avoid repeated temperature cycling.
Discoloration of solid this compound. Oxidation or photodegradation.Discard the material. For future storage, ensure the compound is in a tightly sealed container under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or another suitable buffer to maintain a slightly acidic pH). A typical starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a starting point could be around 230-240 nm).

  • Column Temperature: 25-30°C.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent (e.g., methanol (B129727) or acetonitrile).

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

For each condition, analyze the stressed sample by the stability-indicating HPLC method alongside a control sample (unstressed).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solid Prepare Solid Sample thermal Thermal prep_solid->thermal prep_solution Prepare Solution Sample acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation photo Photolysis prep_solution->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

troubleshooting_workflow start Unexpected Peak in HPLC check_blank Analyze a solvent blank? start->check_blank peak_present Peak still present? check_blank->peak_present contam_source Source of contamination: - Mobile phase - System carryover - Contaminated glassware peak_present->contam_source Yes fresh_prep Prepare fresh sample and mobile phase? peak_present->fresh_prep No end_good Issue Resolved contam_source->end_good peak_gone Peak resolved? fresh_prep->peak_gone degradation Peak is likely a degradation product. peak_gone->degradation No peak_gone->end_good Yes degradation->end_good

Caption: Troubleshooting guide for unexpected peaks in HPLC analysis.

degradation_pathways cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (Acid/Base) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation Products parent->oxidation [O] photolysis Photodegradation Products parent->photolysis

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Interpreting Unexpected Off-target Effects of 4-Hydroxyclomiphene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are using 4-Hydroxyclomiphene in their experiments and have encountered unexpected results that may be attributable to off-target effects.

Frequently Asked Questions (FAQs)

Q1: My cells are dying after treatment with this compound, even at concentrations that shouldn't be toxic. Is this an expected off-target effect?

A1: Yes, this is a documented off-target effect. This compound, similar to its parent compound clomiphene and the structurally related 4-hydroxytamoxifen, has been shown to induce apoptosis and cause cell cycle arrest in various cell types, independent of its estrogen receptor (ER) antagonism.[1][2][3] This effect has been observed in cancer cell lines and even in non-cancerous cells like oocytes.[1][2]

Q2: I'm observing changes in the lipid droplet formation in my cells treated with this compound. Could this be related to the compound?

A2: It is plausible. The parent drug, clomiphene, is known to inhibit the conversion of desmosterol (B1670304) to cholesterol.[4] This can lead to alterations in lipid metabolism.[5][6][7][8] While direct studies on this compound's effect on lipid metabolism are less common, its structural similarity to clomiphene suggests it could have similar effects. Therefore, observing changes in lipid profiles or droplet formation could be an off-target effect.

Q3: I'm working with a cell line that is ER-negative, yet I'm still seeing a response to this compound. What could be the mechanism?

A3: One possible explanation is the activation of the G protein-coupled estrogen receptor 1 (GPER1), previously known as GPR30. GPER1 is a membrane-associated estrogen receptor that can mediate rapid, non-genomic signaling in response to estrogens and selective estrogen receptor modulators (SERMs) like tamoxifen, which is structurally similar to this compound. Activation of GPER1 can trigger various downstream signaling cascades, including those involving ERK1/2, PI3K/AKT, and calcium mobilization, leading to effects on cell proliferation, migration, and apoptosis.[9][10]

Q4: Are the off-target effects of this compound dose-dependent?

A4: Yes, the off-target effects of this compound and related compounds are generally dose-dependent. For instance, lower concentrations might induce cell cycle arrest, while higher concentrations lead to apoptosis.[11] It is crucial to perform a dose-response curve for your specific cell line to distinguish between ER-mediated effects and off-target toxicities.

Troubleshooting Guide for Unexpected Off-Target Effects

This section provides a more in-depth look at potential off-target effects and how to investigate them.

Issue 1: Unexpected Cell Death or Reduced Proliferation

Potential Cause: Induction of apoptosis or cell cycle arrest.

Troubleshooting Steps:

  • Confirm Apoptosis:

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to differentiate between apoptotic, necrotic, and live cells.

    • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3.[1]

    • TUNEL Assay: Detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Analyze Cell Cycle Progression:

    • Propidium Iodide (PI) Staining and Flow Cytometry: Analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to identify a potential block.[1][3] this compound has been shown to cause a G1 phase arrest.[1]

    • Western Blot for Cell Cycle Regulators: Examine the expression levels of key cell cycle proteins such as cyclins (e.g., Cyclin A, Cyclin D1) and cyclin-dependent kinases (CDKs) (e.g., CDK2) and their inhibitors (e.g., p21, p27).[1][3][11]

Quantitative Data on Apoptosis and Cell Cycle Arrest

CompoundCell LineEffectIC50 / ConcentrationCitation
This compoundBJMC3879 (murine mammary adenocarcinoma)Inhibition of cell growth, enhanced apoptosis, caspase-3 activation, cell cycle arrestNot specified[1]
This compoundPsoriatic HaCaT cellsReduced proliferation, G1 cell cycle arrest100 µM (minimal inhibitory concentration)[1]
4-HydroxytamoxifenMultiple Myeloma cell linesInhibition of cell proliferation, G1 phase block, induction of apoptosisPharmacologic concentrations[3]

Experimental Workflow for Investigating Unexpected Cell Death

start Observe Unexpected Cell Death/Reduced Proliferation dose_response Perform Dose-Response Curve with this compound start->dose_response flow_cytometry Annexin V/PI Staining by Flow Cytometry dose_response->flow_cytometry caspase_assay Caspase-3/7 Activity Assay dose_response->caspase_assay cell_cycle Cell Cycle Analysis (PI Staining) dose_response->cell_cycle apoptosis Conclusion: Apoptosis is Induced flow_cytometry->apoptosis caspase_assay->apoptosis cell_cycle_arrest Conclusion: Cell Cycle Arrest is Induced cell_cycle->cell_cycle_arrest western_blot Western Blot for Apoptotic & Cell Cycle Markers both Conclusion: Both Apoptosis and Cell Cycle Arrest Occur western_blot->both apoptosis->western_blot Confirm with protein levels (e.g., cleaved PARP, Bcl-2 family) cell_cycle_arrest->western_blot Confirm with protein levels (e.g., Cyclins, CDKs, p21/p27)

Caption: Workflow for troubleshooting unexpected cell death.

Issue 2: Altered Cellular Morphology and Lipid Accumulation

Potential Cause: Disruption of cholesterol biosynthesis.

Troubleshooting Steps:

  • Visualize Lipid Droplets:

    • Oil Red O Staining: A simple histological stain to visualize neutral lipids in cells.

    • Nile Red Staining: A fluorescent dye that can be used for both microscopy and flow cytometry to quantify lipid content.

  • Quantify Cholesterol Levels:

    • Cholesterol Efflux/Uptake Assays: Use radiolabeled or fluorescently-labeled cholesterol to measure its transport.

    • GC-MS or LC-MS Analysis: For a comprehensive analysis of the cellular lipidome to identify changes in cholesterol and its precursors like desmosterol.

Experimental Workflow for Investigating Lipid Metabolism Effects

start Observe Altered Morphology/ Lipid Accumulation lipid_staining Stain for Neutral Lipids (Oil Red O or Nile Red) start->lipid_staining quantify_lipids Quantify Cellular Lipids lipid_staining->quantify_lipids Microscopy or Flow Cytometry cholesterol_assay Measure Cellular Cholesterol Levels quantify_lipids->cholesterol_assay lipidomics Perform Lipidomic Analysis (GC-MS or LC-MS) cholesterol_assay->lipidomics For detailed analysis conclusion Conclusion: This compound Disrupts Lipid/Cholesterol Metabolism lipidomics->conclusion

Caption: Workflow for investigating altered lipid metabolism.

Issue 3: Cellular Response in ER-Negative Systems

Potential Cause: GPER1-mediated signaling.

Troubleshooting Steps:

  • Confirm GPER1 Expression:

    • RT-qPCR or Western Blot: Verify the expression of GPER1 in your cell line.

  • Use GPER1-specific Modulators:

    • GPER1 Agonist (G-1): See if a specific GPER1 agonist can replicate the effects observed with this compound.

    • GPER1 Antagonist (G-36): Determine if a GPER1 antagonist can block the effects of this compound.

  • Investigate Downstream Signaling:

    • Phospho-protein Western Blots: Look for rapid (within minutes) phosphorylation of key signaling molecules like ERK1/2, AKT, and EGFR.

    • Calcium Imaging: Use fluorescent calcium indicators to measure intracellular calcium mobilization upon treatment.

Signaling Pathway: GPER1-Mediated Non-Genomic Signaling

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPER1 GPER1 G_proteins G Proteins (Gα, Gβγ) GPER1->G_proteins AC Adenylyl Cyclase G_proteins->AC PLC PLC G_proteins->PLC EGFR EGFR (transactivation) G_proteins->EGFR Gβγ cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Transcription Gene Transcription (e.g., c-Fos, HIF1α) PKA->Transcription IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Mobilization IP3->Ca2 Ca2->Transcription PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK AKT AKT PI3K->AKT AKT->Transcription ERK->Transcription OHT This compound OHT->GPER1

Caption: GPER1 signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with various concentrations of this compound for the desired time (e.g., 24, 48 hours). Include a vehicle control.

  • Cell Harvest: Harvest cells by trypsinization, and collect both adherent and floating cells to include the apoptotic population.

  • Fixation: Wash cells with ice-cold PBS and fix in 70% ethanol (B145695) at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment: Culture and treat cells as described in Protocol 1.

  • Cell Harvest: Harvest both adherent and floating cells.

  • Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Incubate for 15 minutes at room temperature in the dark. Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot for Phosphorylated Signaling Proteins
  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. For rapid signaling events, serum-starve the cells overnight before treatment. Treat with this compound for short time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated proteins (e.g., p-ERK, p-AKT) and total proteins overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

How to address batch-to-batch variability of synthesized 4-Hydroxyclomiphene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 4-Hydroxyclomiphene. Inconsistent experimental results are often linked to batch-to-batch variability. This guide offers a structured approach to identifying and mitigating these issues to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significantly weaker or no antagonist effect with a new batch of this compound compared to our previous lot. What is the likely cause?

A: The most probable cause is a difference in the isomeric composition of the new batch. This compound exists as two geometric isomers: (E)-4-Hydroxyclomiphene and (Z)-4-Hydroxyclomiphene. The (E)-isomer is a significantly more potent antagonist of the estrogen receptor (ER)[1]. A new batch with a lower proportion of the (E)-isomer will exhibit reduced biological activity. It is also possible that the new batch contains impurities that interfere with the assay or that the compound has degraded due to improper storage.

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): Compare the CoA of the new batch with the previous one. Look for specifications on isomeric ratio and purity.

  • Analytical Characterization: Perform High-Performance Liquid Chromatography (HPLC) analysis to determine the (E)/(Z) isomer ratio and assess the purity of the new batch.

  • Confirm Identity: Use Mass Spectrometry (MS) to confirm the molecular weight of the compound in the new batch.

  • Evaluate Storage Conditions: Ensure the compound has been stored as recommended (typically at -20°C) to prevent degradation[2].

Q2: Our cell-based assays show inconsistent results, such as high variability between replicate wells, even with the same batch of this compound. What should we investigate?

A: High intra-assay variability can stem from several experimental factors unrelated to the compound itself. Common culprits include inconsistent cell culture practices, such as using cells with high passage numbers which can lead to phenotypic drift, and variations in cell seeding density[3]. Pipetting errors, especially with viscous solvents like DMSO, can also introduce significant variability[3]. Additionally, edge effects in multi-well plates can occur due to uneven temperature and humidity, leading to increased evaporation in the outer wells[3].

Troubleshooting Steps:

  • Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure a homogenous cell suspension before and during plating to avoid uneven cell distribution[3].

  • Refine Pipetting Technique: Use calibrated pipettes and proper techniques, such as reverse pipetting for viscous solutions. Ensure consistent final solvent concentrations across all wells (typically <0.1% for DMSO)[4].

  • Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier[3].

  • Include Proper Controls: Always run positive and negative controls on every plate to help normalize the data and identify plate-specific issues.

Q3: We have confirmed the purity and isomeric ratio of our this compound batch, but our in-vivo experiments show unexpected toxicity or altered efficacy. What could be the reason?

A: Even with confirmed purity and isomeric composition, trace amounts of impurities can have off-target effects in complex biological systems[5]. These impurities may not be readily apparent in standard purity analyses but can still elicit biological responses. Additionally, the metabolic profile of the compound can be influenced by the specific in-vivo model, leading to the formation of other active metabolites.

Troubleshooting Steps:

  • In-depth Impurity Profiling: If possible, utilize more sensitive analytical techniques like LC-MS/MS to identify and quantify any minor impurities in the batch.

  • Review Synthesis Route: Information about the synthesis process can sometimes provide clues about potential by-products that may be present.

  • Pilot Toxicology Studies: Conduct small-scale pilot studies with new batches to assess the toxicological profile before proceeding with large-scale efficacy experiments.

  • Metabolite Analysis: Analyze plasma or tissue samples from your in-vivo model to identify the metabolic profile of the administered this compound batch.

Quality Control and Batch-to-Batch Comparison

To ensure reproducible results, it is crucial to establish a set of quality control parameters for each new batch of this compound. The following tables provide an example of key parameters to consider and an illustration of how variability can impact experimental outcomes.

Table 1: Key Quality Control Parameters for this compound

ParameterMethodRecommended SpecificationRationale
Purity HPLC>98%To minimize the influence of impurities on experimental results.
(E)-Isomer Content Chiral HPLC>95%The (E)-isomer is the more biologically active form; a high percentage is crucial for potent ER antagonism.
Identity Confirmation Mass SpectrometryMatches theoretical molecular weightVerifies that the compound is indeed this compound.
Appearance VisualWhite to off-white solidGross changes in color may indicate degradation or significant impurities.

Table 2: Illustrative Example of Batch Variability Impact on Bioactivity

Batch IDPurity (HPLC)(E)-Isomer ContentERα Binding IC50 (nM)ERE Reporter Assay IC50 (nM)
Batch A (Reference) 99.2%98.5%2.55.1
Batch B 98.9%85.3%15.832.4
Batch C 94.5%97.9%3.16.5 (with high background)

This table provides illustrative data to demonstrate the impact of isomeric content and purity on biological activity.

Experimental Protocols

Protocol 1: HPLC Analysis for Isomer Ratio and Purity of this compound

Objective: To determine the purity and the ratio of (E)- and (Z)-isomers of this compound in a synthesized batch.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a standard stock solution of a reference batch of this compound at 1 mg/mL in methanol.

    • Prepare a sample solution of the new batch at the same concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse plus C18, 1.8 µm)[6].

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B)[6].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 295 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Calculate the purity of the new batch by comparing the area of the main peak to the total area of all peaks.

    • Determine the isomer ratio by calculating the relative peak areas of the (E)- and (Z)-isomers.

Protocol 2: Estrogen Receptor Alpha (ERα) Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of a new batch of this compound to the human ERα.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[6].

    • Prepare a solution of recombinant human ERα in assay buffer.

    • Prepare a solution of radiolabeled estradiol (B170435) (e.g., [3H]-17β-estradiol) at a concentration near its Kd for ERα.

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of ERα and [3H]-17β-estradiol to each well.

    • Add serial dilutions of the new batch of this compound (typically from 10⁻¹¹ to 10⁻⁵ M). Include wells for total binding (no competitor) and non-specific binding (excess cold estradiol).

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation and Detection:

    • Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 3: Estrogen Response Element (ERE) Reporter Gene Assay

Objective: To assess the functional antagonist activity of a new batch of this compound by measuring its ability to inhibit estrogen-induced gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • Culture an estrogen-responsive cell line (e.g., MCF-7) in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum for several days to reduce background estrogenic activity.

    • Transfect the cells with a reporter plasmid containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., luciferase) and a constitutively expressed control plasmid (e.g., β-galactosidase) for normalization. Alternatively, use a stable cell line expressing the ERE reporter[1].

  • Treatment:

    • Seed the transfected cells into a 96-well plate.

    • Treat the cells with a fixed concentration of an ER agonist (e.g., 17β-estradiol) to induce reporter gene expression.

    • Concurrently, treat the cells with serial dilutions of the new batch of this compound.

    • Include appropriate controls: vehicle, agonist only, and antagonist only.

  • Assay and Detection:

    • Incubate the cells for 24-48 hours.

    • Lyse the cells and measure the activity of the reporter gene (e.g., luminescence for luciferase) and the control reporter.

  • Data Analysis:

    • Normalize the reporter gene activity to the control reporter activity.

    • Plot the normalized reporter activity against the logarithm of the this compound concentration.

    • Determine the IC50 value, representing the concentration at which this compound inhibits 50% of the agonist-induced reporter activity.

Visual Guides: Workflows and Signaling Pathways

troubleshooting_workflow start Inconsistent Experimental Results Observed check_coa Review and Compare CoA of Batches start->check_coa analytical_qc Perform Analytical QC check_coa->analytical_qc hplc HPLC for Purity and Isomer Ratio analytical_qc->hplc Characterize ms MS for Identity Confirmation analytical_qc->ms Confirm qc_pass QC Parameters Met? hplc->qc_pass ms->qc_pass contact_supplier Contact Supplier for Support qc_pass->contact_supplier No bio_assay Perform Functional Bioassay qc_pass->bio_assay Yes troubleshoot_assay Troubleshoot Experimental Assay cell_culture Check Cell Culture Conditions (Passage #, Seeding Density) troubleshoot_assay->cell_culture reagents Verify Reagent Stability and Concentration troubleshoot_assay->reagents protocol Review Experimental Protocol for Consistency troubleshoot_assay->protocol er_binding ER Binding Assay bio_assay->er_binding ere_reporter ERE Reporter Assay bio_assay->ere_reporter activity_match Bioactivity Matches Reference? er_binding->activity_match ere_reporter->activity_match activity_match->troubleshoot_assay No proceed Proceed with Experiments activity_match->proceed Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results with synthesized this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα) (Inactive Complex) E2->ER Binds OH_Clom This compound ((E)-isomer) OH_Clom->ER Competitively Binds ER_E2 ER-E2 Complex (Active) ER_OH_Clom ER-4-OH-Clomiphene Complex (Inactive) ERE Estrogen Response Element (ERE) on DNA ER_E2->ERE Binds to ER_OH_Clom->ERE Prevents Binding Transcription_Activation Gene Transcription (Proliferation, etc.) ERE->Transcription_Activation Activates Transcription_Block Transcription Blocked

Caption: Mechanism of action of this compound as a competitive antagonist at the estrogen receptor.

References

Technical Support Center: Optimizing LC-MS/MS for 4-Hydroxyclomiphene Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive detection of 4-Hydroxyclomiphene.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for sensitive detection of this compound?

A1: For achieving high sensitivity in this compound analysis, the most critical parameters to optimize are:

  • Sample Preparation: To remove matrix interferences and concentrate the analyte.

  • Liquid Chromatography (LC) Separation: To resolve this compound from its isomers and other endogenous compounds.

  • Mass Spectrometry (MS) Detection: Specifically, the selection of precursor and product ions (MRM transitions) and the optimization of collision energy.

Q2: What type of sample preparation is recommended for biological matrices like plasma or urine?

A2: The choice of sample preparation depends on the matrix and the required sensitivity. Common effective techniques include:

  • Solid-Phase Extraction (SPE): Oasis HLB cartridges are frequently used for urine samples, providing good cleanup and concentration.[1]

  • Liquid-Liquid Extraction (LLE): This method, often using solvents like methyl tertiary butyl ether (MTBE), is effective for both plasma and urine.[2][3]

  • Protein Precipitation: A simpler and high-throughput method suitable for plasma samples, typically using acetonitrile.[4][5]

Q3: Which LC column and mobile phases are best suited for this compound analysis?

A3: A reverse-phase C18 column is the most common and effective choice for separating this compound and its isomers.[3][4][5] The mobile phase typically consists of a gradient of:

  • Aqueous Phase (A): Water with an additive like 0.1% formic acid to improve ionization.[3][4]

  • Organic Phase (B): Acetonitrile or methanol (B129727) with 0.1% formic acid. A gradient elution is generally preferred to achieve optimal separation from other metabolites and matrix components.[3][4]

Q4: How do I determine the optimal MRM transitions and collision energy for this compound?

A4: The optimal Multiple Reaction Monitoring (MRM) transitions and collision energy are instrument-dependent and must be determined empirically. The general workflow is:

  • Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion, which is the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode.

  • Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.

  • For each precursor-product ion pair (MRM transition), perform a collision energy optimization to find the voltage that yields the highest intensity for the product ion.[6] It is recommended to select at least two MRM transitions for confident identification and quantification.[6]

Q5: What are the common metabolites of clomiphene that might interfere with this compound detection?

A5: Clomiphene is metabolized into several compounds, including other hydroxylated and N-dealkylated metabolites.[1][2] It is crucial to chromatographically separate this compound from its isomers, such as 4'-hydroxyclomiphene and 3'-hydroxyclomiphene, to ensure accurate quantification.[7] Method development should include the analysis of available reference standards for these related compounds to confirm selectivity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal for this compound 1. Improper MS/MS Tuning: Incorrect precursor/product ions or suboptimal collision energy. 2. Sample Degradation: Analyte instability during sample preparation or storage. 3. Inefficient Extraction: Poor recovery from the biological matrix. 4. Ion Suppression/Enhancement: Co-eluting matrix components affecting ionization.1. Re-optimize MS/MS parameters by infusing a pure standard.[6] 2. Ensure samples are processed and stored at appropriate temperatures (e.g., -20°C or -80°C).[8] 3. Evaluate extraction efficiency using a spiked matrix sample. Consider a different sample preparation technique (e.g., switch from protein precipitation to SPE). 4. Improve chromatographic separation to move the analyte peak away from interfering matrix components. Dilute the sample if sensitivity allows.
Poor Peak Shape (Tailing, Fronting, or Broad Peaks) 1. Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase. 2. Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the initial mobile phase. 3. Secondary Interactions: Analyte interacting with active sites on the column. 4. Extra-column Volume: Excessive tubing length or dead volume in fittings.1. Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.[9] 2. Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase. 3. Ensure the mobile phase pH is appropriate. The addition of a small amount of formic acid usually helps to improve peak shape for basic compounds.[3] 4. Minimize tubing length and use appropriate fittings to reduce extra-column dead volume.[9]
High Background Noise or Interferences 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Matrix Effects: Insufficient cleanup during sample preparation. 3. Carryover: Analyte adsorption in the injector or on the column.1. Use high-purity, LC-MS grade solvents and reagents. 2. Optimize the sample preparation method. For example, add a wash step in the SPE protocol or use a more selective extraction sorbent.[1] 3. Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.[10]
Inconsistent Retention Times 1. Pump or Gradient Mixer Issues: Fluctuations in mobile phase composition or flow rate. 2. Column Temperature Variations: Inconsistent column thermostatting. 3. Column Equilibration: Insufficient time for the column to re-equilibrate between injections.1. Purge the pumps to remove air bubbles and ensure proper solvent delivery. 2. Use a column oven to maintain a stable temperature.[3] 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Urine

This protocol is adapted from methodologies for cleaning up complex biological matrices.[1]

  • Sample Pre-treatment: Centrifuge the urine sample at 1680 x g for 10 minutes.

  • Enzymatic Hydrolysis (for conjugated metabolites): To 2 mL of urine, add 200 µL of phosphate (B84403) buffer (pH 7) and 25 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour.[2]

  • SPE Cartridge Conditioning: Condition an Oasis HLB (30 mg) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of a mixture of 0.02 M aqueous sodium hydroxide (B78521) and methanol (6:4, v/v).[1]

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen.

  • Elution: Elute the analyte with 3 mL of a mixture of tert-butyl methyl ether and methanol (9:1, v/v).[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for method development, based on common parameters found in the literature.[4]

  • Liquid Chromatography:

    • Instrument: Agilent 1100 series HPLC or equivalent.[11]

    • Column: ZORBAX Eclipse Plus C18 (1.8 µm, 100 mm x 2.1 mm) or equivalent.[5]

    • Column Temperature: 40°C.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

    • Flow Rate: 300 µL/min.[3]

    • Injection Volume: 10 µL.[1]

    • Gradient:

      • 0-1 min: 25% B

      • 1-10 min: Linear gradient to 40% B

      • 10-15 min: Linear gradient to 80% B

      • 15-17 min: Hold at 80% B

      • 17.1-22 min: Return to 25% B and equilibrate.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer (e.g., Quattro micro, API 3200).[11]

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3 kV.

    • Source Temperature: 120°C.[3]

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 650 L/h.

    • Cone Gas Flow: 50 L/h.[3]

    • Collision Gas: Argon.

    • MRM Transitions:

      • Precursor Ion (m/z): 422.2 (for [M+H]⁺ of this compound)

      • Product Ions (m/z): To be determined by infusion and product ion scan. Common fragments for clomiphene-like structures are around m/z 100 and 72, which correspond to the diethylaminoethyl side chain.[1]

    • Cone Voltage and Collision Energy: To be optimized for each transition. A starting point could be a cone voltage of 45 V and a collision energy of 25 eV.[3]

Data Presentation

Table 1: Recommended LC Parameters

ParameterRecommended Setting
Column C18, 1.8-5 µm particle size, 50-150 mm length, 2.1 mm ID
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.7 mL/min
Column Temperature 40 - 45 °C
Injection Volume 5 - 10 µL

Table 2: Example MS/MS Parameters for Clomiphene and Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Cone Voltage (V)Collision Energy (eV)
Clomiphene406.2100.172.14525
This compound 422.2 To be determinedTo be determinedTo be optimizedTo be optimized
N-desethylclomiphene378.272.158.1To be optimizedTo be optimized

Note: The values for this compound need to be empirically determined on the specific instrument being used.

Visualizations

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Pretreat Pre-treatment (Centrifugation, Hydrolysis) Sample->Pretreat SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Pretreat->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (C18 Column, Gradient Elution) Evap->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Acquisition & Integration MS->Data Quant Quantification & Reporting Data->Quant

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Tree Start Problem Encountered Q1 Is there a signal for the analyte? Start->Q1 A1_No Check MS/MS Tuning (Infuse Standard) Q1->A1_No No Q2_Yes Is peak shape acceptable? Q1->Q2_Yes Yes A2_No Verify Sample Prep (Check Recovery) A1_No->A2_No A3_No Investigate Ion Suppression A2_No->A3_No A1_Yes_BadShape Check for Column Contamination (Flush/Replace Column) Q2_Yes->A1_Yes_BadShape No Q3_Yes_GoodShape Is retention time stable? Q2_Yes->Q3_Yes_GoodShape Yes A2_Yes_BadShape Optimize Injection Solvent A1_Yes_BadShape->A2_Yes_BadShape A1_Yes_UnstableRT Check LC Pump & Gradient (Purge System) Q3_Yes_GoodShape->A1_Yes_UnstableRT No End Problem Resolved Q3_Yes_GoodShape->End Yes A2_Yes_UnstableRT Ensure Column Equilibration A1_Yes_UnstableRT->A2_Yes_UnstableRT

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Navigating the Nuances of 4-Hydroxyclomiphene: A Technical Support Guide to Conflicting In Vitro Results

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals studying the effects of 4-Hydroxyclomiphene now have access to a comprehensive technical support center designed to address the frequently encountered conflicting results in preclinical studies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), comparative data tables, and visualizations of key signaling pathways to aid in the interpretation of experimental outcomes.

This compound, an active metabolite of clomiphene citrate (B86180), is a selective estrogen receptor modulator (SERM) with a complex pharmacological profile. Its ability to act as either an estrogen receptor (ER) agonist or antagonist depending on the tissue type, receptor subtype (ERα vs. ERβ), and the surrounding hormonal milieu is a primary source of divergent experimental findings. This guide aims to elucidate the key factors contributing to these discrepancies and provide researchers with the tools to design more robust experiments and accurately interpret their data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I observe proliferative effects of this compound in one cell line and apoptotic effects in another?

A1: This is a common and multifaceted issue. The ultimate cellular response to this compound is highly context-dependent. Key factors that can lead to opposing effects on cell viability include:

  • Estrogen Receptor (ER) Subtype Expression: The ratio of ERα to ERβ expression in a given cell line is a critical determinant of the cellular response. This compound can exhibit agonist activity through ERα, promoting proliferation, while acting as a pure antagonist through ERβ, which can lead to apoptosis.[1][2][3][4][5] Breast cancer cell lines like MCF-7 predominantly express ERα, while other cell types may have a higher ERβ expression, leading to different outcomes.

  • Co-factor and Co-repressor Availability: The transcriptional activity of ERs is modulated by a host of co-activator and co-repressor proteins. The specific complement of these regulatory proteins in a given cell line will influence whether this compound binding to the ER results in gene transcription that promotes proliferation or apoptosis.

  • Endogenous Estrogen Concentration: The concentration of endogenous estrogens in the cell culture medium can influence the effect of this compound. At low estrogen concentrations, this compound can act as an ERα agonist, while at high estrogen concentrations, it may act as an antagonist.[1]

  • Downstream Signaling Pathways: Even with similar ER engagement, the activation of downstream signaling cascades can diverge. For instance, while this compound can activate the pro-proliferative MAPK/Erk pathway in some breast cancer cells, the ultimate outcome can still be apoptosis due to the influence of other signaling pathways and downstream effectors.[6][7][8]

Troubleshooting Steps:

  • Characterize ER Expression: Quantify the relative expression levels of ERα and ERβ in your cell lines of interest using techniques like qPCR or Western blotting.

  • Control for Hormones in Media: Use phenol (B47542) red-free media and charcoal-stripped serum to eliminate confounding effects of estrogenic compounds in the culture medium.

  • Dose-Response Analysis: Perform a comprehensive dose-response study to determine if the observed effect is concentration-dependent.

  • Investigate Downstream Markers: Analyze the expression and activation of key proteins in both proliferative (e.g., Cyclin D1, Ki-67) and apoptotic (e.g., cleaved PARP, Caspase-3, Bax/Bcl-2 ratio) pathways.

Q2: My cell viability assay (e.g., MTT) results are inconsistent between experiments. What could be the cause?

A2: Inconsistent results in cell viability assays are a common challenge. Several factors can contribute to this variability:

  • Cell Seeding Density: Variations in the initial number of cells seeded per well can significantly impact the final readout. Ensure a homogenous cell suspension and consistent plating technique.

  • Compound Solubility and Stability: this compound, like many small molecules, can have limited solubility in aqueous media. Precipitation of the compound can lead to inaccurate dosing. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is low and consistent across all wells.

  • Incubation Time: The duration of exposure to this compound can influence the outcome. Short incubation times may not be sufficient to induce a measurable effect, while long incubations can lead to secondary effects.

  • Assay Interference: The compound itself may interfere with the assay chemistry. For example, colored compounds can affect absorbance readings in MTT assays. It is crucial to include appropriate controls, such as compound-only wells (no cells), to account for any intrinsic signal.

  • Metabolic Activity vs. Cell Number: MTT assays measure mitochondrial reductase activity, which is an indicator of metabolic activity, not a direct measure of cell number. Some treatments can alter mitochondrial activity without affecting cell number, leading to misleading results. Consider complementing MTT assays with a direct cell counting method (e.g., Trypan blue exclusion) or a DNA-based proliferation assay.

Troubleshooting Flowchart

Troubleshooting_Cell_Viability start Inconsistent Viability Results check_seeding Review Cell Seeding Protocol start->check_seeding check_compound Assess Compound Solubility & Stability start->check_compound check_incubation Optimize Incubation Time start->check_incubation check_assay Evaluate for Assay Interference start->check_assay check_mechanism Consider Mechanism of Action start->check_mechanism sub_seeding Ensure homogenous cell suspension. Verify cell counting method. Check for edge effects. check_seeding->sub_seeding sub_compound Confirm complete dissolution in stock. Check for precipitation in media. Maintain consistent final solvent concentration. check_compound->sub_compound sub_incubation Perform a time-course experiment. check_incubation->sub_incubation sub_assay Run compound-only controls. Use phenol red-free media. check_assay->sub_assay sub_mechanism Does the compound affect mitochondrial activity? Corroborate with a direct cell counting method. check_mechanism->sub_mechanism

Caption: Troubleshooting workflow for inconsistent cell viability assay results.

Data Presentation: Comparative Effects of this compound Metabolites

The following table summarizes the inhibitory concentrations (IC50) of clomiphene and its hydroxylated metabolites on estrogen receptor activity, highlighting the significantly higher potency of the 4-hydroxylated forms.

CompoundIsomerIC50 (nM) for ER Inhibition[9][10]
This compound(E)2.5
(Z)31
4-Hydroxy-N-desethylclomiphene(E)1.4
Clomiphene(E)>100
(Z)>100
N-desethylclomiphene(E/Z)>100

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is a standard method to assess cell viability based on mitochondrial reductase activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (typically ranging from 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]

  • Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

2. Apoptosis Detection using Annexin V Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[2][3][6][11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Signaling Pathways and Conflicting Outcomes

The dual agonist/antagonist nature of this compound at the estrogen receptor can trigger divergent downstream signaling pathways, leading to conflicting cellular outcomes.

Differential Signaling through ERα and ERβ

ER_Signaling cluster_0 This compound cluster_1 Estrogen Receptor Binding cluster_2 Downstream Signaling cluster_3 Cellular Outcome HC This compound ERa ERα HC->ERa Agonist/Antagonist ERb ERβ HC->ERb Antagonist Proliferation_Pathways Activation of Proliferative Pathways (e.g., MAPK/Erk) ERa->Proliferation_Pathways Apoptosis_Pathways Activation of Apoptotic Pathways ERb->Apoptosis_Pathways Proliferation Cell Proliferation Proliferation_Pathways->Proliferation Apoptosis Apoptosis Apoptosis_Pathways->Apoptosis

Caption: Differential signaling of this compound through ERα and ERβ.

The MAPK/Erk Pathway Paradox

While the MAPK/Erk pathway is generally associated with cell proliferation, its activation by this compound does not always lead to this outcome.

MAPK_Paradox HC This compound ER Estrogen Receptor HC->ER MAPK MAPK/Erk Pathway Activation ER->MAPK Proliferation Cell Proliferation MAPK->Proliferation In some contexts Downstream Modulation of Downstream Effectors (e.g., Bcl-2 family proteins) MAPK->Downstream Apoptosis Apoptosis Downstream->Apoptosis In other contexts

Caption: The paradoxical role of MAPK/Erk activation by this compound.

This technical support center provides a framework for understanding and troubleshooting the conflicting results often observed in this compound research. By carefully considering the experimental variables and the underlying biological complexities, researchers can enhance the reproducibility and interpretability of their findings.

References

Technical Support Center: Enhancing 4-Hydroxyclomiphene Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of 4-Hydroxyclomiphene in animal studies.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with orally administered this compound shows very low and variable plasma concentrations. What are the potential reasons for this?

A1: Low and variable oral bioavailability of this compound is often attributed to two primary factors:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3]

  • First-Pass Metabolism: The drug may be extensively metabolized in the intestines and liver before it reaches systemic circulation.[4] This is a common issue for many selective estrogen receptor modulators (SERMs).[5]

Q2: What are the main formulation strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism:

  • Prodrug Approach: Synthesizing a more water-soluble or lipid-soluble prodrug that converts to this compound in vivo can significantly enhance absorption.[6]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve the solubilization and lymphatic transport of lipophilic drugs, thus bypassing the hepatic first-pass metabolism.[7][8][9][10][11][12]

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and dissolution rate.[13][14][15][16][17]

  • Nanoparticle Engineering: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution, leading to improved absorption.[18][19][20]

Q3: Are there any excipients that can actively improve the absorption of this compound?

A3: Yes, certain excipients can enhance bioavailability. For instance, some surfactants and polymers used in LBDDS and other formulations can inhibit the activity of efflux transporters like P-glycoprotein (P-gp) in the gut wall.[21][22][23][24] P-gp can pump drugs out of intestinal cells back into the lumen, reducing their net absorption. By inhibiting P-gp, these excipients can increase the intracellular concentration and overall absorption of the drug.

Troubleshooting Guides

Issue 1: Inconsistent results in pharmacokinetic studies despite using a consistent formulation.
Potential Cause Troubleshooting Step
Food Effect The presence of food can significantly alter the absorption of lipophilic drugs. For a related SERM, ospemifene (B1683873), bioavailability was markedly enhanced when administered with food.[25] Ensure that the feeding schedule of the animals is strictly controlled and consistent across all study groups (e.g., fasted or fed state).
Animal Strain and Sex Differences Different animal strains and sexes can exhibit variations in drug metabolism and transporter expression.[21][22] Ensure that the same strain, sex, and age of animals are used throughout the study. If both sexes are used, analyze the data separately.
Formulation Instability The physical or chemical stability of the formulation can affect its performance. For example, in lipid-based systems, the drug may precipitate over time. Regularly assess the stability of your formulation under the storage and administration conditions.
Issue 2: The chosen formulation strategy (e.g., simple suspension) is not improving bioavailability sufficiently.
Alternative Strategy Rationale
Prodrug of this compound A boronic prodrug of the structurally similar 4-hydroxytamoxifen (B85900) (4-OHT) demonstrated a dramatic increase in bioavailability in mice.[6][26] This approach circumvents the initial dissolution challenges and can be designed to release the active drug at the site of absorption.
Self-Emulsifying Drug Delivery System (SEDDS) SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[8][10][11][12][27] This in-situ emulsification presents the drug in a solubilized state with a large surface area for absorption.
Hydroxypropyl-β-Cyclodextrin (HPβCD) Complexation HPβCD is a commonly used cyclodextrin derivative that can form inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility.[13][14] This is a well-established method for improving the oral bioavailability of poorly soluble compounds.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of 4-hydroxytamoxifen (a close analog of this compound) in mice following oral administration of tamoxifen (B1202), 4-hydroxytamoxifen (4-OHT), and a boronic acid prodrug of 4-OHT (ZB497) at a single dose of 1 mg/kg. This data illustrates the potential for a prodrug strategy to significantly improve the bioavailability of 4-hydroxy-SERMs.

Administered Compound Analyte Cmax (ng/mL) AUC (ng/mL*h) Relative Bioavailability of 4-OHT (compared to oral 4-OHT)
TamoxifenTamoxifen2.8160.6-
4-OHT0.821.30.35x
4-OHT4-OHT3.661.51x
ZB497 (4-OHT Prodrug)4-OHT>1600Not reported, but significantly higher~40x increase in Cmax

Data extracted from a study on a 4-hydroxytamoxifen prodrug in mice, which serves as a relevant model for this compound.[6][26]

Experimental Protocols

Protocol: Oral Bioavailability Study of a 4-Hydroxy-SERM Prodrug in Mice

This protocol is adapted from a study on a 4-hydroxytamoxifen prodrug and can be used as a template for assessing the bioavailability of this compound formulations.[6]

1. Animal Model:

  • Species: Female BALB/c mice

  • Age: 6-8 weeks

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Formulation Preparation:

  • Vehicle: Phosphate-buffered saline (PBS) with ethanol.

  • Test Articles:

    • This compound

    • This compound Prodrug

    • Parent drug (e.g., Clomiphene)

  • Preparation: Dissolve the test articles in the vehicle to achieve the desired final concentration for oral gavage.

3. Dosing:

  • Administer a single oral dose of the test articles (e.g., 1 mg/kg) via oral gavage.

4. Blood Sampling:

  • Collect blood samples (e.g., via retro-orbital bleeding or tail vein) at multiple time points (e.g., 0, 2, 4, 6, 8, 24, 48, 72, and 168 hours) post-dosing.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

5. Bioanalytical Method:

  • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound and its prodrug (if applicable) in plasma.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the following pharmacokinetic parameters:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

  • Calculate the relative bioavailability of this compound from the test formulations compared to a control formulation (e.g., this compound suspension).

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_data Data Interpretation formulation Formulation Preparation (e.g., Prodrug, LBDDS, Cyclodextrin) dosing Oral Gavage formulation->dosing animal_prep Animal Acclimatization animal_prep->dosing blood_collection Blood Collection (Time Points) dosing->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep bioanalysis LC-MS/MS Analysis plasma_sep->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis bioavailability Bioavailability Assessment pk_analysis->bioavailability

Caption: Experimental workflow for an oral bioavailability study in animals.

prodrug_strategy cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation prodrug 4-HC Prodrug (Improved Solubility/Permeability) absorption Absorption prodrug->absorption Enhanced uptake conversion Enzymatic/Chemical Conversion absorption->conversion active_drug This compound (4-HC) (Active Form) therapeutic_effect therapeutic_effect active_drug->therapeutic_effect Pharmacological Effect conversion->active_drug

Caption: Prodrug strategy for enhancing this compound (4-HC) bioavailability.

formulation_approaches cluster_strategies Bioavailability Enhancement Strategies cluster_mechanisms Mechanisms of Action main Poorly Soluble this compound lipid Lipid-Based Delivery (e.g., SEDDS, Nanoparticles) main->lipid cyclo Cyclodextrin Complexation main->cyclo nano Nanoparticle Engineering main->nano mech_lipid Improved Solubilization & Lymphatic Uptake lipid->mech_lipid mech_cyclo Increased Aqueous Solubility cyclo->mech_cyclo mech_nano Increased Surface Area for Dissolution nano->mech_nano enhanced_bio Enhanced Bioavailability mech_lipid->enhanced_bio mech_cyclo->enhanced_bio mech_nano->enhanced_bio

Caption: Formulation strategies to improve this compound bioavailability.

References

Strategies to minimize cytotoxic effects of 4-Hydroxyclomiphene at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxyclomiphene (4-HOC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the cytotoxic effects of 4-HOC at high concentrations in experimental settings.

Troubleshooting Guides & FAQs

This section provides answers to common issues encountered during in vitro experiments with high concentrations of this compound.

Q1: We are observing significant cell death in our cultures at high concentrations of 4-HOC. What is the likely mechanism?

A1: High concentrations of this compound, an active metabolite of clomiphene, can induce cytotoxicity primarily through apoptosis. This programmed cell death is often initiated via the intrinsic mitochondrial pathway. Key indicators of this pathway include an increased Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and the executioner caspase-3.[1][2][3][4][5]

Q2: How can we mitigate the cytotoxic effects of high-concentration 4-HOC in our cell cultures?

A2: Several strategies can be employed to minimize 4-HOC-induced cytotoxicity:

  • Co-treatment with Antioxidants: Oxidative stress has been implicated in the cytotoxicity of similar compounds. Co-incubation with an antioxidant like N-acetylcysteine (NAC) may reduce reactive oxygen species (ROS) and protect cells.[6][7][8]

  • Supplementation with 17β-estradiol (E2): E2 has been shown to have anti-apoptotic effects in various cell types.[9][10][11][12] It may counteract the cytotoxic effects of 4-HOC, potentially by increasing the expression of the anti-apoptotic protein Bcl-2.[10][11]

  • Optimization of Serum Concentration: Serum starvation can itself induce apoptosis and may sensitize cells to the cytotoxic effects of chemical compounds.[13][14][15][16][17] Therefore, ensuring an optimal serum concentration in your culture medium is crucial. A serum-free condition could exacerbate 4-HOC toxicity.

Q3: We suspect apoptosis is occurring. How can we confirm this experimentally?

A3: You can confirm apoptosis through several established assays:

  • Caspase-3/7 Activity Assay: A significant increase in the activity of these executioner caspases is a hallmark of apoptosis.[18][19][20][21][22]

  • Western Blot for Apoptotic Markers: Analyze the protein levels of key apoptotic regulators. A rise in the Bax/Bcl-2 ratio is a strong indicator of the intrinsic apoptotic pathway being activated.[23][24][25][26][27]

  • Cell Viability Assays (MTT, MTS, or CCK-8): These assays will quantify the extent of cell death but do not specifically identify the mechanism as apoptosis.[28][29][30][31]

Q4: What is the role of serum starvation in experiments involving 4-HOC?

A4: Serum starvation is a common technique to synchronize cell cycles or to study cellular responses in the absence of growth factors. However, it's important to be aware that prolonged serum deprivation can induce cell cycle arrest and apoptosis.[13][14][15][16][17] This could act as a confounding variable in your experiments, potentially amplifying the cytotoxic effects of 4-HOC. If your protocol requires serum starvation, consider minimizing the duration or conducting control experiments to differentiate between starvation-induced and 4-HOC-induced effects.

Experimental Protocols

Below are detailed methodologies for key experiments to assess and mitigate 4-HOC cytotoxicity.

Cell Viability Assessment using MTT Assay

This protocol is for determining the percentage of viable cells after treatment with 4-HOC.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • This compound (4-HOC)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Treat cells with various concentrations of 4-HOC, with or without mitigating agents (e.g., NAC, E2). Include vehicle-only controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Quantification of Apoptosis using Caspase-3 Colorimetric Assay

This protocol measures the activity of caspase-3, a key executioner in apoptosis.

  • Materials:

    • Cells cultured in appropriate plates or flasks

    • 4-HOC and potential mitigating agents

    • Lysis buffer

    • Caspase-3 substrate (e.g., DEVD-pNA)

    • Assay buffer

    • Microplate reader

  • Procedure:

    • Treat cells with 4-HOC +/- mitigating agents for the desired time.

    • Harvest and lyse the cells according to the assay kit manufacturer's instructions.

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add the caspase-3 substrate and assay buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm.

    • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Analysis of Bax/Bcl-2 Ratio by Western Blot

This protocol determines the relative protein levels of pro-apoptotic Bax and anti-apoptotic Bcl-2.

  • Materials:

    • Cells, 4-HOC, and mitigating agents

    • RIPA buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • After treatment, lyse cells in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Perform densitometric analysis to determine the Bax/Bcl-2 ratio, normalizing to a loading control like β-actin.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments designed to mitigate 4-HOC cytotoxicity.

Table 1: Effect of N-acetylcysteine (NAC) on 4-HOC-Induced Cytotoxicity

TreatmentCell Viability (%)Fold Change in Caspase-3 ActivityBax/Bcl-2 Ratio
Control100 ± 51.0 ± 0.10.5 ± 0.05
4-HOC (50 µM)45 ± 44.2 ± 0.32.8 ± 0.2
4-HOC (50 µM) + NAC (5 mM)78 ± 61.8 ± 0.21.2 ± 0.1

Table 2: Effect of 17β-estradiol (E2) on 4-HOC-Induced Cytotoxicity

TreatmentCell Viability (%)Fold Change in Caspase-3 ActivityBax/Bcl-2 Ratio
Control100 ± 51.0 ± 0.10.5 ± 0.05
4-HOC (50 µM)45 ± 44.2 ± 0.32.8 ± 0.2
4-HOC (50 µM) + E2 (10 nM)82 ± 51.5 ± 0.10.9 ± 0.08

Visualizations

The following diagrams illustrate key pathways and workflows discussed in this guide.

cluster_workflow Experimental Workflow for Assessing Cytotoxicity Mitigation A Cell Seeding B Treatment with 4-HOC +/- Mitigating Agent A->B C Incubation B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis Assays (Caspase-3, Western Blot) C->E F Data Analysis D->F E->F

Caption: Workflow for cytotoxicity mitigation experiments.

cluster_pathway Intrinsic Apoptotic Pathway Induced by 4-HOC HOC High Concentration This compound ROS Oxidative Stress (ROS Generation) HOC->ROS Bax Bax (Pro-apoptotic) HOC->Bax ROS->Bax Mito Mitochondrion Bax->Mito Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: 4-HOC induced intrinsic apoptosis pathway.

cluster_mitigation Strategies to Mitigate 4-HOC Cytotoxicity HOC 4-HOC Cytotoxicity Viability Increased Cell Viability NAC N-acetylcysteine (NAC) ROS Reduces Oxidative Stress NAC->ROS NAC->Viability E2 17β-estradiol (E2) Bcl2 Increases Bcl-2 Expression E2->Bcl2 E2->Viability Serum Optimal Serum Concentration Survival Promotes Cell Survival Serum->Survival Serum->Viability ROS->HOC Bcl2->HOC Survival->HOC

Caption: Mitigation strategies for 4-HOC cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (E)- and (Z)-4-Hydroxyclomiphene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clomiphene, a selective estrogen receptor modulator (SERM), is a well-established therapeutic agent for inducing ovulation. It is administered as a mixture of two geometric isomers, enclomiphene (B195052) ((E)-clomiphene) and zuclomiphene (B94539) ((Z)-clomiphene). The biological activity of clomiphene is significantly influenced by its metabolism to 4-hydroxylated derivatives. This guide provides a detailed comparison of the biological activities of the two primary metabolites, (E)-4-hydroxyclomiphene and (Z)-4-hydroxyclomiphene, supported by experimental data to aid in research and drug development.

Summary of Biological Activity

(E)-4-hydroxyclomiphene is a potent anti-estrogen, exhibiting strong antagonistic effects on the estrogen receptor (ER). In contrast, (Z)-4-hydroxyclomiphene displays weaker anti-estrogenic and some partial agonistic properties. This difference in activity is primarily attributed to their differential binding affinity and subsequent modulation of the estrogen receptor.

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative data comparing the biological activities of (E)-4-hydroxyclomiphene and (Z)-4-hydroxyclomiphene.

CompoundIC50 (nM) in ERE Reporter Assay[1]Relative Binding Affinity (RBA) vs. Estradiol (=100%)
(E)-4-Hydroxyclomiphene 2.5High (Specific value not available in a direct comparison)
(Z)-4-Hydroxyclomiphene 31Lower than (E)-isomer (Specific value not available in a direct comparison)
4-Hydroxyclomiphene (isomer mix) Not Available331[2]

Table 1: Potency and Estrogen Receptor Binding Affinity. The lower IC50 value for the (E)-isomer in an estrogen response element (ERE) reporter assay indicates its significantly higher potency as an estrogen receptor antagonist compared to the (Z)-isomer[1]. While a direct comparative RBA is not available, the high RBA of the this compound mixture is likely dominated by the high affinity of the (E)-isomer[2].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • [³H]-17β-estradiol

  • Test compounds ((E)- and (Z)-4-hydroxyclomiphene)

  • Assay buffer (e.g., Tris-EDTA-Dithiothreitol)

  • Hydroxylapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare rat uterine cytosol as the source of estrogen receptors.

  • Incubate a fixed concentration of [³H]-17β-estradiol with varying concentrations of the unlabeled test compound and a fixed amount of uterine cytosol.

  • Allow the binding reaction to reach equilibrium.

  • Separate the receptor-bound from free radioligand using a hydroxylapatite slurry.

  • Quantify the amount of bound radioactivity by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol is determined as the IC50 value.

  • The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

Estrogen-Responsive Element (ERE) Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to modulate estrogen receptor-mediated gene transcription.

Materials:

  • A cell line stably expressing the estrogen receptor and an ERE-luciferase reporter construct (e.g., T47D-KBluc or MCF-7 cells transfected with an ERE-luciferase plasmid).[3]

  • Cell culture medium and supplements.

  • Test compounds ((E)- and (Z)-4-hydroxyclomiphene).

  • 17β-estradiol (as an agonist control).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the ERE-luciferase reporter cells in a 96-well plate and allow them to attach.

  • Treat the cells with varying concentrations of the test compounds in the presence of a fixed concentration of 17β-estradiol.

  • Incubate for a sufficient period (e.g., 24 hours) to allow for gene expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • The IC50 value is the concentration of the antagonist that causes a 50% reduction in the luciferase activity induced by estradiol.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic or anti-estrogenic effect of a compound by measuring its impact on the proliferation of the estrogen-dependent breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells.

  • Cell culture medium (estrogen-depleted for the assay).

  • Test compounds ((E)- and (Z)-4-hydroxyclomiphene).

  • 17β-estradiol (as a positive control for proliferation).

  • A method for quantifying cell number (e.g., sulforhodamine B (SRB) assay, direct cell counting).

Procedure:

  • Seed MCF-7 cells in a 96-well plate in estrogen-depleted medium.

  • After a period of hormone starvation, treat the cells with varying concentrations of the test compounds in the presence of a fixed concentration of 17β-estradiol.

  • Incubate for several days (e.g., 6 days) to allow for cell proliferation.

  • Quantify the cell number using a suitable method like the SRB assay.

  • The anti-estrogenic effect is determined by the ability of the test compound to inhibit the estradiol-induced cell proliferation. The IC50 value is the concentration that causes 50% inhibition of the maximal proliferation induced by estradiol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the estrogen receptor signaling pathway and the workflows of the key experimental protocols.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds & Activates E_4OHClom (E)-4-Hydroxyclomiphene E_4OHClom->ER Binds & Blocks (Antagonist) Z_4OHClom (Z)-4-Hydroxyclomiphene Z_4OHClom->ER Binds (Weak Antagonist/ Partial Agonist) ERE Estrogen Response Element (ERE) ER->ERE Binds as Dimer Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates

Caption: Estrogen Receptor Signaling Pathway.

Experimental_Workflows cluster_ER_Binding Estrogen Receptor Competitive Binding Assay cluster_ERE_Reporter ERE Luciferase Reporter Assay cluster_MCF7_Proliferation MCF-7 Cell Proliferation Assay ERB1 Incubate [3H]-Estradiol, Test Compound & ER ERB2 Separate Bound & Free Ligand ERB1->ERB2 ERB3 Quantify Radioactivity ERB2->ERB3 ERB4 Determine IC50 & RBA ERB3->ERB4 ERE1 Seed ERE-Luciferase Reporter Cells ERE2 Treat with Estradiol & Test Compound ERE1->ERE2 ERE3 Measure Luminescence ERE2->ERE3 ERE4 Determine IC50 ERE3->ERE4 MCF1 Seed MCF-7 Cells in Estrogen-Depleted Medium MCF2 Treat with Estradiol & Test Compound MCF1->MCF2 MCF3 Quantify Cell Number MCF2->MCF3 MCF4 Determine IC50 MCF3->MCF4

Caption: Key Experimental Workflows.

Conclusion

The available data clearly indicate that (E)-4-hydroxyclomiphene is a significantly more potent estrogen receptor antagonist than its (Z)-isomer. This is evidenced by its lower IC50 value in a functional reporter gene assay, suggesting a stronger ability to block estrogen-mediated signaling. The higher relative binding affinity of the this compound mixture is likely driven by the (E)-isomer. These findings are critical for understanding the overall pharmacological profile of clomiphene and for the development of more specific and effective selective estrogen receptor modulators. Further research focusing on a direct comparison of the binding kinetics and in vivo effects of the purified isomers is warranted to fully elucidate their distinct biological roles.

References

A Comparative Guide: 4-Hydroxyclomiphene vs. 4-Hydroxytamoxifen in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, selective estrogen receptor modulators (SERMs) play a pivotal role. Among these, 4-hydroxytamoxifen (B85900), the active metabolite of the widely used drug tamoxifen, has been a cornerstone of treatment and research. However, another structurally similar compound, 4-hydroxyclomiphene, a metabolite of clomiphene, has also demonstrated significant antiestrogenic properties, warranting a detailed comparison for researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, to aid in navigating their potential applications in breast cancer research.

Molecular Profile and Mechanism of Action

Both this compound and 4-hydroxytamoxifen are triphenylethylene (B188826) derivatives that exert their primary effects by competitively binding to the estrogen receptor (ER), primarily ERα, which is a key driver of proliferation in the majority of breast cancers. Their binding to the ER induces a conformational change that differs from that induced by estradiol (B170435), leading to the recruitment of corepressors instead of coactivators to the receptor-DNA complex. This altered complex fails to initiate the transcription of estrogen-responsive genes, thereby inhibiting tumor cell growth.

While both compounds share this general mechanism, subtle differences in their interaction with the ER and subsequent downstream signaling can influence their overall efficacy and potential for resistance. 4-hydroxytamoxifen has been shown to modulate growth factor signaling pathways and can induce degradation of the ER, a mechanism not as extensively characterized for this compound.[1][2][3]

Comparative Performance Data

The following tables summarize key quantitative data from various in vitro studies, providing a direct comparison of the two compounds.

Estrogen Receptor Binding Affinity

The relative binding affinity (RBA) for the estrogen receptor is a critical determinant of a SERM's potency. Both this compound and 4-hydroxytamoxifen exhibit high affinity for the ER, significantly greater than their parent compounds, clomiphene and tamoxifen, respectively.

CompoundIsomerRelative Binding Affinity (RBA) vs. Estradiol (%)Reference
This compound (E)-4-hydroxyclomiphene285%[4]
(Z)-4-hydroxyclomiphene16%[4]
4-Hydroxytamoxifen (Z)-4-hydroxytamoxifen~100% (equal to estradiol)[5]
RBA of 2.9 (relative to estradiol)[6]

Note: RBA values can vary between studies due to different experimental conditions.

In Vitro Efficacy: Inhibition of Breast Cancer Cell Proliferation (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug required to inhibit the proliferation of breast cancer cells by 50%.

CompoundCell LineIC50 ValueReference
(E)-4-Hydroxyclomiphene MCF-7 (ERE reporter assay)2.5 nM[7][8]
4-Hydroxytamoxifen MCF-73.3 nM ([3H]oestradiol binding)[6]
MCF-712 µM (MTT assay)[9]
T47D15 µM (MTT assay)[9]
MCF-719.35 µM (24h), 21.42 µM (48h & 72h)[10]
MCF-7EC50 = 0.03 nM (vs. [3H]-estradiol proliferation)[11]

Note: IC50 values are highly dependent on the specific assay, cell line, and experimental conditions (e.g., presence or absence of estrogen).

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, the following are detailed methodologies for key experiments cited.

Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.

Methodology:

  • Preparation of ER-positive cell lysates or purified ER: ER-positive breast cancer cells (e.g., MCF-7) are harvested, and cytosolic extracts containing the estrogen receptor are prepared through homogenization and centrifugation.

  • Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (e.g., [3H]estradiol) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled competitor compound (this compound or 4-hydroxytamoxifen).

  • Separation of Bound and Unbound Ligand: After incubation to equilibrium, bound and unbound radiolabeled estradiol are separated using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of estradiol / IC50 of competitor) x 100%.[6]

Cell Proliferation (MTT) Assay

Objective: To assess the effect of a compound on the viability and proliferation of breast cancer cells.

Methodology:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or 4-hydroxytamoxifen for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.

  • MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.[9]

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.

SERM_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_e2_pathway Estradiol Pathway cluster_serm_pathway SERM Pathway E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds E2_ER_complex E2-ER Complex SERM 4-HC / 4-OHT SERM->ER Competitively Binds SERM_ER_complex SERM-ER Complex ERE Estrogen Response Element (ERE) Transcription_Activation Gene Transcription (Proliferation) ERE->Transcription_Activation Initiates Transcription_Repression Gene Repression (Growth Arrest) ERE->Transcription_Repression Initiates Coactivator Coactivators Coactivator->ERE Binds to Corepressor Corepressors Corepressor->ERE Binds to E2_ER_complex->Coactivator Recruits SERM_ER_complex->Corepressor Recruits

Caption: Mechanism of Action of SERMs vs. Estradiol.

MTT_Assay_Workflow start Start seed_cells Seed Breast Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with 4-HC / 4-OHT (Varying Concentrations) seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT Cell Proliferation Assay.

Conclusion

Both this compound and 4-hydroxytamoxifen are potent antiestrogenic compounds with high affinity for the estrogen receptor. The available in vitro data suggests that (E)-4-hydroxyclomiphene may have a higher binding affinity and comparable, if not slightly more potent, inhibitory effects on ER signaling than 4-hydroxytamoxifen. However, it is crucial to note the variability in reported IC50 values for 4-hydroxytamoxifen, which underscores the importance of standardized experimental conditions for direct comparisons.

While 4-hydroxytamoxifen's clinical relevance is well-established as the active metabolite of tamoxifen, this compound remains a compound of significant interest for further preclinical investigation. Its potent antiestrogenic profile suggests potential as a therapeutic agent in its own right or as a lead compound for the development of novel SERMs. Future research should focus on direct, side-by-side comparisons in a broader range of ER+ breast cancer models, including in vivo xenograft studies, to fully elucidate their comparative efficacy and therapeutic potential.

References

Comparative Analysis of Estrogen Receptor Binding Affinity: 4-Hydroxyclomiphene vs. Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the estrogen receptor (ER) binding affinity of 4-hydroxyclomiphene and the endogenous estrogen, estradiol (B170435). The information presented herein is supported by experimental data to offer an objective evaluation for research and drug development purposes.

Quantitative Binding Affinity Data

The binding affinities of this compound and estradiol for the estrogen receptor have been determined through competitive binding assays. The following table summarizes the key quantitative data, including IC50 values (the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor) and relative binding affinity (RBA).

CompoundReceptor SourceRadioligandIC50 (nM)Relative Binding Affinity (RBA) (%)
(E)-4-Hydroxyclomiphene Human Estrogen Receptor[3H]-Estradiol2.2 - 2.5[1][2]331[3]
Estradiol Rat Uterine Cytosol[3H]-Estradiol~0.085[4]100[3][5]
Estradiol Human ERα LBD[3H]-17β-EstradiolNot Reported100 (Kd = 0.2 nM)[6]
Estradiol Human ERβ LBD[3H]-17β-EstradiolNot Reported100 (Kd = 0.5 nM)[6]

Note: The RBA of this compound is significantly higher than that of estradiol, indicating a stronger binding affinity for the estrogen receptor.[3] The IC50 values further support this, with a lower concentration of this compound required to inhibit estradiol binding.[1][2]

Experimental Protocols

The data presented in this guide is primarily derived from competitive radioligand binding assays. Below is a detailed methodology for a typical estrogen receptor competitive binding assay using rat uterine cytosol.

Estrogen Receptor Competitive Binding Assay Protocol

1. Preparation of Rat Uterine Cytosol:

  • Uteri are collected from ovariectomized Sprague-Dawley rats.[7]

  • The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[8]

  • The homogenate is centrifuged at a high speed to obtain the supernatant containing the cytosolic fraction, which is rich in estrogen receptors.[8]

2. Competitive Binding Reaction:

  • A constant concentration of radiolabeled estradiol (e.g., [3H]-17β-estradiol) is incubated with the uterine cytosol preparation.[9]

  • Increasing concentrations of the unlabeled competitor compound (this compound or unlabeled estradiol) are added to the incubation mixture.[9]

  • The reaction is incubated for 16-20 hours at 4°C to reach equilibrium.[10][11]

3. Separation of Bound and Free Radioligand:

  • Following incubation, the mixture is treated with a slurry of hydroxylapatite (HAP) or dextran-coated charcoal to separate the receptor-bound radioligand from the free (unbound) radioligand.[7]

  • The HAP or charcoal is then washed to remove any remaining free radioligand.

4. Measurement of Radioactivity:

  • The radioactivity of the bound fraction is measured using a scintillation counter.

5. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled estradiol is determined and expressed as the IC50 value.[8]

  • The relative binding affinity (RBA) is calculated using the formula: (IC50 of Estradiol / IC50 of Competitor) x 100.[7]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the estrogen receptor signaling pathway.

Competitive_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Uteri Rat Uteri Homogenization Homogenization Uteri->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Cytosol Uterine Cytosol (ER) Centrifugation->Cytosol Incubation Incubation Cytosol->Incubation Radioligand [3H]-Estradiol Radioligand->Incubation Competitor This compound or Estradiol Competitor->Incubation Separation Separation of Bound/Free Incubation->Separation Counting Scintillation Counting Separation->Counting IC50 IC50 Determination Counting->IC50 RBA RBA Calculation IC50->RBA

Caption: Workflow of a competitive estrogen receptor binding assay.

Estrogen_Signaling_Pathway cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway Estradiol Estradiol or This compound ER Estrogen Receptor (ER) Estradiol->ER MembraneER Membrane-associated ER Estradiol->MembraneER GPER GPER Estradiol->GPER Dimerization Receptor Dimerization ER->Dimerization Nucleus Translocation to Nucleus Dimerization->Nucleus ERE Binds to Estrogen Response Element (ERE) Nucleus->ERE Transcription Modulation of Gene Transcription ERE->Transcription CellularResponse CellularResponse Transcription->CellularResponse Cellular Response (e.g., proliferation, differentiation) Kinase Activation of Kinase Cascades (e.g., MAPK, PI3K) MembraneER->Kinase GPER->Kinase Signaling Downstream Signaling Kinase->Signaling Signaling->CellularResponse

Caption: Overview of estrogen receptor signaling pathways.

Conclusion

The experimental data clearly indicates that this compound possesses a significantly higher binding affinity for the estrogen receptor compared to estradiol. This potent binding activity underscores its function as a selective estrogen receptor modulator (SERM). The provided experimental protocols and pathway diagrams offer a foundational understanding for further research and development in areas targeting the estrogen receptor. Researchers should consider these binding characteristics when designing experiments or developing therapeutic agents that interact with the estrogen signaling pathway.

References

A Head-to-Head In Vitro Comparison of 4-Hydroxyclomiphene and Other Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of 4-Hydroxyclomiphene against other prominent Selective Estrogen Receptor Modulators (SERMs), namely 4-Hydroxytamoxifen (B85900) and Raloxifene (B1678788). The data presented herein is collated from various independent studies to offer a comprehensive overview of their relative performance in key assays relevant to SERM activity.

Executive Summary

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual functionality makes them critical tools in both therapeutic applications and research. This compound, the active metabolite of clomiphene, demonstrates high potency as an ER antagonist. This guide delves into a head-to-head comparison of its in vitro characteristics against the well-established SERMs, 4-Hydroxytamoxifen (the active metabolite of tamoxifen) and Raloxifene, focusing on estrogen receptor binding affinity, and their effects on cell proliferation in breast and endometrial cancer cell lines.

Data Presentation

Table 1: Estrogen Receptor Binding Affinity

This table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for the selected SERMs against estrogen receptors. Lower values indicate higher binding affinity.

CompoundEstrogen Receptor SubtypeIC50 (nM)Ki (nM)Citation
(E)-4-Hydroxyclomiphene ER2.2, 2.5Not Reported[1][2]
(E)-4-Hydroxy-N-desethylclomiphene ER0.9, 1.4Not Reported[1][2]
4-Hydroxytamoxifen ERα0.9875[3][4]
Raloxifene ERα0.66Not Reported[4]

Note: ER binding assays were performed using various methodologies across different studies, which may contribute to variations in reported values.

Table 2: In Vitro Effects on Cell Proliferation

This table outlines the effects of the SERMs on the proliferation of estrogen receptor-positive (ER+) breast cancer cells (MCF-7) and endometrial adenocarcinoma cells (Ishikawa). IC50 values represent the concentration required to inhibit cell proliferation by 50%, while stimulatory effects are noted.

CompoundCell LineEffectIC50 / Concentration for EffectCitation
(E)-4-Hydroxyclomiphene MCF-7InhibitionNot explicitly quantified in comparative studies[5]
4-Hydroxytamoxifen MCF-7Inhibition3.2 µM - 21.42 µM[6][7]
Raloxifene MCF-7Inhibition~10 µM (for ~50% cell death)[8][9]
4-Hydroxytamoxifen IshikawaStimulation1 µM (significant increase in cell number)[10]
Raloxifene IshikawaStimulation10 ng/ml and 100 ng/ml (significant increase in cell number)[11]

Note: The proliferative effects of SERMs can be highly dependent on the specific experimental conditions, including the cell line variant and culture medium composition.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of a test compound to the estrogen receptor.

1. Preparation of Materials:

  • Estrogen Receptor Source: Typically, cytosol extracts from the uteri of ovariectomized rats or recombinant human ERα or ERβ.

  • Radioligand: [3H]Estradiol.

  • Test Compounds: this compound, 4-Hydroxytamoxifen, Raloxifene, and a reference compound (e.g., unlabeled estradiol).

  • Assay Buffer: Tris-HCl buffer containing EDTA and dithiothreitol.

  • Separation Agent: Hydroxylapatite slurry or dextran-coated charcoal.

2. Assay Procedure:

  • Incubate a fixed concentration of the estrogen receptor preparation with a fixed concentration of [3H]Estradiol and varying concentrations of the test compound.

  • Allow the binding reaction to reach equilibrium (typically overnight at 4°C).

  • Separate the receptor-bound radioligand from the unbound radioligand using the chosen separation agent.

  • Quantify the amount of receptor-bound radioactivity using liquid scintillation counting.

3. Data Analysis:

  • Plot the percentage of specific binding of [3H]Estradiol against the logarithm of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]Estradiol.

  • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of SERMs on the proliferation of ER+ breast cancer cells.

1. Cell Culture:

  • Culture MCF-7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • For experiments, switch to a phenol (B47542) red-free medium with charcoal-stripped FBS to remove exogenous estrogens.

2. Assay Procedure:

  • Seed MCF-7 cells in 96-well plates at a predetermined density.

  • After cell attachment, treat the cells with various concentrations of the test SERMs (this compound, 4-Hydroxytamoxifen, Raloxifene). Include appropriate controls (vehicle and positive control like estradiol).

  • Incubate the cells for a specified period (e.g., 48-96 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of a SERM to activate or inhibit transcription through an estrogen response element (ERE).

1. Cell Transfection:

  • Use a suitable cell line (e.g., MCF-7 or HEK293) and transiently or stably transfect them with two plasmids:

    • An ERE-luciferase reporter plasmid containing one or more copies of the ERE upstream of a minimal promoter and the firefly luciferase gene.

    • An expression plasmid for the estrogen receptor (ERα or ERβ) if the cell line does not endogenously express it at sufficient levels.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

2. Assay Procedure:

  • Seed the transfected cells in 96-well plates.

  • Treat the cells with the test SERMs at various concentrations, in the presence (for antagonist activity) or absence (for agonist activity) of estradiol.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

3. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • For agonist activity, plot the normalized luciferase activity against the compound concentration to determine the EC50 (half-maximal effective concentration).

  • For antagonist activity, plot the percentage of inhibition of estradiol-induced luciferase activity against the compound concentration to determine the IC50.

Mandatory Visualizations

SERM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM (e.g., this compound) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binding ER_HSP Inactive ER-HSP Complex SERM_ER_dimer SERM-ER Dimer ER->SERM_ER_dimer Dimerization & Translocation HSP Heat Shock Proteins ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) SERM_ER_dimer->ERE Binding CoRegulator Co-regulator (Co-activator or Co-repressor) SERM_ER_dimer->CoRegulator Recruitment Gene_Transcription Gene Transcription (Agonist/Antagonist Effect) ERE->Gene_Transcription CoRegulator->Gene_Transcription

Caption: SERM Signaling Pathway.

Experimental_Workflow start Start: SERM Evaluation er_binding 1. ER Binding Assay (Determine Ki) start->er_binding cell_culture 2. Cell Culture (MCF-7, Ishikawa) start->cell_culture data_analysis 6. Data Analysis & Comparison er_binding->data_analysis proliferation_assay 3. Cell Proliferation Assay (Determine IC50/EC50) cell_culture->proliferation_assay reporter_assay 4. ERE-Luciferase Assay (Agonist/Antagonist Activity) cell_culture->reporter_assay proliferation_assay->data_analysis gene_expression 5. Gene Expression Analysis (qPCR/Microarray) reporter_assay->gene_expression gene_expression->data_analysis end End: Comparative Profile data_analysis->end

Caption: In Vitro SERM Evaluation Workflow.

Agonist_Antagonist_Effect cluster_breast Breast Tissue (e.g., MCF-7) cluster_endometrium Endometrial Tissue (e.g., Ishikawa) cluster_bone Bone Tissue SERM SERM antagonist Antagonist Effect (Inhibits Proliferation) SERM->antagonist agonist Agonist Effect (May Stimulate Proliferation) SERM->agonist bone_agonist Agonist Effect (Protective) SERM->bone_agonist

Caption: Tissue-Specific SERM Effects.

References

Validating the Anti-Estrogenic Effects of 4-Hydroxyclomiphene In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the in vivo efficacy of selective estrogen receptor modulators (SERMs) is critical for advancing therapeutic strategies, particularly in oncology. This guide provides a comparative analysis of 4-hydroxyclomiphene, a potent metabolite of clomiphene, and other key SERMs, supported by experimental data and detailed methodologies. While direct in vivo comparative studies on this compound are limited, this guide synthesizes available in vitro data and in vivo findings for related compounds to offer a valuable reference.

Comparative Efficacy of SERMs

The anti-estrogenic potency of SERMs is primarily determined by their binding affinity to the estrogen receptor (ER) and their ability to antagonize estrogen-dependent cellular processes.

Table 1: In Vitro Anti-Estrogenic Activity of this compound and Other SERMs

CompoundTargetIC50 (nM) for ER InhibitionRelative Binding Affinity (RBA) for ERαKey Findings
(E)-4-Hydroxyclomiphene Estrogen Receptor (ER)2.5[1]High (inferred from high inhibitory potency)Identified as one of the most potent active metabolites of clomiphene, showing strong inhibition of ER activity.[1][2]
(E)-4-Hydroxy-N-desethylclomiphene Estrogen Receptor (ER)1.4[1]High (inferred from high inhibitory potency)Another highly potent metabolite of clomiphene.[1][2]
(Z)-4-Hydroxyclomiphene Estrogen Receptor (ER)31[2]Lower than (E)-isomerThe (Z)-isomer is significantly less potent than the (E)-isomer in ER inhibition.[2]
4-Hydroxytamoxifen (4-OHT) Estrogen Receptor (ER)Similar to Endoxifen[3]25-50 times higher than Tamoxifen (B1202)A well-established active metabolite of tamoxifen with high anti-estrogenic potency.[4]
Endoxifen Estrogen Receptor (ER)Similar to 4-OHT[3]HighA major active metabolite of tamoxifen with potent anti-estrogenic effects.[3]
Tamoxifen Estrogen Receptor (ER)~100-fold less potent than its active metabolites[5]1A widely used SERM, but its active metabolites are significantly more potent.
Fulvestrant Estrogen Receptor (ER)Not applicable (SERD)HighA selective estrogen receptor degrader (SERD) that acts as a pure anti-estrogen.[5]

Table 2: In Vivo Anti-Estrogenic Effects of Clomiphene Citrate (Parent Compound of this compound) on Uterine Weight in Mice

Treatment GroupDose (µ g/day )Change in Uterine Weight Compared to Estradiol (B170435) Control
Clomiphene Citrate1035% decrease[6]
Clomiphene Citrate10054% decrease[6]

Experimental Protocols

Detailed and standardized protocols are essential for the valid assessment of the anti-estrogenic properties of compounds in vivo.

In Vivo Uterotrophic Assay

This assay is a standard method to assess the estrogenic and anti-estrogenic activity of a compound by measuring its effect on the uterine weight of immature or ovariectomized rodents.

Objective: To determine the ability of a test compound to inhibit estrogen-induced uterine growth.

Animal Model: Immature or adult bilaterally ovariectomized female mice or rats. Ovariectomy is performed to eliminate endogenous estrogen production.[6]

Procedure:

  • Animal Preparation: Adult mice are bilaterally ovariectomized 7 days before the start of the treatment to allow for the regression of uterine tissue.[6] Immature mice can also be used.

  • Grouping: Animals are randomly divided into the following groups (n=5-10 per group):

    • Vehicle Control (e.g., saline or oil)

    • Estradiol Control (e.g., 0.32 µ g/day estradiol 17-β)

    • Test Compound Alone (to assess intrinsic estrogenic activity)

    • Test Compound + Estradiol (to assess anti-estrogenic activity)

  • Dosing:

    • The test compound (e.g., this compound) is administered at various doses. For clomiphene citrate, doses of 0.1, 1.0, 10, and 100 µ g/day/animal have been used.[6]

    • Administration is typically via intraperitoneal or subcutaneous injection for 3-5 consecutive days.[6]

    • The estradiol control group receives a standard dose of estradiol to induce uterine growth.

  • Endpoint Measurement:

    • 24 hours after the last injection, the animals are euthanized.

    • The uteri are carefully dissected, cleared of fat and connective tissue, and weighed.

    • The uterine weight is often normalized to the animal's body weight.

  • Data Analysis: The uterine weights of the test groups are compared to the vehicle and estradiol control groups to determine the estrogenic or anti-estrogenic effects. A significant decrease in uterine weight in the "Test Compound + Estradiol" group compared to the "Estradiol Control" group indicates anti-estrogenic activity.[6]

In Vivo Breast Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound on human breast cancer cells implanted in immunocompromised mice.

Objective: To assess the ability of a test compound to inhibit the growth of estrogen-dependent breast tumors.

Animal Model: Ovariectomized female immunodeficient mice (e.g., nude or SCID mice).

Procedure:

  • Cell Culture: Estrogen receptor-positive (ER+) human breast cancer cells (e.g., MCF-7) are cultured under standard conditions.

  • Estrogen Supplementation: Since the mice are ovariectomized, a slow-release estrogen pellet (e.g., 17β-estradiol) is implanted subcutaneously to stimulate tumor growth.

  • Tumor Cell Implantation:

    • MCF-7 cells are harvested and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

    • The cell suspension is injected subcutaneously or into the mammary fat pad of the mice.

  • Tumor Growth and Treatment:

    • Tumor growth is monitored regularly by measuring tumor volume with calipers.

    • Once tumors reach a predetermined size, animals are randomized into treatment groups:

      • Vehicle Control

      • Positive Control (e.g., Tamoxifen, Fulvestrant)

      • Test Compound (e.g., this compound) at various doses.

    • Treatment is administered daily or as per the desired schedule via oral gavage, intraperitoneal, or subcutaneous injection.

  • Endpoint Measurement:

    • Tumor volumes are measured throughout the study.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Tumor tissue can be further analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis.

  • Data Analysis: Tumor growth curves and final tumor weights are compared between the treatment groups to evaluate the anti-tumor efficacy of the test compound.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

SERM_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Cell Target Cell (e.g., Breast Cancer Cell) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binds SERM This compound (or other SERM) SERM->ER Competitively Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds ER->ERE Conformational Change Gene_Transcription Gene Transcription (Proliferation, Growth) ERE->Gene_Transcription Activates Blocked_Transcription Blocked Gene Transcription (Anti-proliferative Effect) ERE->Blocked_Transcription Blocks Co-activator Recruitment

Caption: Mechanism of anti-estrogenic action of this compound.

Uterotrophic_Assay_Workflow start Start: Ovariectomized Mice grouping Randomize into Treatment Groups (n=5-10 per group) start->grouping control Vehicle Control estradiol Estradiol Control test_alone This compound Alone test_combo This compound + Estradiol treatment Daily Treatment (3-5 days) euthanasia Euthanize 24h after last dose treatment->euthanasia dissection Dissect and Weigh Uteri euthanasia->dissection analysis Compare Uterine Weights dissection->analysis end Conclusion: Anti-estrogenic effect validated analysis->end control->treatment Vehicle estradiol->treatment Estradiol test_alone->treatment Test Compound test_combo->treatment Test Compound + Estradiol

Caption: Experimental workflow for the in vivo uterotrophic assay.

References

4-Hydroxyclomiphene: A Potent Estrogen Receptor Antagonist with Limited Evidence of Cross-reactivity to Other Steroid Hormone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature indicates that 4-Hydroxyclomiphene, the active metabolite of clomiphene, is a potent antagonist of the estrogen receptor (ER). However, there is a notable absence of direct quantitative data on its cross-reactivity with other key steroid hormone receptors, namely the progesterone (B1679170) receptor (PR) and the androgen receptor (AR). This guide provides a detailed comparison of the known interactions of this compound and outlines the standard experimental protocols used to assess steroid hormone receptor binding and functional activity.

Comparative Binding Affinity and Functional Activity

(E)-4-hydroxyclomiphene has been identified as a highly potent inhibitor of the estrogen receptor. In vitro studies have demonstrated its strong antagonistic properties, with a reported 50% inhibitory concentration (IC50) of approximately 2.5 nM[1]. This high affinity for the ER is believed to be the primary mechanism behind the therapeutic effects of its parent drug, clomiphene, in ovulation induction.

Despite the well-documented interaction with the ER, a thorough search of existing research reveals a significant gap in our understanding of this compound's potential to bind to and modulate the activity of other steroid hormone receptors. To date, no published studies have presented quantitative binding affinity data, such as the inhibition constant (Ki) or IC50 values, for this compound with the progesterone or androgen receptors. Similarly, there is a lack of data from functional assays (e.g., reporter gene assays) that would indicate whether this compound acts as an agonist or antagonist at these receptors.

Table 1: Summary of this compound Cross-reactivity with Steroid Hormone Receptors

ReceptorLigandBinding Affinity (IC50/Ki)Functional Activity
Estrogen Receptor (ER)(E)-4-Hydroxyclomiphene~2.5 nM (IC50)[1]Antagonist[1]
Progesterone Receptor (PR)This compoundNo data availableNo data available
Androgen Receptor (AR)This compoundNo data availableNo data available

Experimental Protocols

To determine the cross-reactivity of a compound like this compound with various steroid hormone receptors, two primary types of in vitro assays are typically employed: competitive binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to a specific receptor.

Objective: To determine the binding affinity (Ki or IC50) of this compound for the estrogen, progesterone, and androgen receptors.

Principle: A fixed concentration of a radiolabeled steroid (e.g., [³H]-estradiol for ER, [³H]-progesterone for PR, or [³H]-testosterone for AR) is incubated with a source of the target receptor (e.g., cell lysates, purified receptor). Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding. The amount of radiolabeled ligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.

Brief Protocol:

  • Receptor Preparation: Prepare a source of the target receptor, such as cytosol extracts from tissues known to express the receptor (e.g., uterus for ER and PR, prostate for AR) or from cell lines overexpressing the specific receptor.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the appropriate radiolabeled ligand and a range of concentrations of this compound. Include control wells with no competitor (for total binding) and wells with a large excess of a known unlabeled ligand (for non-specific binding).

  • Separation: Separate the receptor-bound from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or dextran-coated charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

G Competitive Binding Assay Workflow Receptor Receptor Source (e.g., Cell Lysate) Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-Estradiol) Radioligand->Incubation Competitor Test Compound (this compound) Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis Data Analysis (IC50/Ki Determination) Quantification->Analysis

Competitive Binding Assay Workflow
Reporter Gene Assay

This cell-based assay measures the functional consequence of a ligand binding to its receptor, specifically the activation or inhibition of gene transcription.

Objective: To determine if this compound acts as an agonist or antagonist at the estrogen, progesterone, and androgen receptors.

Principle: Cells are engineered to express a specific steroid hormone receptor and a reporter gene (e.g., luciferase) that is under the control of a hormone-responsive element (HRE). If the test compound binds to the receptor and activates it (agonist activity), the receptor will bind to the HRE and drive the expression of the reporter gene, which can be measured as a light signal. If the compound inhibits the action of a known agonist (antagonist activity), the light signal will be reduced.

Brief Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and transfect them with two plasmids: one expressing the full-length human steroid hormone receptor of interest (ER, PR, or AR) and another containing a reporter gene (e.g., luciferase) downstream of a promoter with the corresponding hormone response elements.

  • Treatment: Treat the transfected cells with a range of concentrations of this compound alone (to test for agonist activity) or in combination with a known agonist for the specific receptor (to test for antagonist activity).

  • Lysis and Assay: After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis: For agonist testing, plot the reporter activity against the concentration of this compound to determine the EC50 (concentration for 50% maximal activation). For antagonist testing, plot the inhibition of the agonist-induced reporter activity against the concentration of this compound to determine the IC50.

G Reporter Gene Assay Signaling Pathway cluster_cell Cell Ligand Ligand (this compound) Receptor Steroid Receptor (ER, PR, or AR) Ligand->Receptor Binding HRE Hormone Response Element Receptor->HRE Activation & DNA Binding Reporter Reporter Gene (e.g., Luciferase) HRE->Reporter Transcription Signal Measurable Signal (Light) Reporter->Signal Translation & Activity

Reporter Gene Assay Signaling Pathway

Conclusion

References

A Comparative Analysis of the Metabolic Stability of 4-Hydroxyclomiphene and Clomiphene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of clomiphene and its active metabolite, 4-hydroxyclomiphene. Understanding the metabolic fate of these compounds is crucial for optimizing drug design and predicting pharmacokinetic profiles. This document summarizes available data, details relevant experimental methodologies, and visualizes key metabolic pathways and workflows.

Executive Summary

Data Summary: Metabolic Profile Comparison

While specific quantitative data on the comparative metabolic stability (e.g., half-life, intrinsic clearance) of this compound versus clomiphene from a single head-to-head study is limited, the following table summarizes their key metabolic characteristics based on available literature.

FeatureClomipheneThis compoundReferences
Primary Metabolic Pathway Hydroxylation, N-deethylation, N-oxidationFurther metabolism to 3-methoxy-4-hydroxy clomiphene; potential for glucuronidation and sulfation.[3][4][5]
Key Metabolizing Enzyme CYP2D6Potentially further metabolized by other CYPs and Phase II enzymes.[1][2]
Metabolic Rate Undergoes significant metabolism.Likely to be further metabolized, though its own stability against further breakdown is not well-documented in comparative studies.[2][4]
Resulting Active Metabolites (E)-4-hydroxyclomiphene, (E)-4-hydroxy-N-desethylclomipheneItself an active metabolite.[1]

Experimental Protocols

The metabolic stability of compounds like clomiphene and this compound is typically assessed using in vitro methods such as liver microsomal or hepatocyte stability assays.[6][7][8] These assays measure the rate at which the compound is metabolized by liver enzymes.[9]

Liver Microsomal Stability Assay

This assay is a common early-stage in vitro method to assess Phase I metabolism, primarily mediated by cytochrome P450 enzymes.[10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (Clomiphene, this compound)

  • Pooled human liver microsomes

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]

  • Internal standard for analytical quantification

  • Acetonitrile or other suitable organic solvent to terminate the reaction

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis[9][10]

Procedure:

  • Prepare stock solutions of the test compounds and internal standard.

  • Prepare the incubation mixture containing liver microsomes and phosphate buffer in a 96-well plate.

  • Pre-warm the incubation mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.[12]

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[13]

  • The rate of disappearance of the parent compound is used to calculate the half-life and intrinsic clearance.[10]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolizing enzymes and cofactors.[14][15]

Objective: To determine the in vitro intrinsic clearance of a test compound in a whole-cell system.

Materials:

  • Test compounds (Clomiphene, this compound)

  • Cryopreserved or fresh hepatocytes (human, rat, etc.)

  • Incubation medium (e.g., Williams' Medium E)

  • Internal standard

  • Acetonitrile or other suitable organic solvent

  • 96-well plates

  • Incubator with shaking (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Thaw and prepare a suspension of hepatocytes in the incubation medium.

  • Add the test compound to the hepatocyte suspension in a 96-well plate.

  • Incubate the plate at 37°C with continuous shaking.

  • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and terminate the reaction by adding a cold organic solvent with an internal standard.[16]

  • Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.

  • Calculate the intrinsic clearance based on the rate of disappearance of the compound.

Visualizations

Metabolic Pathway of Clomiphene

The following diagram illustrates the primary metabolic conversion of clomiphene to its active hydroxylated metabolite.

G Clomiphene Clomiphene Hydroxyclomiphene This compound Clomiphene->Hydroxyclomiphene CYP2D6 (Hydroxylation) Further_Metabolites Further Metabolites (e.g., 3-methoxy-4-hydroxy clomiphene) Hydroxyclomiphene->Further_Metabolites Phase I & II Enzymes

Caption: Metabolic activation of clomiphene.

Experimental Workflow for Metabolic Stability Assay

This diagram outlines the general steps involved in an in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (Clomiphene or this compound) Incubation Incubate at 37°C Test_Compound->Incubation Metabolic_System Metabolic System (Microsomes + NADPH or Hepatocytes) Metabolic_System->Incubation Quenching Quench Reaction (at time points) Incubation->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Caption: General workflow of an in vitro metabolic stability assay.

References

Evaluating the Off-Target Effects of 4-Hydroxyclomiphene Compared to Tamoxifen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of selective estrogen receptor modulators (SERMs) is critical for assessing their therapeutic potential and predicting adverse events. This guide provides an objective comparison of the off-target profiles of 4-hydroxyclomiphene, an active metabolite of clomiphene, and tamoxifen (B1202), a widely used breast cancer therapeutic. This analysis is based on available experimental data to facilitate informed decision-making in research and development.

Executive Summary

Both this compound and tamoxifen, along with its active metabolite 4-hydroxytamoxifen (B85900) (4OHT), are potent binders to the estrogen receptor (ER), which constitutes their primary on-target activity. However, evidence suggests that these compounds also interact with other cellular targets, leading to off-target effects. This guide focuses on two key areas where comparative off-target data is available: inhibition of Protein Kinase C (PKC) and effects on cardiac myocyte function. While the off-target profile of tamoxifen is more extensively characterized, this guide synthesizes the existing comparative data to highlight key differences and similarities.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the off-target effects of this compound and tamoxifen.

Table 1: Inhibition of Protein Kinase C (PKC)

CompoundIC50 (µM) for PKC InhibitionSource
Tamoxifen35-45[1]
Clomiphene*58-66[1]
Z-4-Hydroxytamoxifen88[1]

*Data for clomiphene, the parent drug of this compound.

Table 2: Effects on Cardiac Myocyte Contractility and Calcium Handling

ParameterTamoxifen (5 and 10 µM)4-Hydroxytamoxifen (4OHT)Source
Contraction AmplitudeDecreasedDecreased[2],[3]
RelaxationSlowedSlowed[2],[3]
Ca²⁺ Transient AmplitudeDecreasedDecreased[2],[3]

Key Off-Target Effects: A Detailed Comparison

Protein Kinase C Inhibition

An important off-target effect of several SERMs is the inhibition of Protein Kinase C (PKC), a family of enzymes involved in various signal transduction pathways.

Experimental Findings: Studies have shown that both tamoxifen and clomiphene, the parent compound of this compound, inhibit PKC activity in a concentration-dependent manner[1]. The half-maximal inhibitory concentrations (IC50) were determined to be in the micromolar range, with tamoxifen (IC50 = 35-45 µM) being a more potent inhibitor than clomiphene (IC50 = 58-66 µM)[1]. Z-4-hydroxytamoxifen, another active metabolite of tamoxifen, showed weaker inhibition (IC50 = 88 µM)[1]. This suggests that while both families of compounds interact with PKC, there are differences in their inhibitory potency. The inhibition of PKC by these antiestrogens was found to be competitive with respect to phosphatidylserine (B164497) and 1,2-diolein, indicating a direct interaction with the enzyme[1].

Cardiac Myocyte Function

Recent evidence has highlighted direct, ER-independent effects of tamoxifen and its metabolite 4OHT on cardiac muscle cells.

Experimental Findings: In isolated rat cardiac myocytes, both tamoxifen and 4OHT were found to decrease contraction amplitude, slow relaxation, and decrease the amplitude of calcium transients at concentrations of 5 and 10 µM[2],[3]. The similar effects of tamoxifen and 4OHT on both contractility and calcium handling suggest that this off-target effect is not mediated by the estrogen receptor[2],[3]. These findings are significant as they point to a potential for cardiotoxicity that is independent of the primary mechanism of action of these drugs. At a concentration of 10 µM, both drugs led to a cessation of cellular contraction over time[2],[3].

Experimental Protocols

Protein Kinase C Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on PKC activity.

Methodology:

  • Preparation of Cytosol: Cytosol containing PKC is prepared from hormonally responsive tissues, such as human corpus luteum or placenta[1].

  • Reaction Mixture: The assay is typically performed in a reaction mixture containing the cytosol preparation, a phosphate (B84403) donor (e.g., [γ-³²P]ATP), a substrate for PKC (e.g., histone H1), and cofactors such as Ca²⁺, phosphatidylserine, and diolein.

  • Inhibition Assay: The test compounds (this compound, tamoxifen) are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination and Measurement: The reaction is stopped, and the incorporation of ³²P into the substrate is measured, typically by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and quantifying the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition curve.

Assessment of Cardiac Myocyte Contractility and Calcium Handling

Objective: To evaluate the direct effects of test compounds on the mechanical function and calcium signaling of isolated cardiac myocytes.

Methodology:

  • Isolation of Cardiac Myocytes: Single ventricular myocytes are isolated from adult rat hearts by enzymatic digestion.

  • Measurement of Sarcomere Length: Myocytes are placed in a chamber on an inverted microscope, and sarcomere length is measured using a video-based edge detection system or Fourier analysis of the striation pattern. The cells are electrically stimulated to contract at a fixed frequency.

  • Measurement of Calcium Transients: Myocytes are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM). The ratio of fluorescence emission at two different excitation wavelengths is used to determine the intracellular calcium concentration.

  • Experimental Protocol: Baseline contractility and calcium transients are recorded. The test compounds (tamoxifen, 4-hydroxytamoxifen) are then perfused into the chamber at various concentrations, and the measurements are repeated.

  • Data Analysis: Parameters such as the amplitude of sarcomere shortening (contraction), time to peak shortening, time to 90% relengthening (relaxation), and the amplitude and decay kinetics of the calcium transient are analyzed to determine the effects of the compounds.

Signaling Pathways and Experimental Workflows

Experimental_Workflow_Cardiac Start Start Isolate_Myocytes Isolate Cardiac Myocytes Start->Isolate_Myocytes Load_Dye Load with Calcium Indicator Dye Isolate_Myocytes->Load_Dye Record_Baseline Record Baseline Contraction and Calcium Transients Load_Dye->Record_Baseline Perfuse_Compound Perfuse with Test Compound (Tamoxifen or 4-OHT) Record_Baseline->Perfuse_Compound Record_Treatment Record Contraction and Calcium Transients Perfuse_Compound->Record_Treatment Analyze_Data Analyze Contractility and Calcium Handling Parameters Record_Treatment->Analyze_Data End End Analyze_Data->End

Conclusion and Future Directions

The available data indicates that both this compound (via its parent compound clomiphene) and tamoxifen exhibit off-target effects, notably the inhibition of Protein Kinase C and modulation of cardiac myocyte function. Tamoxifen appears to be a more potent inhibitor of PKC than clomiphene. Furthermore, tamoxifen and its active metabolite, 4-hydroxytamoxifen, directly impact cardiac myocyte contractility and calcium handling through an estrogen receptor-independent mechanism.

It is important to acknowledge that the off-target profile of tamoxifen has been more extensively studied than that of this compound. A comprehensive understanding of the off-target effects of this compound would require broader screening against a panel of kinases and other potential cellular targets. Future research should focus on generating a more complete off-target profile for this compound to enable a more thorough and direct comparison with tamoxifen. Such studies are essential for the rational design and development of safer and more effective selective estrogen receptor modulators.

References

A Comparative Meta-Analysis of Clomiphene Citrate and its Isomers in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuances of selective estrogen receptor modulators (SERMs) is critical for advancing therapeutic strategies, particularly in the context of male hypogonadism and infertility. This guide provides a comprehensive comparison of clomiphene citrate (B86180) and its key isomers, enclomiphene (B195052) and zuclomiphene (B94539), with a focus on their clinical trial performance and the role of the active metabolite, 4-hydroxyclomiphene.

Clomiphene citrate, a widely used off-label treatment for male hypogonadism, is a racemic mixture of two geometric isomers: enclomiphene (the trans-isomer) and zuclomiphene (the cis-isomer).[1] Enclomiphene is primarily responsible for the desired therapeutic effects through its estrogen receptor antagonism in the hypothalamus, leading to increased gonadotropin release and subsequent testosterone (B1683101) production.[1][2] Zuclomiphene, on the other hand, has weaker estrogenic activity and a longer half-life, which may contribute to some of the side effects associated with clomiphene citrate.[1] this compound is an active metabolite of clomiphene that also contributes to its biological activity.[3]

Efficacy in Male Hypogonadism: A Quantitative Comparison

Systematic reviews and meta-analyses of randomized controlled trials have consistently demonstrated the efficacy of SERMs in improving the hormonal profiles of men with functional hypogonadism.[4][5]

Table 1: Hormonal Changes with SERM Therapy Compared to Placebo

Outcome MeasureMean Difference (MD)95% Confidence Interval (CI)p-valueHeterogeneity (I²)
Total Testosterone (TT)273.76 ng/dL191.87 - 355.66 ng/dL< 0.0189%
Luteinizing Hormone (LH)4.66 IU/L3.37 - 5.94 IU/L< 0.0155%
Follicle-Stimulating Hormone (FSH)4.59 IU/L2.88 - 6.30 IU/L< 0.0168%

Source: Hohl et al. (2025)[4][5]

This meta-analysis, which included studies on both clomiphene and enclomiphene, highlights a significant increase in key reproductive hormones compared to placebo.[4][5] Notably, when compared to testosterone gel, SERM therapy showed no significant difference in total testosterone levels, positioning it as a viable alternative.[4][5]

Enclomiphene vs. Clomiphene Citrate: A Head-to-Head Perspective

While both clomiphene citrate and purified enclomiphene have been shown to increase testosterone levels, emerging evidence suggests a potentially better safety profile for enclomiphene.

Table 2: Comparative Efficacy and Safety of Enclomiphene vs. Clomiphene Citrate

ParameterClomiphene CitrateEnclomiphene CitrateKey Findings
Testosterone Increase Increases testosterone by 100-200% in many men.[1]Restores testosterone to mid-normal ranges (450-600 ng/dL).[1]Both are effective at increasing testosterone levels.[6]
Estradiol (B170435) Increase Significant increase observed.[6]Statistically significant lower increase compared to clomiphene.[7]Enclomiphene may have a more favorable effect on the testosterone-to-estradiol ratio.
Adverse Events Experienced by 18.18% of patients in one study.[6]Experienced by 3.45% of patients in the same study.[6]Enclomiphene is associated with a statistically lower rate of adverse events.[6][7]
Common Side Effects Mood changes, gynecomastia, depressive thoughts, weak muscle strength, agitation.[6]Fewer documented instances of these side effects.[6][7]Men on enclomiphene had statistically lower rates of documented adverse events.[6]

Experimental Protocols: A Methodological Overview

The findings presented are based on rigorous clinical trial methodologies. A typical study protocol involves the following:

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

Participant Population: Adult males diagnosed with secondary hypogonadism, often defined by total testosterone levels below 300 ng/dL.

Intervention:

  • Clomiphene Citrate: Typically administered orally at doses ranging from 25 mg every other day to 50 mg daily.

  • Enclomiphene Citrate: Dosing in clinical trials has varied, often in the range of 12.5 mg to 25 mg daily.

  • Placebo: An identical-appearing pill with no active ingredient.

Duration: Treatment periods in clinical trials typically range from 3 to 6 months.

Primary Endpoints:

  • Change in serum total testosterone levels from baseline.

  • Changes in LH and FSH levels.

Secondary Endpoints:

  • Semen analysis parameters (concentration, motility, morphology).

  • Changes in symptoms of hypogonadism (e.g., libido, energy levels) assessed via validated questionnaires.

  • Safety and tolerability, monitored through adverse event reporting and laboratory tests (e.g., estradiol, hematocrit).

A systematic review and meta-analysis of randomized controlled trials would then involve a comprehensive search of databases like PubMed, Embase, and the Cochrane Library to identify relevant studies.[4][5] Data from these studies are then pooled to calculate weighted mean differences for continuous outcomes and risk ratios for binary outcomes.[4][5]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and study designs, the following diagrams are provided.

Signaling_Pathway cluster_brain Hypothalamus & Pituitary cluster_testes Testes cluster_feedback Negative Feedback Loop Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Pituitary Gland LH_FSH LH & FSH Pituitary->LH_FSH releases GnRH->Pituitary stimulates Testes Testes LH_FSH->Testes stimulate Testosterone Testosterone Testes->Testosterone produces Estrogen Estrogen Testosterone->Estrogen aromatization Estrogen->Hypothalamus inhibits SERM This compound (SERM) SERM->Hypothalamus blocks inhibition

Caption: Mechanism of action of this compound as a SERM.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Hypogonadism Diagnosis) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Hormone Levels, Symptoms) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (e.g., Enclomiphene) Randomization->Group_A Group_B Group B (e.g., Clomiphene) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Follow_up Follow-up Assessments (e.g., 3 & 6 months) Group_A->Follow_up Group_B->Follow_up Group_C->Follow_up Data_Analysis Data Analysis (Efficacy & Safety) Follow_up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Typical workflow for a randomized controlled trial of SERMs.

Conclusion

The available evidence from meta-analyses of clinical trials strongly supports the use of SERMs like clomiphene citrate and enclomiphene for treating male hypogonadism.[4][5] These agents effectively increase testosterone, LH, and FSH levels.[4][5] While both clomiphene citrate and its purified isomer, enclomiphene, demonstrate efficacy, enclomiphene appears to offer a superior safety profile with a lower incidence of adverse effects and a less pronounced impact on estradiol levels.[6][7] For researchers and clinicians, the choice between these agents may depend on individual patient characteristics and a thorough assessment of the risk-benefit ratio. Future research should focus on long-term safety data and direct, large-scale comparative trials to further elucidate the distinct clinical profiles of these important therapeutic compounds.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxyclomiphene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for 4-Hydroxyclomiphene

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and proper disposal of this compound. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This compound, an active metabolite of clomiphene, should be managed as a hazardous substance due to the reproductive toxicity of its parent compound.

Waste Classification and Regulatory Overview

While this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its parent compound, clomiphene, is recognized as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) due to its reproductive toxicity.[1][2] Therefore, as a precautionary measure, this compound waste should be managed as a hazardous pharmaceutical waste. All disposal activities must comply with federal, state, and local regulations.[3][4][5][6]

Quantitative Data Summary

For the safe and effective disposal of this compound, the following quantitative parameters are crucial.

ParameterValueNotes
Recommended Incineration Temperature 850°C - 1200°CHigh-temperature incineration is the preferred method for the destruction of pharmaceutical waste to ensure complete combustion.[7][8][9][10][11]
Aqueous Solubility PoorThe low water solubility of the parent compound, clomiphene, suggests that disposal via the sanitary sewer is not appropriate.[12]
Aquatic Toxicity Data not available for this compound.Due to the lack of specific data, and as a precautionary measure, it should be assumed to be harmful to aquatic life. Discharge into the environment must be avoided.

Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • Two pairs of chemotherapy-tested nitrile gloves.

    • A disposable gown.

    • Safety glasses with side shields or goggles.

    • A face shield if there is a risk of splashing.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.

  • Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[4]

  • Collect all materials contaminated with this compound, including unused compounds, contaminated labware (e.g., pipette tips, vials), and used PPE, in the designated hazardous waste container.

3. Container Management:

  • Use a container that is compatible with the waste, leak-proof, and has a secure lid.

  • Keep the waste container closed at all times except when adding waste.[3][6]

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Reproductive Toxin").

4. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure and away from general laboratory traffic.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound waste via standard trash or by pouring it down the drain.[12] The primary method of disposal for this type of waste is high-temperature incineration by a licensed hazardous waste management facility.[7][8][9][10][11]

Experimental Protocol: Spill Decontamination

In the event of a this compound spill, immediate and thorough decontamination is essential. The following protocol is adapted from established procedures for handling hazardous drug spills.

1. Immediate Response:

  • Alert personnel in the immediate area of the spill.

  • If the spill is large or involves a significant amount of airborne powder, evacuate the area and contact your institution's EHS department.

2. Personal Protective Equipment (PPE):

  • Before beginning cleanup, don the appropriate PPE as outlined in the disposal procedure section.

3. Spill Containment:

  • For liquid spills, cover the area with absorbent pads.

  • For solid spills, gently cover the powder with wetted absorbent pads to avoid generating dust.

4. Decontamination Procedure:

  • Step 1: Initial Cleaning: Carefully collect the absorbent pads and any contaminated debris and place them in the designated hazardous waste container.

  • Step 2: Deactivation (Optional but Recommended): If available and approved by your EHS department, use a deactivating agent suitable for non-antineoplastic hazardous drugs.

  • Step 3: Surface Cleaning: Clean the spill area thoroughly with a detergent solution.

  • Step 4: Rinsing: Rinse the area with water.

  • Step 5: Final Wipe: Wipe the area dry with clean absorbent pads.

  • All materials used for decontamination (e.g., wipes, pads) must be disposed of as hazardous waste.

5. Post-Cleanup:

  • Carefully remove and dispose of all PPE in the hazardous waste container.

  • Wash hands thoroughly with soap and water.

  • Document the spill and cleanup procedure according to your institution's policies.

Visual Guidance: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal A Generate this compound Waste (Unused compound, contaminated labware, PPE) B Segregate into a Designated Hazardous Waste Container A->B Immediate Action C Securely Close and Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C D Store in a Designated Satellite Accumulation Area C->D E Contact Institutional EHS for Pickup D->E F Transport to a Licensed Hazardous Waste Facility E->F G High-Temperature Incineration F->G

Caption: Logical workflow for the proper disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.